(R)-2-phenylpropanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-phenylpropanal physical and chemical properties
An In-depth Technical Guide on (R)-2-phenylpropanal: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and includes visualizations of chemical pathways and workflows.
Physical and Chemical Properties
This compound, also known as (R)-hydratropaldehyde, is a chiral organic compound classified as an aldehyde. It is a colorless to pale yellow liquid at room temperature with a characteristic floral, hyacinth-like odor.[1][2][3] The presence of a stereogenic center at the second carbon atom gives rise to two enantiomers, (R)- and (S)-2-phenylpropanal, which can exhibit different biological activities.[1][4]
Quantitative Data Summary
The physical and chemical properties of 2-phenylpropanal are summarized in the tables below. Data for the specific (R)-enantiomer are limited; therefore, data for the racemic mixture are also included where specified.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [5][6] |
| Molecular Weight | 134.17 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor | Floral, hyacinth-like | [1][7] |
| Density | 1.002 g/mL at 25 °C | [5] |
| Boiling Point | 203.5 °C at 760 mmHg92-94 °C at 12 mmHg | [2][5] |
| Melting Point | Not well-defined (liquid at room temperature) | [1] |
| Refractive Index (n20/D) | 1.517 | [3][5] |
| Vapor Pressure | 0.294 mmHg | [2][3] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water | Slightly soluble / Insoluble | [1][4] |
| Ethanol | Soluble | [1][4] |
| Ether | Soluble | [1][4] |
| Propylene Glycol | Slightly soluble | [1][8] |
| Glycerin | Insoluble | [1][8] |
| Fixed Oils | Soluble | [1][8] |
Chemical Reactivity and Synthesis
This compound exhibits reactivity typical of aldehydes, largely influenced by the carbonyl group and the adjacent chiral center.
Key Chemical Reactions
-
Reduction: The aldehyde group can be reduced to a primary alcohol, forming (R)-2-phenylpropanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Oxidation: Oxidation of the aldehyde yields (R)-2-phenylpropanoic acid.
-
Condensation Reactions: It undergoes condensation reactions with amines and other nucleophiles to form imines and other derivatives, which are valuable in organic synthesis.[1]
-
Rearrangement: 2-phenylpropanal can be rearranged to form phenyl-2-propanone (P2P), an important chemical intermediate.[9][10]
Synthesis of this compound
Several synthetic routes can be employed to produce 2-phenylpropanal, with some methods allowing for high enantiomeric excess of the (R)-isomer.
Caption: Synthetic routes to this compound.
Experimental Protocols
This section details the methodologies for key experiments involving 2-phenylpropanal.
Rearrangement of 2-Phenylpropanal to Phenyl-2-propanone
This protocol describes the acid-catalyzed rearrangement of 2-phenylpropanal.
Materials:
-
2-phenylpropanal
-
Concentrated sulfuric acid
-
Crushed ice
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Slowly add 9 g of 2-phenylpropanal to the cooled sulfuric acid over 35 minutes with continuous stirring, maintaining the temperature at -16 °C.[9][10]
-
After the addition is complete, let the mixture stand for an additional 15 minutes at the same temperature.[9][10]
-
Pour the reaction mixture onto 100-150 g of crushed ice.[9][10]
-
Once the ice has melted, extract the aqueous solution with three 50 mL portions of diethyl ether.[9][10]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[9][10]
-
Remove the diethyl ether by distillation.
-
Purify the residue by vacuum distillation to obtain phenyl-2-propanone.[9][10]
Caption: Experimental workflow for the rearrangement of 2-phenylpropanal.
Biological Activity and Applications
The chirality of 2-phenylpropanal significantly influences its biological activity. The (S)-isomer, for instance, exhibits a higher binding affinity for human alanine aminopeptidase (hAPN).[1] Due to its distinct aroma, 2-phenylpropanal is utilized in the fragrance and flavor industries.[1][4][7] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7] Studies have also indicated potential antimicrobial properties and allergenic effects, classifying it as a dermal sensitizer.[4][7]
Caption: Enantioselective interaction with hAPN.
References
- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 2. (R)-2-phenyl propionaldehyde, 1340-11-0 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]
- 8. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
(R)-2-phenylpropanal: A Comprehensive Technical Overview
Introduction
(R)-2-phenylpropanal, an organic compound with a distinct stereochemistry, is a molecule of interest in various scientific domains. This technical guide provides an in-depth overview of its chemical identity, properties, and relevant data for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
This compound is a chiral aldehyde. The "(R)" designation in its name refers to the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-phenylpropanal | |
| CAS Number | 38235-74-4 | |
| Molecular Formula | C₉H₁₀O | |
| Molecular Weight | 134.17 g/mol | |
| InChI | InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |
| InChIKey | IQVAERDLDAZARL-QMMMGPOBSA-N | |
| Canonical SMILES | CC(C=O)C1=CC=CC=C1 |
It is important to distinguish the (R)-enantiomer from its racemic mixture, 2-phenylpropanal, which has the CAS number 93-53-8. The racemic mixture contains equal amounts of the (R) and (S) enantiomers.
Table 2: Physicochemical Properties of 2-Phenylpropanal (Racemic)
| Property | Value | Source |
| Density | 1.01 g/cm³ | |
| Boiling Point | 201 °C (at 12 torr) | |
| Flash Point | 169 °F | |
| Melting Point | 60 °C | |
| Vapor Pressure | 0.27 mmHg | |
| Solubility | Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in glycerin |
Synthesis and Reactivity
The synthesis of enantiomerically pure this compound is a key challenge in organic chemistry. One reported method involves a two-step synthesis starting from (S)-styrene oxide, which yields the desired product in high enantiomeric excess. Another approach is the enzymatic reduction of arylpropionic aldehydes using specific enzymes.
The aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis. It can undergo a variety of chemical reactions, including nucleophilic additions and condensation reactions, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.
Logical Relationship of Isomers
The relationship between the different forms of 2-phenylpropanal can be visualized as follows:
Applications and Biological Relevance
While specific biological activities for this compound are not detailed in the initial search results, the broader class of phenylacetaldehydes, to which it belongs, are known to occur in nature and have applications in the fragrance and flavor industry. For instance, 2-phenylpropanal (racemic) is described as having a fresh, green, and hyacinth-like taste and has been detected in foods such as tomatoes. The racemic mixture is also used as a flavoring agent.
Further research into the specific biological activities of the (R)-enantiomer could reveal unique properties relevant to drug development, as stereochemistry often plays a critical role in the pharmacological activity of molecules.
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 2-phenylpropanal, an aromatic aldehyde with significant applications in the fragrance and pharmaceutical industries. This document details the compound's structural and stereochemical properties, including key bond lengths, bond angles, and chiroptical data. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for the synthesis, purification, and chiral separation of 2-phenylpropanal, offering valuable insights for researchers and professionals in organic synthesis and drug development.
Molecular Structure and Properties
2-Phenylpropanal, also known as hydratropic aldehyde, is an organic compound with the chemical formula C₉H₁₀O.[1][2] Its structure consists of a propanal backbone with a phenyl group attached to the second carbon atom.[1][3] This substitution creates a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-2-phenylpropanal and (S)-2-phenylpropanal.[1][4] The presence of the aromatic ring and the aldehyde functional group dictates its chemical reactivity and physical properties.[5]
Physicochemical Properties
A summary of the key physicochemical properties of 2-phenylpropanal is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1][6] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Odor | Green, hyacinth-like | [5] |
| Boiling Point | 92-94 °C at 12 mmHg | [7] |
| Density | ~1.002 g/mL at 25 °C | [6] |
| Solubility | Soluble in most fixed oils and propylene glycol; insoluble in glycerin. | [1] |
Molecular Geometry
| Bond/Angle | Type | Predicted Value |
| C=O | Bond Length | ~1.21 Å |
| C-C (aldehyde) | Bond Length | ~1.51 Å |
| C-C (phenyl) | Bond Length | ~1.52 Å |
| C-H (aldehyde) | Bond Length | ~1.10 Å |
| O=C-C | Bond Angle | ~124° |
| C-C-C (backbone) | Bond Angle | ~112° |
| H-C-C (aldehyde) | Bond Angle | ~116° |
Stereochemistry
The stereochemistry of 2-phenylpropanal is a critical aspect of its chemical identity, particularly in the context of its biological activity and use as a chiral building block in asymmetric synthesis.
Enantiomers
2-Phenylpropanal possesses a single stereocenter at the carbon atom alpha to the carbonyl group, giving rise to a pair of enantiomers: this compound and (S)-2-phenylpropanal. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light.
Optical Activity
Enantiomers rotate plane-polarized light to an equal but opposite extent. While specific rotation values for the enantiomers of 2-phenylpropanal are not consistently reported in the literature, the (S)-enantiomer is often designated as (S)-(+)-2-phenylpropanal, suggesting a positive optical rotation.
| Enantiomer | Specific Rotation ([α]D) |
| This compound | Not consistently reported |
| (S)-2-phenylpropanal | Not consistently reported (often denoted as (+)) |
Spectroscopic Data
The structural elucidation of 2-phenylpropanal is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-phenylpropanal exhibits characteristic signals for the aldehydic, aromatic, methine, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.65 | d | 1H | Aldehydic H (CHO) |
| ~7.20-7.40 | m | 5H | Aromatic H (C₆H₅) |
| ~3.65 | q | 1H | Methine H (CH) |
| ~1.45 | d | 3H | Methyl H (CH₃) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Aldehydic C=O |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~52 | Methine CH |
| ~15 | Methyl CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 2-phenylpropanal shows characteristic absorption bands for the aldehyde and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |
| ~2970 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-phenylpropanal results in characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 134 | Moderate | [M]⁺ (Molecular ion) |
| 105 | High | [M - CHO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of Racemic 2-Phenylpropanal via Oxidation of 2-Phenyl-1-propanol
This protocol describes a common laboratory-scale synthesis of 2-phenylpropanal.
Materials:
-
2-Phenyl-1-propanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of 2-phenyl-1-propanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Pass the mixture through a short pad of silica gel, eluting with diethyl ether.
-
Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-phenylpropanal.
Chiral Separation of 2-Phenylpropanal Enantiomers by HPLC
This protocol provides a general method for the analytical separation of the enantiomers of 2-phenylpropanal using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
Procedure:
-
Prepare a standard solution of racemic 2-phenylpropanal in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the chiral column and record the chromatogram.
-
The two enantiomers should elute as separate peaks. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic sample.
Applications in Research and Drug Development
2-Phenylpropanal serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chiral nature is of particular importance, as the biological activity of many drugs is enantiomer-dependent. The enantiomers of 2-phenylpropanal can be used as starting materials for the stereoselective synthesis of more complex chiral molecules. For instance, derivatives of 2-phenylpropanal are utilized in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and stereochemistry of 2-phenylpropanal. The key structural features, stereochemical properties, and comprehensive spectroscopic data have been presented to aid in the identification and characterization of this compound. The inclusion of detailed experimental protocols for its synthesis and chiral separation offers practical guidance for researchers and professionals. A thorough understanding of the chemistry of 2-phenylpropanal is essential for its effective application in the fields of organic synthesis, fragrance chemistry, and the development of new pharmaceutical agents.
References
- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 2. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 2-Phenylpropanal (FDB008265) - FooDB [foodb.ca]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
A Deep Dive into the Spectroscopic Signature of (R)-2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide
This whitepaper provides an in-depth analysis of the spectroscopic data for the chiral molecule (R)-2-phenylpropanal. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and fragrance industries. This guide offers a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols.
Spectroscopic Data Summary
The following tables provide a consolidated view of the key spectroscopic data for 2-phenylpropanal. Note that while the specific (R)-enantiomer is the focus, in standard achiral spectroscopic measurements, its data is identical to that of its (S)-enantiomer and the racemic mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Phenylpropanal (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.65 | Doublet (d) | 1H | Aldehydic proton (-CHO) |
| ~7.30 | Multiplet (m) | 5H | Aromatic protons (C₆H₅) |
| ~3.60 | Quartet (q) | 1H | Methine proton (-CH) |
| ~1.45 | Doublet (d) | 3H | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylpropanal (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Carbonyl carbon (C=O) |
| ~138 | Aromatic quaternary carbon |
| ~129 | Aromatic methine carbons |
| ~128 | Aromatic methine carbons |
| ~127 | Aromatic methine carbons |
| ~51 | Methine carbon (-CH) |
| ~15 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Phenylpropanal (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2980-2880 | Medium | Aliphatic C-H stretch |
| ~2820 and ~2720 | Medium, Sharp | Aldehydic C-H stretch (Fermi resonance) |
| ~1723 | Strong, Sharp | Carbonyl (C=O) stretch of an aldehyde |
| ~1600, ~1495, ~1450 | Medium to Strong | Aromatic C=C ring stretches |
| ~760 and ~700 | Strong | C-H out-of-plane bending for a monosubstituted benzene ring |
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 2-Phenylpropanal (Electron Ionization - EI)
| m/z Ratio | Relative Intensity | Proposed Fragment Ion |
| 134 | Moderate | [M]⁺ (Molecular ion) |
| 105 | High | [C₈H₉]⁺ (Loss of -CHO) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 29 | Moderate | [CHO]⁺ (Formyl cation) |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared for NMR analysis.[1][2]
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3]
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a clean, dry 5 mm NMR tube.[1]
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 (signal dependent).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative proton counts, and coupling constants are measured.
Infrared (IR) Spectroscopy
The IR spectrum of the neat liquid this compound is obtained using an FTIR spectrometer.
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, a single drop of the neat liquid is placed directly onto the clean ATR crystal.[4]
-
For transmission FTIR, a thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).[5][6]
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: ATR or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal or clean salt plates is recorded and automatically subtracted from the sample spectrum.
Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber. The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the purity of this compound and to obtain its mass spectrum for structural confirmation.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
The solution is then transferred to a GC vial.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to assess the purity of the sample. The mass spectrum corresponding to the GC peak of this compound is then examined. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
This comprehensive guide provides the essential spectroscopic data and methodologies required for the thorough characterization of this compound. The structured data tables and detailed protocols are intended to support researchers and professionals in their analytical endeavors.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
A Technical Guide to the Commercial Landscape and Application of (R)-2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Phenylpropanal (CAS: 38235-74-4) , a chiral aldehyde, is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereospecific nature makes it a critical intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial suppliers of this compound, its synthesis and purification, and its applications in drug development.
Commercial Suppliers and Purchasing
A variety of chemical suppliers offer this compound for research and development purposes. The available purities and quantities vary among suppliers, impacting the cost. Below is a comparative summary of commercial sources for this compound.
| Supplier | Product Code/CAS | Purity | Available Quantities | Price (USD, approx.) |
| Apollo Scientific | OR471318 | 98% | 100mg, 250mg, 1g, 5g | ~
|
| BOC Sciences | BB023592 | - | Research quantities | Price on request[2] |
| CymitQuimica | 54-OR471318 | 98% | 100mg, 250mg, 1g, 5g | ~
|
| Amadis Chemical | - | 97% | mg, g, kg scales | Price on request |
| BLD Pharm | - | - | Research quantities | Price on request |
| Advanced ChemBlocks | U137028 | 95% | Research quantities | Price on request |
| Key Organics | CS-12041 | >95% | 0.25g, 1g | ~
|
Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability. While some suppliers list the racemic mixture (2-phenylpropanal, CAS 93-53-8), the table above focuses on the (R)-enantiomer.
Synthesis and Purification of this compound
The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, enantiomeric excess (ee), and cost.
Key Synthetic Methodologies
1. From Styrene Oxide: A common and effective method involves a two-step synthesis starting from (S)-styrene oxide. This approach yields this compound with high enantiomeric excess.[4] The first step is the ring-opening of the epoxide, followed by a subsequent oxidation to the aldehyde.
2. Enzymatic Reduction: Biocatalysis offers a green and highly selective route to this compound. The enzymatic reduction of a suitable arylpropionic aldehyde precursor using specific enzymes can achieve high conversion rates and excellent enantioselectivity.[4]
3. Asymmetric Hydroformylation: The direct hydroformylation of styrene using a chiral catalyst system is a powerful method for producing 2-phenylpropanal. By employing chiral ligands, the reaction can be directed to favor the formation of the (R)-enantiomer. Rhodium-based catalysts are commonly used for this transformation.
Experimental Protocol: Synthesis of Racemic 2-Phenylpropanal via Rearrangement
While a detailed, publicly available protocol for the enantioselective synthesis of this compound is not readily found in open literature, the following protocol for the synthesis of the racemic mixture from the isomeric phenyl-2-propanone provides insight into the chemical transformations involved.
Reaction: Isomerization of Phenyl-2-propanone to 2-Phenylpropanal
Reagents:
-
Phenyl-2-propanone
-
Mercuric chloride (HgCl₂)
-
75% Ethanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a pressure-safe sealed glass container, a mixture of 30g of phenyl-2-propanone, 60g of mercuric chloride, and 450ml of 75% ethanol is heated at 100°C in a boiling water bath for 4.5 hours. A precipitate will form during this time.
-
After cooling, water is added to the reaction mixture.
-
The mixture is then steam-distilled. The precipitate will redissolve during this process.
-
The distillate is extracted with diethyl ether (3 x 50ml).
-
The combined organic phases are dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation.
-
The remaining oily residue is purified by vacuum distillation (boiling point 91-96°C at 11 mmHg) to yield 2-phenylpropanal.
Note: This protocol describes the synthesis of the racemic mixture and involves highly toxic mercuric chloride. For the synthesis of the (R)-enantiomer, an enantioselective method would be required.
Purification of Chiral Aldehydes
The purification of chiral aldehydes like this compound to achieve high enantiomeric purity is a critical step. Common techniques for chiral separation include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the mobile phase. It is also effective for chiral separations.
-
Bisulfite Extraction: This classical method can be used to separate aldehydes from other organic compounds. The aldehyde forms a charged bisulfite adduct that is soluble in the aqueous phase, allowing for its separation from non-aldehydic components in an immiscible organic layer. The aldehyde can then be regenerated by basification.
Application in Drug Development
This compound serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, aldol reactions, and Wittig reactions, to introduce new stereocenters with high control.
While direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, its importance lies in its role as a precursor to more complex molecules that do interact with biological targets. The stereochemistry of the final drug molecule, which can be dictated by the chirality of starting materials like this compound, is often critical for its efficacy and safety. Different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even harmful.
Logical Workflow: From Chiral Building Block to API
The following diagram illustrates the general workflow of how a chiral building block like this compound is utilized in the drug development process.
Caption: General workflow from a chiral starting material to a drug candidate.
Conclusion
This compound is a key chiral intermediate with a well-established supply chain for research and development. Its enantioselective synthesis and purification are critical for its application in the pharmaceutical industry. While direct biological activity in signaling pathways is not a primary characteristic of this molecule, its role as a chiral building block is indispensable for the creation of stereochemically defined drugs, ultimately impacting their therapeutic efficacy and safety. Researchers and drug development professionals should carefully consider the purity, cost, and scalability of supply when selecting this compound for their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
2-Phenylpropanal: A Comprehensive Technical Guide on Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropanal, also known as hydratropaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O. It is a colorless to pale yellow liquid with a characteristic floral, green odor reminiscent of hyacinth.[1] This compound is utilized as a fragrance ingredient in various consumer products and as a flavoring agent in foods.[1][2] In the realm of scientific research and drug development, 2-phenylpropanal and its derivatives are of interest as intermediates in organic synthesis.[2] This technical guide provides an in-depth overview of the safety, toxicity, and handling of 2-phenylpropanal, with a focus on quantitative data, experimental protocols, and relevant biological pathways to inform risk assessment and ensure safe laboratory practices.
Toxicological Profile
The toxicological profile of 2-phenylpropanal has been evaluated through various studies to determine its potential hazards to human health. The primary concerns are acute toxicity, irritation, sensitization, and potential reproductive effects.
Acute Toxicity
Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance. For 2-phenylpropanal, data is available for oral and dermal routes of exposure.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 2800 mg/kg | [3] |
| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [3] |
| Table 1: Acute Toxicity of 2-Phenylpropanal |
The acute oral toxicity of 2-phenylpropanal is typically determined using the Acute Toxic Class Method (OECD Guideline 423). In this stepwise procedure, a single dose of the substance is administered to a small number of animals (usually rats).[4] Observations for signs of toxicity are made for up to 14 days.[5] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first animal determines the dose for the next, with the objective of identifying the dose that causes mortality in some animals but not others, thereby classifying the substance into a toxicity category. Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[4]
The acute dermal toxicity is assessed by applying the substance to the shaved skin of an animal, typically a rabbit, for 24 hours.[6] A limit test is often performed at a dose of 2000 mg/kg body weight.[6] The test area is covered with a porous gauze dressing and non-irritating tape. Observations for mortality and clinical signs of toxicity are conducted for 14 days.[6]
Irritation and Sensitization
2-Phenylpropanal is classified as a skin irritant.[7] Studies in rabbits have shown that it can cause slight to moderate erythema (redness) and edema (swelling).[8][9]
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Irritant | [7] |
| Table 2: Skin Irritation Data for 2-Phenylpropanal |
This test involves the application of 0.5 mL of the liquid test substance to a small area of shaved skin on a rabbit.[9] The area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[10] After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and periodically for up to 14 days to assess the reversibility of any effects.[11] The severity of the skin reactions is scored according to a standardized scale.[8]
2-Phenylpropanal is classified as a serious eye irritant.[7] In vivo studies in rabbits have demonstrated that it can cause conjunctival redness, chemosis (swelling), and discharge.[12][13][14]
| Endpoint | Species | Result | Reference |
| Eye Irritation | Rabbit | Serious Irritant | [7] |
| Table 3: Eye Irritation Data for 2-Phenylpropanal |
In this test, 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.[13] The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[12][14] The severity of the lesions is scored to determine the irritation potential.[14]
2-Phenylpropanal is known to be a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[7]
| Endpoint | Test Type | Result | Reference |
| Skin Sensitization | Local Lymph Node Assay (LLNA) | Sensitizer | [3] |
| Table 4: Skin Sensitization Data for 2-Phenylpropanal |
The LLNA is a murine model used to assess the skin sensitization potential of a substance. The test material is applied to the dorsum of the ears of mice for three consecutive days. During this induction phase, sensitizers induce a primary proliferation of lymphocytes in the draining auricular lymph nodes. On day 6, the mice are injected with ³H-methyl thymidine, and the proliferation of lymph node cells is measured by quantifying the incorporation of the radiolabel. A stimulation index (SI) is calculated by comparing the proliferation in treated groups to that in a vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Limited specific data on the genotoxicity of 2-phenylpropanal is publicly available. Further testing, such as the Ames test (OECD 471) for gene mutations and in vitro mammalian chromosomal aberration tests (OECD 473), would be required for a comprehensive assessment.
There are currently no specific long-term carcinogenicity studies available for 2-phenylpropanal. Standard carcinogenicity bioassays (OECD 451) in rodents would be necessary to evaluate its carcinogenic potential.[15][16]
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[17][18] The test substance is typically administered to pregnant rats or rabbits during the period of organogenesis.[18][19] Dams are observed for clinical signs of toxicity, and at the end of the gestation period, fetuses are examined for external, visceral, and skeletal abnormalities.[17][20]
Metabolism and Toxicokinetics
Understanding the metabolic fate of 2-phenylpropanal is crucial for assessing its potential toxicity. As a flavoring agent, it is expected to be metabolized and excreted.[21] Once absorbed, 2-phenylpropanal can be oxidized to its corresponding carboxylic acid, 2-phenylpropanoic acid. This acid can then be conjugated with glucuronic acid and excreted in the urine. Another potential metabolic pathway involves β-oxidation to benzoic acid or phenylacetic acid derivatives, which are then conjugated with glycine or glutamine before excretion.[21]
A relevant metabolic pathway to consider is that of the antiepileptic drug felbamate. Felbamate is metabolized to a reactive intermediate, 2-phenylpropenal (atropaldehyde), which is structurally related to 2-phenylpropanal and is implicated in felbamate-induced toxicity. This pathway involves hydrolysis, oxidation, and subsequent elimination reactions.
Caption: Proposed metabolic pathway of felbamate to the reactive metabolite 2-phenylpropenal.
Handling and Safety Precautions
Given its hazardous properties, appropriate safety measures must be implemented when handling 2-phenylpropanal in a laboratory or industrial setting.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, a suitable respirator should be used.[2]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, strong bases, and strong reducing agents.
Spills and Disposal
-
In case of a spill, absorb with an inert material and place in a suitable container for disposal.[2]
-
Avoid discharge into the environment.[2]
-
Dispose of waste in accordance with local, state, and federal regulations.[2]
Experimental Workflow for Safety Assessment
A systematic approach is necessary to evaluate the safety of a chemical like 2-phenylpropanal. The following diagram illustrates a typical workflow for toxicological assessment.
Caption: A typical workflow for the toxicological safety assessment of a chemical compound.
Conclusion
2-Phenylpropanal is a compound with moderate acute toxicity, and it is a known skin and serious eye irritant, as well as a skin sensitizer. There is also a suspicion of reproductive toxicity, although detailed public data is lacking. Researchers, scientists, and drug development professionals must handle this chemical with appropriate safety precautions, including the use of personal protective equipment and engineering controls, to minimize exposure and potential adverse health effects. A thorough understanding of its toxicological profile and adherence to safe handling guidelines are paramount for its responsible use in research and development. Further studies are warranted to fully elucidate its genotoxic, carcinogenic, and reproductive toxicity potential.
References
- 1. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-phenyl propionaldehyde, 93-53-8 [thegoodscentscompany.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. directpcw.com [directpcw.com]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Analysis of Variability in the Rabbit Skin Irritation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. daikinchemicals.com [daikinchemicals.com]
- 14. chemview.epa.gov [chemview.epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-PHENYLPROPIONALDEHYDE | 93-53-8 [chemicalbook.com]
An In-Depth Technical Guide to the Natural Occurrence and Isolation of 2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpropanal, also known as hydratropaldehyde, is a naturally occurring aromatic aldehyde that contributes to the characteristic scent of various plants and food products. This technical guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and detailed methodologies for its isolation and purification. Quantitative data from various studies are summarized to facilitate comparative analysis. Furthermore, this guide presents visual representations of the biosynthetic pathway and a general experimental workflow for isolation, designed to aid researchers in their understanding and practical application of this knowledge.
Introduction
2-Phenylpropanal (C₉H₁₀O) is a colorless to pale yellow liquid with a distinctive, intense green and floral aroma, often reminiscent of hyacinth.[1] Its olfactory properties have led to its use as a fragrance ingredient in perfumes and cosmetics, as well as a flavoring agent in various food products.[1][2] Beyond its sensory characteristics, 2-phenylpropanal serves as a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide focuses on the natural occurrence of 2-phenylpropanal and the scientific principles and techniques for its isolation from natural matrices.
Natural Occurrence of 2-Phenylpropanal
2-Phenylpropanal has been identified as a volatile or semi-volatile component in a variety of natural sources, including plants, fruits, and processed foods. Its presence contributes to the complex aroma profiles of these materials.
Table 1: Natural Sources of 2-Phenylpropanal
| Source Category | Specific Source | Reference(s) |
| Plants and Flowers | Swertia japonica | [3] |
| Gossypium hirsutum (Cotton) | [3] | |
| Vitex agnus-castus (Chaste Tree) | [3] | |
| Cinnamomum species | [4][5] | |
| Fruits and Vegetables | Tomatoes (Solanum lycopersicum), including cherry and garden varieties | [6] |
| Cherries | [1] | |
| Processed Foods | Roasted nuts, cooked potatoes, cheese, wine, coffee, tea, and cocoa |
Biosynthesis of 2-Phenylpropanal in Plants
The biosynthesis of 2-phenylpropanal is rooted in the broader phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.[7][8]
The initial steps of the phenylpropanoid pathway are well-established. L-phenylalanine is first converted to trans-cinnamic acid through a deamination reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[7][9] Subsequently, cinnamate-4-hydroxylase (C4H) can hydroxylate cinnamic acid to p-coumaric acid.[10] These C6-C3 compounds serve as central precursors for various classes of phenylpropanoids.
The precise enzymatic steps leading from these C6-C3 intermediates to the C6-C2 backbone of 2-phenylacetaldehyde derivatives, and specifically to 2-phenylpropanal, are less definitively characterized. However, the general understanding involves the shortening of the three-carbon side chain of a phenylpropanoid precursor by a two-carbon unit. This can occur through β-oxidative or non-β-oxidative pathways.[11][12] For the formation of 2-phenylpropanal, a methylation step is also required.
Below is a diagram illustrating the established initial steps of the phenylpropanoid pathway and a plausible, though not fully elucidated, subsequent pathway to 2-phenylpropanal.
Caption: Biosynthetic pathway of 2-phenylpropanal.
Isolation and Purification of 2-Phenylpropanal from Natural Sources
The isolation of 2-phenylpropanal from its natural sources typically involves the extraction of the essential oil fraction, followed by chromatographic purification to isolate the target compound.
General Experimental Workflow
The following diagram outlines a general workflow for the isolation and purification of 2-phenylpropanal from a plant matrix.
Caption: General workflow for the isolation of 2-phenylpropanal.
Detailed Experimental Protocols
4.2.1. Steam Distillation for Essential Oil Extraction
This method is suitable for the extraction of volatile and semi-volatile compounds that are immiscible with water.[13][14]
-
Apparatus: A Clevenger-type apparatus or a standard steam distillation setup.
-
Procedure:
-
Fresh or dried plant material (e.g., 500 g of flowers or leaves) is placed in a round-bottom flask.[14][15]
-
The material is covered with distilled water.
-
The flask is heated to boiling, and the steam is passed through the plant material, carrying the volatile compounds.
-
The steam and volatile compounds are condensed in a condenser.
-
The distillate, a mixture of water (hydrosol) and essential oil, is collected in a receiving vessel.[15]
-
The essential oil, being less dense and immiscible with water, will form a separate layer on top of the hydrosol and can be separated using a separatory funnel.[15]
-
The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Table 2: Comparison of Essential Oil Extraction Methods
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Steam Distillation | Co-distillation of volatile compounds with steam. | Relatively simple and cost-effective. Avoids the use of organic solvents. | High temperatures can cause degradation of thermolabile compounds. | [13][14] |
| Solvent Extraction | Dissolving the desired compounds in a suitable organic solvent. | Can extract a wider range of compounds, including less volatile ones. | Potential for solvent contamination of the final product. Requires a solvent removal step. | [16] |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO₂) as the extraction solvent. | High selectivity, no solvent residue, and can be performed at lower temperatures. | High initial equipment cost. | [16] |
4.2.2. Chromatographic Purification
The crude essential oil is a complex mixture of various compounds. Column chromatography is a standard technique for separating these components to isolate 2-phenylpropanal.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of n-hexane and ethyl acetate, is typically employed. The optimal solvent system is determined by preliminary Thin-Layer Chromatography (TLC) analysis.
-
Procedure:
-
A glass column is packed with a slurry of silica gel in n-hexane.
-
The crude essential oil, adsorbed onto a small amount of silica gel, is loaded onto the top of the column.
-
The column is eluted with the chosen solvent system, starting with a low polarity (e.g., 100% n-hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fractions are collected at regular intervals.
-
The collected fractions are analyzed by TLC to identify those containing 2-phenylpropanal. A reference standard of 2-phenylpropanal is used for comparison.
-
Fractions containing the pure compound are combined and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization and Purity Assessment
The identity and purity of the isolated 2-phenylpropanal are confirmed using spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile compounds.[17] The retention time of the isolated compound is compared to that of an authentic standard. The mass spectrum will show a characteristic fragmentation pattern for 2-phenylpropanal, with key fragments at m/z 105, 77, and 79.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the arrangement of protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the aldehyde carbonyl group (C=O) around 1725 cm⁻¹.
Conclusion
2-Phenylpropanal is a naturally occurring aromatic aldehyde found in a range of plants and food items, contributing significantly to their aroma profiles. Its biosynthesis originates from the phenylpropanoid pathway, though the specific enzymatic steps leading to its formation are still an area of active research. The isolation of 2-phenylpropanal from natural sources can be effectively achieved through a combination of steam distillation or solvent extraction to obtain the essential oil, followed by chromatographic techniques for purification. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development to further explore the potential of this versatile compound.
References
- 1. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]
- 2. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. scispace.com [scispace.com]
- 6. Showing Compound 2-Phenylpropanal (FDB008265) - FooDB [foodb.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rockymountainoils.com [rockymountainoils.com]
- 14. engineering.iastate.edu [engineering.iastate.edu]
- 15. How to Distill Your Own Essential Oils from Flower Petals — Lover. [loverflorals.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. researchgate.net [researchgate.net]
Solubility Profile of (R)-2-phenylpropanal in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-phenylpropanal in various organic solvents. Due to the limited availability of specific quantitative data for the (R)-enantiomer, this document presents qualitative solubility information for the racemic mixture, 2-phenylpropanal, which is expected to be a close approximation. Furthermore, this guide details a robust experimental protocol for the precise determination of solubility, enabling researchers to generate quantitative data for their specific applications.
Introduction to this compound
This compound is a chiral aldehyde of significant interest in the pharmaceutical and fragrance industries. Its molecular structure, featuring a phenyl group and a chiral center, dictates its physical and chemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, purification processes, and analytical method development.
Qualitative Solubility of 2-Phenylpropanal
The solubility of a substance is a fundamental physical property that describes its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful qualitative guide; polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. 2-Phenylpropanal, with its aromatic ring and an aldehyde functional group, exhibits a degree of polarity that influences its solubility in organic solvents.
Based on available literature, the qualitative solubility of 2-phenylpropanal in common organic solvents is summarized in the table below. It is generally observed to be soluble in many common organic solvents while having limited solubility in water due to its hydrophobic phenyl group.[1][2][3]
| Solvent Class | Solvent Name | Solubility Description |
| Alcohols | Ethanol | Generally soluble[1][2][4] |
| Ethers | Diethyl Ether | Generally soluble[1][2][4] |
| Halogenated Alkanes | Chloroform | Generally soluble[1][4] |
| Glycols | Propylene Glycol | Slightly soluble[5][6] |
| Glycerols | Glycerin | Insoluble[5][6] |
| Oils | Fixed Oils | Soluble[5][6] |
| Aqueous | Water | Limited solubility[1][3][4] |
Note: This information pertains to the racemic mixture of 2-phenylpropanal. The solubility of the (R)-enantiomer is expected to be very similar.
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7]
General Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a liquid organic compound like this compound in an organic solvent.
Detailed Protocol: Gravimetric Shake-Flask Method
This protocol describes the determination of the solubility of this compound in an organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation:
-
Ensure the this compound is of high purity. The enantiomeric excess should be determined prior to the experiment using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).
-
Pre-saturate the selected organic solvent with this compound by adding a small amount of the aldehyde to the solvent and stirring for a few hours. This minimizes solvent evaporation during the main experiment.
-
Place a known volume or weight of the pre-saturated solvent into several replicate glass vials.
-
-
Equilibration:
-
Add an excess amount of this compound to each vial to create a slurry. The presence of a separate liquid phase of the aldehyde ensures that the solvent becomes saturated.
-
Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial using a syringe fitted with a syringe filter. The filter removes any undissolved micro-droplets of the aldehyde.
-
Dispense the filtered aliquot into a pre-weighed, clean, and dry container.
-
Accurately weigh the container with the aliquot to determine the mass of the saturated solution.
-
Carefully evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.
-
Once the solvent is completely removed, reweigh the container to determine the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (Mass of dissolved aldehyde / (Mass of saturated solution - Mass of dissolved aldehyde)) * 100
-
Factors Influencing Solubility
The solubility of an organic compound is influenced by several factors, as depicted in the diagram below. For this compound, the interplay between its molecular structure and the properties of the solvent, along with external conditions, will determine its solubility.
Conclusion
References
- 1. store.astm.org [store.astm.org]
- 2. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 3. CAS 93-53-8: 2-Phenylpropanal | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Biological Activity of 2-Phenylpropanal Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpropanal, a chiral aldehyde, exists as two enantiomers: (R)-2-phenylpropanal and (S)-2-phenylpropanal. While the racemic mixture is utilized in the fragrance and flavor industries for its characteristic hyacinth-like aroma, the distinct biological activities of its individual enantiomers are a subject of growing scientific interest. This technical guide provides a comprehensive overview of the current understanding of the differential biological activities of 2-phenylpropanal enantiomers, with a focus on their olfactory perception and potential enzymatic inhibition. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction
Chirality is a fundamental property in molecular biology and pharmacology, as enantiomers of a chiral compound can exhibit significantly different physiological effects. This is due to the stereospecific nature of interactions with biological macromolecules such as receptors and enzymes. 2-Phenylpropanal possesses a chiral center at the α-carbon to the aldehyde group, leading to the existence of (R)- and (S)-enantiomers. Understanding the unique biological profile of each enantiomer is crucial for applications in drug discovery, toxicology, and the development of fine chemicals.
Olfactory Perception of 2-Phenylpropanal Enantiomers
The most well-documented differential biological activity of 2-phenylpropanal enantiomers lies in their distinct odor profiles. Olfactory perception is a G-protein coupled receptor (GPCR)-mediated process, and the stereochemistry of an odorant molecule can drastically influence its interaction with the diverse array of olfactory receptors.
Qualitative Olfactory Differences
Studies on the olfactory evaluation of 2-phenylpropanal enantiomers have revealed significant differences in both the intensity and character of their scents. The (S)-enantiomer is largely responsible for the characteristic aroma of the racemic mixture.
| Enantiomer | Odor Profile |
| (S)-2-Phenylpropanal | Described as having a stronger, fresh, green leafy-floral, and tart hyacinth-like odor. It is considered the primary contributor to the typical scent of racemic 2-phenylpropanal.[1] |
| This compound | Reported to have a weaker overall scent, which is nearly completely missing the marine and green notes characteristic of the racemic mixture.[1] |
Olfactory Signaling Pathway
The perception of odorants like the 2-phenylpropanal enantiomers is initiated by their interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction triggers a G-protein-mediated signaling cascade, leading to the generation of an action potential that is transmitted to the brain.
Caption: General signaling pathway for olfactory perception.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to separate volatile compounds and assess their odor characteristics.
Objective: To separate and characterize the odor profiles of (R)- and (S)-2-phenylpropanal.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
Chiral capillary column (e.g., a cyclodextrin-based column).
-
High-purity carrier gas (e.g., helium or hydrogen).
-
Samples of this compound, (S)-2-phenylpropanal, and the racemic mixture.
-
Odor-free air supply for the olfactometry port.
-
Trained sensory panel.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the individual enantiomers and the racemate in a suitable solvent (e.g., ethanol).
-
GC Separation: Inject the sample into the GC. The column temperature program should be optimized to achieve baseline separation of the two enantiomers.
-
Effluent Splitting: The column effluent is split between the FID and the olfactometry port.
-
Olfactory Evaluation: A panelist sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity at the time of elution.
-
Data Analysis: The retention times of the odor events are correlated with the peaks on the chromatogram to assign odors to the specific enantiomers.
Caption: Experimental workflow for Gas Chromatography-Olfactometry.
Enzymatic Interactions of 2-Phenylpropanal Enantiomers
The chirality of 2-phenylpropanal also influences its interactions with enzymes. Enantioselective enzymatic reduction and potential inhibition of specific enzymes are key areas of interest.
Enantioselective Enzymatic Reduction
Several studies have demonstrated the enantioselective bioreduction of racemic 2-phenylpropanal to the corresponding alcohol, 2-phenylpropanol. A majority of the studied enzymes, including various alcohol dehydrogenases and reductases, exhibit a preference for the (S)-enantiomer. For instance, a mutant of Candida tenuis xylose reductase (CtXR D51A) has shown very high catalytic efficiency and enantioselectivity for (S)-2-phenylpropanal.
Inhibition of Human Alanine Aminopeptidase (hAPN)
While direct inhibition of human alanine aminopeptidase (hAPN, also known as CD13) by 2-phenylpropanal enantiomers has not been extensively reported, studies on structurally related phosphonic acid analogues of homophenylalanine (a derivative of 2-phenylpropanal) have shown potent, submicromolar inhibition of this enzyme.[2] This suggests that 2-phenylpropanal enantiomers themselves could be inhibitors of hAPN and that their potency may differ based on stereochemistry.
Quantitative Data for Related Inhibitors of hAPN:
| Compound (Homophenylalanine Analogue) | Inhibition Constant (Kᵢ) for hAPN (µM) |
| 1-amino-3-phenylpropylphosphonic acid | 0.81[3] |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | 0.48[3] |
| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | 0.59[3] |
| 1-amino-3-(4-bromophenyl)propylphosphonic acid | 0.75[3] |
Note: These are racemic mixtures unless otherwise specified.
Experimental Protocol: hAPN Inhibition Assay (Fluorometric)
A fluorometric assay can be used to determine the inhibitory potential of the 2-phenylpropanal enantiomers against hAPN.
Objective: To determine the IC₅₀ and/or Kᵢ values of (R)- and (S)-2-phenylpropanal for hAPN.
Materials:
-
Recombinant human alanine aminopeptidase (hAPN).
-
Fluorogenic substrate (e.g., L-Alanine-7-amido-4-methylcoumarin).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
(R)- and (S)-2-phenylpropanal.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the (R)- and (S)-2-phenylpropanal enantiomers in the assay buffer.
-
Pre-incubation: Add the hAPN enzyme to the wells of the microplate, followed by the addition of the different concentrations of the inhibitors (or buffer for the control). Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence curves. Determine the percent inhibition for each inhibitor concentration and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value. Kᵢ can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Caption: Workflow for hAPN inhibition assay.
Conclusion and Future Directions
The available evidence clearly indicates that the enantiomers of 2-phenylpropanal possess distinct biological activities. The most pronounced differences are observed in their olfactory perception, where the (S)-enantiomer is the dominant contributor to the characteristic scent. Furthermore, enzymatic studies suggest a stereopreference for the (S)-enantiomer in reduction reactions. The potential for enantioselective inhibition of enzymes like hAPN by 2-phenylpropanal warrants further investigation, given the potent inhibitory activity of its structural analogues.
Future research should focus on:
-
Quantitative Olfactory Analysis: Determining the odor detection thresholds for both enantiomers to quantify the observed differences in perceived intensity.
-
Receptor-Level Studies: Investigating the interactions of the individual enantiomers with specific olfactory receptors to elucidate the molecular basis of their distinct odor profiles.
-
Direct Enzymatic Inhibition Studies: Performing detailed kinetic analyses of the inhibition of hAPN and other relevant enzymes by both (R)- and (S)-2-phenylpropanal to determine their inhibitory constants and mechanisms of action.
-
In Vivo Studies: Exploring the in vivo metabolic fate and potential physiological effects of the individual enantiomers.
A deeper understanding of the enantiomer-specific biological activities of 2-phenylpropanal will be invaluable for the targeted development of novel fragrances, pharmaceuticals, and other fine chemicals.
References
Methodological & Application
Enantioselective Synthesis of (R)-2-Phenylpropanal: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the enantioselective synthesis of chiral molecules is a critical process. (R)-2-phenylpropanal is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of this compound: Rhodium-catalyzed Asymmetric Hydroformylation of Styrene and Organocatalytic Asymmetric α-Methylation of Phenylacetaldehyde.
Introduction
The biological activity of many chiral compounds is often associated with a single enantiomer. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure compounds is of paramount importance in modern organic chemistry and drug discovery. This compound, with its chiral center at the α-position to the aldehyde group, is a key intermediate for the synthesis of various bioactive molecules. This application note details two state-of-the-art catalytic methods to produce this valuable compound in high enantiomeric purity.
The first protocol describes a rhodium-catalyzed asymmetric hydroformylation of styrene. This atom-economical reaction introduces a formyl group and a hydrogen atom across the double bond of styrene with high regioselectivity to form the branched aldehyde and high enantioselectivity to favor the (R)-enantiomer. The second protocol outlines an organocatalytic approach involving the asymmetric α-methylation of phenylacetaldehyde. This method utilizes a chiral amine catalyst to create a chiral enamine intermediate, which then reacts with an electrophilic methylating agent, followed by a desulfonylation step to yield the desired product.
Data Presentation
The following table summarizes the key quantitative data for the two featured synthetic methods, allowing for a direct comparison of their efficacy.
| Parameter | Method 1: Rh-Catalyzed Asymmetric Hydroformylation | Method 2: Organocatalytic Asymmetric α-Methylation |
| Catalyst | [Rh(acac)(CO)₂] / (S,R)-BINAPHOS | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether |
| Substrate | Styrene | Phenylacetaldehyde |
| Key Reagents | Syngas (CO/H₂) | Iodo(phenylsulfonyl)methane, NaH |
| Solvent | Benzene | Toluene |
| Temperature | 60 °C | 5 °C (alkylation), Room Temp (desulfonylation) |
| Reaction Time | 24 hours | 16 hours (alkylation), 12 hours (desulfonylation) |
| Yield (%) | >95% | Approx. 70-80% (over two steps) |
| Enantiomeric Excess (ee %) | up to 94% (for the S-enantiomer with (R,S)-BINAPHOS) | up to 80% |
| Key Advantages | Atom-economical, high yield and enantioselectivity | Metal-free catalysis, mild reaction conditions |
Experimental Protocols
Method 1: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
This protocol details the synthesis of this compound via the asymmetric hydroformylation of styrene using a rhodium catalyst with a chiral phosphine-phosphite ligand, (S,R)-BINAPHOS. The use of the (S,R)-enantiomer of the ligand is predicted to favor the formation of the (R)-enantiomer of the product.
Materials:
-
[Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))
-
(S,R)-BINAPHOS
-
Styrene (freshly distilled)
-
Anhydrous, degassed benzene
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, to a Schlenk flask, add [Rh(acac)(CO)₂] (1 mol%) and (S,R)-BINAPHOS (1.2 mol%).
-
Add a portion of the anhydrous, degassed benzene to dissolve the catalyst precursor and the ligand.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
In the glovebox, charge the high-pressure autoclave with the remaining anhydrous, degassed benzene.
-
Add the freshly distilled styrene (100 mol%) to the autoclave.
-
Transfer the prepared catalyst solution to the autoclave using a cannula.
-
-
Hydroformylation Reaction:
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave three times with syngas.
-
Pressurize the autoclave to the desired pressure with the 1:1 syngas mixture (e.g., 40 bar).
-
Heat the autoclave to 60 °C and stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by the pressure drop.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess of the product by chiral HPLC or GC.
-
Method 2: Organocatalytic Asymmetric α-Methylation of Phenylacetaldehyde
This protocol describes a two-step synthesis of this compound starting from phenylacetaldehyde via an organocatalytic α-alkylation followed by desulfonylation. The stereochemistry is controlled by a chiral secondary amine catalyst.
Materials:
-
Phenylacetaldehyde (freshly distilled)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Iodo(phenylsulfonyl)methane
-
Anhydrous toluene
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Magnesium turnings
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flasks and standard glassware for inert atmosphere techniques
-
Black light LED (λmax = 365 nm)
Procedure:
Step 1: Enantioselective α-Alkylation
-
Reaction Setup:
-
To a Schlenk flask under an argon atmosphere, add anhydrous toluene.
-
Add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%).
-
Add freshly distilled phenylacetaldehyde (1.0 equiv).
-
Add iodo(phenylsulfonyl)methane (1.2 equiv).
-
-
Photochemical Reaction:
-
Cool the reaction mixture to 5 °C.
-
Irradiate the mixture with a black light LED (λmax = 365 nm) with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up:
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-(phenylsulfonyl)methylated aldehyde. This crude product is typically used in the next step without further purification.
-
Step 2: Desulfonylation
-
Reaction Setup:
-
To a round-bottom flask, add the crude α-(phenylsulfonyl)methylated aldehyde from the previous step.
-
Add anhydrous methanol as the solvent.
-
Add magnesium turnings (excess, e.g., 6 equiv).
-
-
Reduction:
-
Stir the suspension at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
-
Characterization:
-
Determine the overall yield for the two steps.
-
Analyze the enantiomeric excess of the final product by chiral HPLC or GC.
-
Mandatory Visualizations
Caption: Workflow for Rh-catalyzed asymmetric hydroformylation.
Application Notes and Protocols for the Asymmetric Hydroformylation of Styrene to 2-Phenylpropanal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The asymmetric hydroformylation of prochiral olefins is a powerful transformation in organic synthesis, providing a direct route to optically active aldehydes. These aldehydes are valuable chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The rhodium-catalyzed asymmetric hydroformylation of styrene is of particular interest as it yields 2-phenylpropanal, a precursor to various biologically active molecules. This document provides detailed application notes and protocols for performing the asymmetric hydroformylation of styrene, with a focus on achieving high regioselectivity for the branched product and high enantioselectivity.
Data Presentation: Catalyst Systems and Performance
The selection of the catalyst system, comprising a rhodium precursor and a chiral ligand, is critical for achieving high conversion, regioselectivity, and enantioselectivity. The following table summarizes the performance of various catalyst systems under different reaction conditions.
| Catalyst Precursor | Chiral Ligand | Ligand/Rh Ratio | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | b:l Ratio | ee (%) | Ref. |
| [Rh(COD)Cl]₂ | Trimethyl phosphate P1 | 6:1 | 30 | N/A | 24 | 16 | 8.0:1 | N/A | [2] |
| [Rh(COD)Cl]₂ | Triphenyl phosphate P2 | N/A | 30 | N/A | N/A | 40 | 6.6:1 | N/A | [2] |
| Rh(acac)(CO)₂ | Tetraphosphorus Ligand (L7) | N/A | 80 | 10 (1:1) | 12 | >99 | 1:22 | N/A | [3] |
| Pt-Sn System | Chiral Phosphorus Ligands | N/A | N/A | N/A | N/A | N/A | N/A | 86 | [4] |
| Rh(I) | (R,S)-BINAPHOS (1a) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [5] |
| Rh(I) | Methoxy-substituted (R,S)-BINAPHOS (1b) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [5] |
| Rh complex | (2S,4S)-bis(diphenylphosphine)pentane (BDPP) | N/A | N/A | 8-30 | N/A | N/A | N/A | N/A | [6] |
| Rh complex | Diphosphoramidite from BINOL | N/A | 50 | 20 | N/A | N/A | 72% branched | N/A | [6] |
| Rh complex | Diphosphoramidite from BINOL | N/A | 80 | 10 | N/A | 72-74% linear | N/A | [6] | |
| Rh complex | Bis-3,4-diazaphospholanes | N/A | 60 | ~34.5 (1:1) | N/A | High | 30:1 | 89 | [3] |
Note: "b:l ratio" refers to the ratio of the branched isomer (2-phenylpropanal) to the linear isomer (3-phenylpropanal). N/A indicates data not available in the cited source.
Experimental Protocols
1. General Considerations:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
Syngas (a mixture of carbon monoxide and hydrogen) is highly toxic and flammable. All operations involving syngas must be conducted in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction products are typically analyzed by gas chromatography (GC) and/or high-performance liquid chromatography (HPLC) for conversion, regioselectivity, and enantioselectivity.
2. Catalyst Precursor and Ligand Preparation:
-
Catalyst Precursor: Commercially available rhodium precursors such as Rh(acac)(CO)₂, [Rh(COD)Cl]₂, or HRh(CO)(PPh₃)₃ can be used.
-
Chiral Ligands: A variety of chiral phosphine, phosphite, and phosphoramidite ligands have been successfully employed. The chosen ligand should be of high purity.
3. Asymmetric Hydroformylation of Styrene (General Procedure):
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stir bar, pressure gauge, gas inlet, and sampling valve is required. Ensure the reactor is clean, dry, and has been purged with an inert gas.
-
Charging the Reactor: In a glovebox or under a stream of inert gas, charge the reactor with the rhodium precursor (e.g., 0.1 mol%) and the chiral ligand (e.g., 0.1-0.6 mol%).
-
Add the desired amount of dry, degassed solvent (e.g., toluene).
-
Add styrene (1.0 equivalent) to the reactor via syringe.
-
Reaction Execution:
-
Seal the autoclave and purge it several times with syngas (CO/H₂).
-
Pressurize the reactor to the desired pressure with syngas.
-
Place the reactor in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature for the specified time.
-
-
Reaction Quenching and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess syngas in a fume hood.
-
Open the reactor and take an aliquot of the reaction mixture for analysis.
-
The solvent can be removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
4. Product Analysis:
-
Conversion and Regioselectivity: The conversion of styrene and the ratio of 2-phenylpropanal to 3-phenylpropanal can be determined by GC analysis using an internal standard.
-
Enantioselectivity: The enantiomeric excess (ee) of the 2-phenylpropanal can be determined by chiral GC or HPLC analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric hydroformylation of styrene.
Catalytic Cycle
References
Application Notes and Protocols for the Biocatalytic and Enzymatic Synthesis of (R)-2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the biocatalytic synthesis of (R)-2-phenylpropanal, focusing on the highly efficient dynamic kinetic resolution of racemic 2-phenylpropanal to produce the corresponding (S)-2-phenylpropanol, which can be subsequently oxidized to the desired this compound if required. The primary biocatalyst highlighted is an engineered Candida tenuis xylose reductase (CtXR) expressed in a whole-cell E. coli system.
Introduction
Chiral 2-phenylpropanal and its derivatives are valuable building blocks in the pharmaceutical and fragrance industries. Traditional chemical synthesis of the (R)-enantiomer often involves hazardous reagents and can suffer from low enantioselectivity. Biocatalysis offers a green and highly selective alternative. This document details a robust method employing a dynamic kinetic resolution strategy, which allows for the theoretical complete conversion of a racemic starting material into a single enantiomer of the product.
The key to this process is the use of a single point mutant of Candida tenuis xylose reductase, CtXR D51A, which exhibits significantly enhanced catalytic activity and enantioselectivity for (S)-2-phenylpropanal.[1][2][3] When the (S)-aldehyde is reduced, the remaining (R)-aldehyde is rapidly racemized in situ, allowing for continuous conversion to the (S)-alcohol, achieving high yields and enantiomeric excess.[1][2] The use of a whole-cell biocatalyst system provides substantial stabilization to the reductase and facilitates cofactor recycling.[1][3]
Data Presentation
Table 1: Performance of CtXR Variants in the Reduction of 2-Phenylpropanal
| Enzyme Variant | Relative Catalytic Efficiency ((kcat/Km,S)/(kcat/Km,rac)) | Preferred Enantiomer | Reference |
| Wild-type CtXR | 1.23 | (S) | [2] |
| CtXR D51A | 1.54 | (S) | [2] |
| CtXR W24F | 0.92 | (R) | [2] |
| CtXR W24Y | 0.90 | (R) | [2] |
| CtXR N310A | 0.77 | (R) | [2] |
Table 2: Optimized Conditions for Whole-Cell Biocatalytic Dynamic Kinetic Resolution
| Parameter | Optimized Value | Reference |
| Biocatalyst | E. coli co-expressing CtXR D51A and formate dehydrogenase | [1][3] |
| Substrate | Racemic 2-phenylpropanal | [1][3] |
| Substrate Concentration | 1 M | [1][3] |
| Catalyst Loading | 40 g (cell dry weight)/L | [1][3] |
| Substrate-to-Catalyst Ratio | 3.4 g substrate / g cell dry weight | [1] |
| Cofactor Regeneration | Formate dehydrogenase / Formate | [1] |
| Product Titer ((S)-2-phenylpropanol) | up to 115 g/L (843 mM) | [1][3] |
| Enantiomeric Excess (ee) | up to 93.1% | [1][3] |
| Reaction Time | 24 h | [3] |
Experimental Protocols
Protocol 1: Expression of Recombinant CtXR D51A in E. coli
This protocol describes the expression of the engineered Candida tenuis xylose reductase (D51A mutant) in E. coli.
Materials:
-
E. coli BL21 (DE3) cells
-
Expression vector containing the CtXR D51A gene (e.g., pET series)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the expression vector containing the CtXR D51A gene into competent E. coli BL21 (DE3) cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for whole-cell biocatalysis or protein purification.
Protocol 2: Preparation of Lyophilized Whole-Cell Biocatalyst
Lyophilized cells offer long-term stability and ease of handling.
Materials:
-
E. coli cell pellet from Protocol 1
-
Lyoprotectant solution (e.g., 10% sucrose or skim milk)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Resuspend the harvested E. coli cell pellet in a minimal volume of a lyoprotectant solution.
-
Freeze the cell suspension. For small volumes, shell freezing in a dry ice/ethanol bath is effective. For larger volumes, use the freezer shelf of the lyophilizer.
-
Lyophilize the frozen cell suspension under vacuum until all the water has sublimated. The duration will depend on the volume and the lyophilizer.
-
The resulting lyophilized cell powder should be stored in a desiccator at 4°C or -20°C until use.
Protocol 3: Whole-Cell Biocatalytic Dynamic Kinetic Resolution of 2-Phenylpropanal
This protocol details the biocatalytic reduction of racemic 2-phenylpropanal to (S)-2-phenylpropanol.
Materials:
-
Lyophilized E. coli cells co-expressing CtXR D51A and formate dehydrogenase (FDH)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Racemic 2-phenylpropanal
-
Sodium formate
-
NAD+
-
Organic solvent for extraction (e.g., ethyl acetate or MTBE)
Procedure:
-
Rehydrate the lyophilized whole-cell biocatalyst (40 g cell dry weight/L) in 50 mM potassium phosphate buffer (pH 7.0).
-
In a reaction vessel, add the rehydrated cell suspension, sodium formate (for cofactor regeneration), and NAD+.
-
Add racemic 2-phenylpropanal to a final concentration of 1 M. Due to the high concentration, the substrate may form a second phase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by chiral gas chromatography (see Protocol 4).
-
Upon completion, stop the reaction and separate the biocatalyst by centrifugation.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-2-phenylpropanol.
Protocol 4: Chiral Gas Chromatography (GC) Analysis
This protocol is for the analysis of the enantiomeric excess of 2-phenylpropanol.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Rt-βDEXsm or similar β-cyclodextrin-based column)
-
Helium or hydrogen as carrier gas
-
Samples from the biocatalytic reaction
Procedure:
-
Prepare samples by diluting a small aliquot of the organic extract from the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Set up the GC with the following parameters (example):
-
Column: Rt-βDEXsm (30 m x 0.32 mm ID x 0.25 µm film thickness)
-
Injector Temperature: 220°C
-
Detector Temperature: 220°C
-
Oven Program: 60°C (hold 1 min) to 200°C at 2°C/min
-
Carrier Gas: Hydrogen at a constant flow rate
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of 2-phenylpropanol based on the retention times of authentic standards.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualizations
Diagram 1: Experimental Workflow for Whole-Cell Biocatalysis
Caption: Workflow for the whole-cell biocatalytic synthesis of (S)-2-phenylpropanol.
Diagram 2: Dynamic Kinetic Resolution Signaling Pathway
Caption: Mechanism of dynamic kinetic resolution for (S)-2-phenylpropanol synthesis.
References
Application Notes and Protocols: (R)-2-Phenylpropanal in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
(R)-2-phenylpropanal is a valuable chiral aldehyde employed in asymmetric synthesis to generate new stereocenters with a high degree of control. Its α-stereocenter influences the stereochemical outcome of nucleophilic additions to the carbonyl group, making it a key substrate in diastereoselective aldol reactions. These reactions are fundamental for the construction of complex chiral molecules, including natural products and pharmaceutical intermediates. This document provides an overview of the application of this compound in various asymmetric aldol reactions, complete with experimental protocols and comparative data.
Proline-Catalyzed Asymmetric Aldol Reactions
Organocatalysis using simple amino acids like L-proline has emerged as a powerful tool for asymmetric synthesis. In the context of aldol reactions with this compound, proline catalysis offers a metal-free and environmentally benign approach to carbon-carbon bond formation. The reaction typically proceeds through an enamine intermediate, and the stereochemical outcome is influenced by the chirality of both the catalyst and the aldehyde.
While proline can effectively catalyze the aldol reaction of racemic 2-phenylpropanal, leading to a mixture of diastereomers, its application with the enantiopure (R)-isomer allows for the specific generation of desired stereoisomers. For instance, the L-proline-catalyzed aldol reaction of (±)-2-phenylpropanal with dioxanone has been shown to afford an equal mixture of syn- and anti-diastereomers, indicating that the rate of racemization of the aldehyde is much slower than the rate of the aldol reaction.
General Experimental Protocol: L-Proline-Catalyzed Aldol Reaction
A general procedure for the L-proline-catalyzed aldol reaction between an aldehyde and a ketone is as follows:
-
To a solution of L-proline (10-30 mol%) in an appropriate solvent (e.g., DMSO, DMF, CH3CN, or acetone), add the ketone (donor, 1.2 to 20 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C, room temperature).
-
Add this compound (acceptor, 1 equivalent) to the reaction mixture.
-
Stir the reaction for the specified time (typically 2 to 24 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Lewis Acid-Catalyzed Asymmetric Aldol Reactions (Mukaiyama Aldol Reaction)
The Mukaiyama aldol reaction involves the addition of a silyl enol ether to a carbonyl compound, catalyzed by a Lewis acid. This method offers a highly efficient and diastereoselective route to β-hydroxy carbonyl compounds. When this compound is used as the electrophile, the inherent chirality of the aldehyde, in combination with the Lewis acid and the silyl enol ether, dictates the stereochemical outcome of the reaction, often following the Felkin-Anh model of asymmetric induction.
Triflimide (HNTf2) has been shown to be a highly effective catalyst for the Mukaiyama aldol reaction of this compound with silyl enol ethers, leading to the formation of the syn,syn-adduct with excellent Felkin selectivity.[1]
General Experimental Protocol: Mukaiyama Aldol Reaction
A typical procedure for the Lewis acid-catalyzed Mukaiyama aldol reaction is as follows:
-
To a solution of the Lewis acid (e.g., TiCl4, BF3·OEt2, or a catalytic amount of HNTf2) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), cool the mixture to a low temperature (e.g., -78 °C).
-
Add this compound to the cooled solution.
-
Slowly add the silyl enol ether to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate or an appropriate quenching agent.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it in vacuo.
-
Purify the residue by column chromatography.
Decarboxylative Asymmetric Aldol Reactions
Decarboxylative aldol reactions represent a unique approach where a β-keto ester or acid is reacted with an aldehyde in the presence of a metal catalyst. This process involves the in situ generation of an enolate through decarboxylation, which then undergoes an aldol addition. The use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity.
In a notable example, the reaction of allyl β-keto esters with 2-phenylpropanal, catalyzed by a combination of a palladium(0) complex and ytterbium(III) chloride, provides the corresponding aldol products with moderate diastereoselectivity.[2]
Data Summary
| Reaction Type | Donor | Acceptor | Catalyst/Promoter | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Decarboxylative Aldol | Allyl β-keto ester 1 | 2-Phenylpropanal | Pd2(dba)3 / YbCl3 / DIOP | CH2Cl2 | RT | 86 | 2:1 | [2] |
| Decarboxylative Aldol | Allyl β-keto ester 2 | 2-Phenylpropanal | Pd2(dba)3 / YbCl3 / DIOP | CH2Cl2 | RT | 95 | 1.5:1 | [2] |
| Mukaiyama Aldol | "Super silyl" enol ether | This compound | - | - | - | 50 | 83:17 | |
| Mukaiyama Aldol | Dioxygenated silyl enol ether | This compound | Triflimide (0.5 mol%) | - | - | - | Excellent Felkin Selectivity | [1] |
Visualizations
Proline-Catalyzed Aldol Reaction Cycle```dot
Caption: General workflow for a Mukaiyama aldol reaction.
Felkin-Anh Model for Nucleophilic Addition
References
(R)-2-Phenylpropanal: A Versatile Chiral Building Block in Organic Synthesis
(R)-2-Phenylpropanal , a chiral aldehyde, serves as a valuable and versatile building block in the asymmetric synthesis of a wide range of organic molecules. Its stereogenic center makes it a crucial starting material for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fragrance industries. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including enzymatic reductions, aldol additions, Strecker synthesis, and reductive aminations.
Physicochemical Properties of 2-Phenylpropanal
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Intense, green, floral aroma reminiscent of hyacinth |
| Boiling Point | 202-204 °C |
| Density | 1.001 g/cm³ at 20 °C |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. |
Application Note 1: Enantioselective Reduction to (S)-2-Phenyl-1-propanol
The biocatalytic reduction of this compound provides a highly efficient and stereoselective route to (S)-2-phenyl-1-propanol, a valuable chiral alcohol used as a fragrance ingredient and a precursor for non-steroidal anti-inflammatory drugs.[1] This transformation can be achieved with excellent enantioselectivity using alcohol dehydrogenases (ADHs), either in the form of whole-cell biocatalysts or as isolated enzymes.
A particularly effective method involves a reductive enzymatic dynamic kinetic resolution using a whole-cell biocatalyst. This system utilizes an engineered xylose reductase from Candida tenuis (CtXR D51A) for the stereoselective reduction of the (S)-enantiomer of 2-phenylpropanal, which is formed in situ through racemization. A formate dehydrogenase is co-expressed to ensure the regeneration of the NADH cofactor.[2][3]
Quantitative Data for Biocatalytic Reduction
| Parameter | Value | Reference |
| Substrate | racemic 2-phenylpropanal | [2][3] |
| Biocatalyst | E. coli whole cells co-expressing CtXR D51A and formate dehydrogenase | [2][3] |
| Substrate Concentration | 1 M | [2][3] |
| Catalyst Loading | 40 g (cell dry weight)/L | [2][3] |
| Product | (S)-2-phenylpropanol | [2][3] |
| Product Concentration | 115 g/L (843 mM) | [2][3] |
| Enantiomeric Excess (ee) | 93.1% | [2][3] |
| Conversion | 84.3% | [2][3] |
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of 2-phenylpropanal.
Detailed Experimental Protocol: Biocatalytic Reduction
1. Preparation of the Whole-Cell Biocatalyst:
-
Cultivate E. coli cells co-expressing the engineered Candida tenuis xylose reductase (CtXR D51A) and a yeast formate dehydrogenase in a suitable growth medium.
-
Harvest the cells by centrifugation.
-
Lyophilize the cell pellet to obtain a dry cell powder. The phenylpropanal reductase and formate dehydrogenase activities of the whole-cell biocatalyst should be determined.[2]
2. Bioreduction Reaction:
-
In a reaction vessel, rehydrate the lyophilized whole cells in a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Add NAD⁺ to the cell suspension to a final concentration of 6 mM.[3]
-
Add racemic 2-phenylpropanal to the reaction mixture to a final concentration of 1 M. Note: The substrate may be added in portions to minimize enzyme deactivation.[2]
-
The final catalyst loading should be 40 g (cell dry weight) per liter.[2][3]
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.[3]
3. Workup and Product Isolation:
-
After the reaction is complete, centrifuge the mixture to pellet the biomass.
-
Decant the supernatant and extract it multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
4. Purification and Analysis:
-
Purify the crude (S)-2-phenyl-1-propanol by silica gel column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Application Note 2: Diastereoselective Aldol Addition
This compound can be employed as a chiral electrophile in aldol reactions to generate products with new stereocenters. The reaction with enolates of esters, for instance, can lead to the formation of β-hydroxy esters, which are important intermediates in the synthesis of various biologically active molecules. The stereochemical outcome of the reaction is influenced by the geometry of the enolate and the reaction conditions.
While a specific, detailed protocol for an aldol reaction starting with this compound was not found in the reviewed literature, a general procedure for the aldol addition of a lithium enolate of an ester to an aldehyde is provided below. This protocol would require optimization for the specific substrates.
General Experimental Protocol: Aldol Addition
1. Enolate Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).
-
To this LDA solution, add the ester (e.g., tert-butyl acetate) dropwise at -78 °C and stir for 1 hour to generate the lithium enolate.[4]
2. Aldol Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly transfer the pre-formed enolate solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
3. Workup and Purification:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomeric β-hydroxy esters.
4. Analysis:
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.
-
The enantiomeric excess of the individual diastereomers can be determined by chiral HPLC after derivatization if necessary.
Logical Relationship: Aldol Reaction Stereoselectivity
Caption: Factors influencing the stereochemical outcome of the aldol reaction.
Application Note 3: Asymmetric Strecker Synthesis
The Strecker synthesis is a powerful method for the preparation of α-amino acids. When a chiral aldehyde such as this compound is used, or a chiral amine is employed as an auxiliary, the reaction can proceed with high diastereoselectivity, providing access to enantiomerically enriched α-amino acids after hydrolysis of the resulting α-aminonitrile.
A specific protocol for the asymmetric Strecker synthesis using this compound was not identified in the available literature. However, a general procedure for a diastereoselective Strecker reaction using a chiral amine auxiliary is presented, which could be adapted for use with this compound and a non-chiral amine.
General Experimental Protocol: Asymmetric Strecker Synthesis
1. Imine Formation:
-
In a round-bottom flask, dissolve the aldehyde (e.g., this compound) and a chiral amine (e.g., (R)-phenylglycine amide) in a suitable solvent such as methanol.[5][6]
-
Stir the mixture at room temperature to form the corresponding chiral imine in situ.
2. Cyanide Addition:
-
Cool the reaction mixture to 0 °C.
-
Add a cyanide source, such as trimethylsilyl cyanide (TMSCN) or a mixture of potassium cyanide (KCN) and an acid, to the solution.
-
Allow the reaction to proceed, monitoring by TLC. In some cases, a crystallization-induced asymmetric transformation may occur, leading to the selective precipitation of one diastereomer.[5][6]
3. Isolation of the α-Aminonitrile:
-
If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.
-
If the product remains in solution, quench any excess cyanide, and perform an extractive workup.
-
Purify the α-aminonitrile by column chromatography or recrystallization.
4. Hydrolysis to the α-Amino Acid:
-
Hydrolyze the purified α-aminonitrile using strong acidic or basic conditions (e.g., refluxing in 6M HCl) to obtain the corresponding α-amino acid.
-
Isolate and purify the amino acid, for example, by ion-exchange chromatography.
Reaction Pathway: Strecker Synthesis
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of (R)-2-phenylpropanal to 2-phenylpropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-phenylpropanal, also known as hydratropic aldehyde, is a chiral aldehyde that serves as a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its reduction to the corresponding alcohol, 2-phenylpropanol, is a critical transformation. 2-phenylpropanol exists as two enantiomers, (R)- and (S)-2-phenylpropanol, which are important chiral synthons. For instance, derivatives of 2-phenylpropanol are key intermediates in the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed protocols for the chemical reduction of this compound to a racemic mixture of 2-phenylpropanol using sodium borohydride, a common and mild reducing agent. Additionally, for comparative purposes, data from enzymatic reduction methods, which can offer high stereoselectivity, are presented.
Materials and Characterization Data
A comprehensive understanding of the physical and spectroscopic properties of the starting material and the product is essential for reaction monitoring and product verification.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₉H₁₀O | 134.17 | Colorless liquid | 184 | ~0.98 | - | |
| 2-phenylpropanol | C₉H₁₂O | 136.19 | Colorless to pale yellow liquid | 110-111 (at 10 mmHg) | 0.975 (at 25 °C) | 1.526 |
Experimental Protocols
This section details the laboratory procedure for the reduction of this compound using sodium borohydride.
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol describes a standard, non-stereoselective reduction of an aldehyde to a primary alcohol.[1][2][3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) to the solution in small portions. An exothermic reaction with gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Workup:
-
Remove the organic solvent using a rotary evaporator.
-
Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-phenylpropanol.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the expected outcome of the chemical reduction and provides a comparison with enzymatic methods found in the literature.
| Method | Reducing Agent/Biocatalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to RT | 1-2 h | >90 (expected) | 0 (racemic) |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae | Biphasic (organic/aqueous) | 30 | - | - | Low |
| Enzymatic Reduction | Recombinant Horse Liver ADH | Biphasic (organic/aqueous) | 30 | - | - | High |
Experimental Workflow
The following diagram illustrates the key steps in the sodium borohydride reduction of this compound.
Signaling Pathways and Logical Relationships
The reduction of an aldehyde with sodium borohydride follows a nucleophilic addition mechanism. The diagram below illustrates this logical relationship.
References
Application Notes and Protocols: (R)-2-Phenylpropanal in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-phenylpropanal is a valuable chiral building block in pharmaceutical synthesis. Its stereogenic center at the α-position to the aldehyde group allows for the enantioselective synthesis of a variety of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of pharmaceuticals: 2-arylpropionic acids (profens) and chiral β-methylphenethylamines.
Application 1: Synthesis of (S)-2-Arylpropionic Acids (Profens)
(S)-2-Arylpropionic acids are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic effects of these drugs are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. This compound and its derivatives serve as key precursors for the enantioselective synthesis of these important APIs.
Synthetic Overview
The general synthetic strategy involves the oxidation of the aldehyde functionality of (R)-2-arylpropanal to a carboxylic acid, yielding the corresponding (S)-2-arylpropionic acid with retention of stereochemistry.
Experimental Protocol: General Procedure for the Oxidation of (R)-2-Arylpropanals to (S)-2-Arylpropionic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(R)-2-Arylpropanal (e.g., (R)-2-(4-isobutylphenyl)propanal for Ibuprofen synthesis)
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Diethyl ether
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the (R)-2-arylpropanal (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (typically a 4:1 to 5:1 v/v ratio).
-
In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).
-
Cool the reaction flask to 0-5 °C using an ice bath.
-
Slowly add the aqueous sodium chlorite and sodium dihydrogen phosphate solution to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to destroy any excess oxidant.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-arylpropionic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Product | Starting Material | Oxidizing Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee) (%) |
| (S)-Ibuprofen | (R)-2-(4-isobutylphenyl)propanal | NaClO₂ | t-BuOH / 2-Methyl-2-butene | >90 | >98 |
| (S)-Naproxen | (R)-2-(6-methoxy-2-naphthyl)propanal | NaClO₂ | t-BuOH / 2-Methyl-2-butene | >90 | >98 |
Note: The above data is representative and may vary based on specific reaction conditions and scale.
Signaling Pathway: Mechanism of Action of Profens
Application 2: Synthesis of Chiral β-Methylphenethylamines
Chiral amines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including central nervous system (CNS) stimulants, anorectics, and antidepressants. This compound can be converted to the corresponding (R)-β-methylphenethylamine via reductive amination.
Synthetic Overview
The synthesis of (R)-β-methylphenethylamine from this compound can be achieved through a highly enantioselective enzymatic reductive amination using a transaminase biocatalyst. This method offers a green and efficient alternative to traditional chemical methods.
Experimental Protocol: Biocatalytic Reductive Amination of this compound.[1]
This protocol describes a dynamic kinetic resolution process where the unreacted (S)-enantiomer of 2-phenylpropanal racemizes in situ, allowing for a theoretical yield of up to 100% of the (R)-amine.[1]
Materials:
-
(R,S)-2-Phenylpropanal
-
Transaminase from Ruegeria pomeroyi (or other suitable (R)-selective transaminase)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer
-
Organic solvent (e.g., MTBE or heptane) for workup
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (e.g., 100 mM, pH 8.0), pyridoxal 5'-phosphate (1 mM), and the transaminase enzyme.
-
Add isopropylamine to the reaction mixture. The concentration will depend on the specific enzyme and reaction conditions.
-
Initiate the reaction by adding (R,S)-2-phenylpropanal. The reaction can be run in a fed-batch mode to maintain a low substrate concentration and minimize potential substrate-related inhibition or side reactions.[1]
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by analyzing the formation of (R)-β-methylphenethylamine and the consumption of 2-phenylpropanal using a suitable analytical method (e.g., chiral HPLC or GC).
-
Upon completion of the reaction, adjust the pH of the aqueous phase to >10 with an aqueous base (e.g., NaOH).
-
Extract the product, (R)-β-methylphenethylamine, with an organic solvent such as MTBE or heptane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation or by salt formation and recrystallization.
Quantitative Data Summary
| Product | Starting Material | Biocatalyst | Amine Donor | Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-β-Methylphenethylamine | (R,S)-2-Phenylpropanal | Transaminase (Ruegeria pomeroyi) | Isopropylamine | Up to 95 | >99 |
Note: The above data is representative and may vary based on specific reaction conditions and scale.
Logical Relationship: Synthesis Workflow
References
Application Notes and Protocols for Chiral Separation of 2-Phenylpropanal Enantiomers
Introduction
2-Phenylpropanal, a chiral aldehyde, is a valuable building block in organic synthesis and can be a key intermediate in the manufacturing of pharmaceuticals and fragrances. The enantiomers of 2-phenylpropanal can exhibit different biological activities, making their separation and analysis crucial for drug development, quality control, and stereoselective synthesis. This document provides detailed application notes and protocols for the separation of 2-phenylpropanal enantiomers using Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The following methods are based on established procedures for structurally similar compounds and serve as a robust starting point for method development.
Chiral Gas Chromatography (GC) Method
Chiral GC is a powerful technique for the separation of volatile enantiomers like 2-phenylpropanal. The use of capillary columns coated with cyclodextrin-based chiral stationary phases (CSPs) is a common and effective approach.
Quantitative Data Summary (Predicted for 2-Phenylpropanal based on analogous compounds)
| Parameter | Expected Value |
| Chiral Stationary Phase | BETA DEX™ 225 (or similar cyclodextrin-based column) |
| Expected Resolution (Rs) | > 1.5 |
| Expected Separation Factor (α) | > 1.1 |
| Typical Analysis Time | 15 - 30 minutes |
Experimental Protocol: Chiral GC Separation of 2-Phenylpropanal
1. Instrumentation and Columns
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral GC Column: A cyclodextrin-based capillary column is recommended. A good starting point is a BETA DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent column.[1]
2. Reagents and Sample Preparation
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample: Racemic 2-phenylpropanal.
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Sample Preparation: Prepare a dilute solution of racemic 2-phenylpropanal (e.g., 1 mg/mL) in the chosen solvent.
3. Chromatographic Conditions
-
Injector Temperature: 250 °C[1]
-
Detector (FID) Temperature: 250 °C[1]
-
Carrier Gas Flow: Set to an appropriate linear velocity for the chosen carrier gas (e.g., ~40 cm/sec for Hydrogen).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/minute.[1]
-
Final Hold: Hold at 180 °C for 5 minutes.
-
Note: The temperature program should be optimized to achieve baseline separation and good peak shape.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
4. Data Analysis
-
Identify the two enantiomer peaks based on their retention times.
-
Calculate the resolution (Rs) and separation factor (α) to evaluate the separation efficiency.
-
For quantitative analysis, perform a calibration with standards of known enantiomeric composition.
Chiral GC Experimental Workflow
Caption: Workflow for Chiral GC analysis of 2-phenylpropanal.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a versatile and widely used technique for the separation of a broad range of enantiomers. Polysaccharide-based and Pirkle-type chiral stationary phases are often successful for the resolution of aromatic compounds like 2-phenylpropanal.
Quantitative Data Summary (Predicted for 2-Phenylpropanal based on analogous compounds)
| Parameter | Method 1: Polysaccharide CSP | Method 2: Pirkle-type CSP |
| Chiral Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H | Whelk-O® 1 |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (80:20, v/v) |
| Expected Resolution (Rs) | > 1.5[1] | > 1.5[1] |
| Expected Separation Factor (α) | > 1.2[1] | > 1.3[1] |
| Typical Analysis Time | 10 - 20 minutes | 15 - 25 minutes |
Experimental Protocol: Chiral HPLC Separation of 2-Phenylpropanal
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral HPLC Columns:
2. Reagents and Sample Preparation
-
Mobile Phase Solvents: HPLC grade n-Hexane and 2-Propanol (or Ethanol).
-
Sample: Racemic 2-phenylpropanal.
-
Sample Preparation: Dissolve racemic 2-phenylpropanal in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
3. Chromatographic Conditions
-
Method 1: Polysaccharide-based CSP
-
Method 2: Pirkle-type CSP
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
4. Method Optimization
-
Mobile Phase Composition: Vary the percentage of the alcohol modifier to fine-tune the separation. A lower percentage of alcohol generally increases retention and may improve resolution.
-
Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes enhance resolution.
-
Temperature: Investigate the effect of column temperature (e.g., 15 °C to 40 °C) as it can influence the chiral recognition mechanism.[1]
5. Data Analysis
-
Identify the two enantiomer peaks and calculate the resolution (Rs) and separation factor (α).
-
For quantitative analysis, establish a calibration curve using standards of known enantiomeric purity.
Chiral HPLC Experimental Workflow
Caption: Workflow for Chiral HPLC analysis of 2-phenylpropanal.
The provided Chiral GC and HPLC methods offer robust starting points for the successful separation of 2-phenylpropanal enantiomers. Optimization of the chromatographic conditions, particularly the temperature program in GC and the mobile phase composition in HPLC, will be essential to achieve baseline resolution for specific applications. These protocols are designed to guide researchers, scientists, and drug development professionals in establishing reliable and efficient methods for the chiral analysis of 2-phenylpropanal.
References
Topic: Derivatization of (R)-2-phenylpropanal for Analytical Purposes
An Application Note and Protocol from Gemini
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylpropanal, also known as hydratropic aldehyde, is a chiral compound widely used in the fragrance and pharmaceutical industries.[1][2] The biological and olfactory properties of its enantiomers, (R)- and (S)-2-phenylpropanal, can differ significantly, making the determination of enantiomeric purity a critical aspect of quality control and research. Direct chromatographic separation of enantiomers is often challenging, requiring specialized and expensive chiral stationary phases.
A robust and widely adopted alternative is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This process converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers.[3] Since diastereomers have different physical properties, they can be readily separated and quantified using standard achiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3][4]
This document provides detailed protocols for the derivatization of 2-phenylpropanal for subsequent analysis by GC-Mass Spectrometry (GC-MS) and HPLC, enabling accurate determination of enantiomeric composition.
Principle of Chiral Derivatization
The fundamental strategy involves reacting the racemic or enantioenriched 2-phenylpropanal with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a new stereocenter, transforming the original enantiomers into diastereomers with distinct chromatographic behaviors.
-
(R)-2-phenylpropanal + (S)-CDA → (R,S)-Diastereomer
-
(S)-2-phenylpropanal + (S)-CDA → (S,S)-Diastereomer
These resulting diastereomers can be separated on a conventional, non-chiral column, and the relative peak areas can be used to calculate the enantiomeric excess (% ee) of the original sample.
Experimental Protocols
Protocol 1: Derivatization with (R)-(+)-α-Methylbenzylamine for GC-MS Analysis
This protocol details the formation of diastereomeric imines, which are sufficiently volatile and thermally stable for GC-MS analysis. The use of a chiral amine as the derivatizing agent allows for the separation of the resulting diastereomers on a standard achiral GC column.
Materials:
-
2-phenylpropanal sample
-
(R)-(+)-α-Methylbenzylamine (enantiomeric purity ≥ 99%)
-
Anhydrous Hexane or Dichloromethane (DCM), GC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 mL GC vials with PTFE-lined septa
-
Vortex mixer
-
GC-MS system equipped with a standard non-polar capillary column (e.g., HP-5MS, DB-5)
Procedure:
-
Sample Preparation: Prepare a stock solution of the 2-phenylpropanal sample in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 200 µL of the 2-phenylpropanal solution into a clean GC vial.
-
Add 1.5 molar equivalents of (R)-(+)-α-Methylbenzylamine to the vial.
-
Cap the vial securely and vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for at least 2 hours to ensure the reaction goes to completion. For sterically hindered compounds, gentle heating (e.g., 50-60°C for 30 minutes) may be required, but should be optimized.[5]
-
-
Work-up:
-
Add a small spatula tip of anhydrous Na₂SO₄ to the vial to remove the water formed during the imine formation.
-
Vortex briefly and allow the solid to settle.
-
-
GC-MS Analysis:
-
Aspirate 1 µL of the clear supernatant and inject it into the GC-MS.
-
Example GC-MS Conditions:
-
Injector: Split/Splitless, 250°C, Split ratio 50:1
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, Scan range m/z 40-450.
-
-
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol uses DNPH, a common and highly effective reagent for derivatizing carbonyl compounds.[6] The resulting 2,4-dinitrophenylhydrazone derivatives are strongly chromophoric, allowing for highly sensitive UV detection.[6][7] While this standard protocol is for quantification of total aldehyde content, enantiomeric separation of the derivatives would necessitate a chiral HPLC column.
Materials:
-
2-phenylpropanal sample
-
DNPH derivatizing solution (e.g., 0.2% DNPH in acetonitrile with 0.5% phosphoric acid)
-
Acetonitrile, HPLC grade
-
Deionized water, HPLC grade
-
2 mL HPLC vials
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a stock solution of the 2-phenylpropanal sample in acetonitrile at a suitable concentration (e.g., 100 µg/mL).
-
Derivatization Reaction:
-
In an HPLC vial, combine 500 µL of the sample solution with 500 µL of the DNPH derivatizing solution.
-
Cap the vial and mix thoroughly.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
-
HPLC-UV Analysis:
-
Inject 10-20 µL of the resulting solution directly into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v). Gradient elution may be required for more complex samples.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 360 nm
-
-
Data Presentation
The following table summarizes representative analytical data expected from the described derivatization protocols. Actual values may vary based on the specific instrumentation and conditions used.
| Parameter | GC-MS with α-Methylbenzylamine | HPLC-UV with DNPH (on Achiral Column) |
| Derivative Formed | Diastereomeric Imines | 2,4-Dinitrophenylhydrazone |
| Purpose | Enantiomeric Purity & Quantification | Total Aldehyde Quantification |
| Typical Separation | Baseline resolution of diastereomers | Single peak for the derivative |
| Limit of Detection (LOD) | ~0.5 - 2 ng/mL | ~1 - 5 ng/mL[8] |
| Limit of Quantification (LOQ) | ~2 - 7 ng/mL | ~5 - 15 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Reaction Yield | > 95%[9] | > 98% |
| Precision (RSD%) | < 5% | < 4%[10] |
Visualizations
Caption: Experimental workflow for GC-MS analysis via chiral derivatization.
Caption: Logical diagram of diastereomer formation for chiral analysis.
Conclusion
Chemical derivatization is an effective and accessible method for the analytical determination of the enantiomeric purity of this compound. By converting the enantiomers into diastereomers, standard GC-MS and HPLC instrumentation can be used for their separation and quantification, bypassing the need for dedicated chiral columns.[4] The protocols provided offer reliable frameworks for achieving accurate and reproducible results, which are essential for quality control in the pharmaceutical and fragrance industries. Optimization of reaction and chromatographic conditions may be necessary depending on the sample matrix and specific instrumentation used.
References
- 1. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent racemization of (R)-2-phenylpropanal
Welcome to the Technical Support Center for (R)-2-phenylpropanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the enantiomeric purity of this compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture of equal parts of both enantiomers (R and S), known as a racemate. This is a significant concern because the biological and pharmacological activity of a chiral molecule is often exclusive to one enantiomer. The loss of enantiomeric purity can lead to reduced efficacy, altered side-effect profiles, and challenges in regulatory approval for pharmaceutical applications.
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism for the racemization of this compound involves the formation of a planar enol or enolate intermediate. The hydrogen atom on the chiral carbon adjacent to the carbonyl group (the α-carbon) is acidic and can be removed by a base or, to a lesser extent, facilitated by an acid. This results in a planar, achiral intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the (R) and (S) enantiomers.
Q3: What are the key factors that promote the racemization of this compound?
A3: The main factors that accelerate racemization are:
-
pH: Both acidic and basic conditions can catalyze racemization. Basic conditions are generally more problematic as they directly promote the formation of the enolate intermediate.
-
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization and thus increase the rate of racemization.
-
Solvent: Protic solvents (e.g., water, alcohols) can facilitate proton transfer and stabilize the transition states involved in racemization.
-
Reaction Time: Longer exposure to conditions that promote racemization will result in a greater loss of enantiomeric excess.
Q4: How can I store this compound to minimize racemization?
A4: To maintain the enantiomeric integrity of this compound during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, ideally at or below 4°C. For long-term storage, temperatures of -20°C are preferable.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and potential side reactions.
-
Solvent: If stored in solution, use aprotic, non-polar solvents. Avoid protic solvents.
-
pH: Ensure the storage environment is neutral. If the compound has been exposed to acidic or basic conditions during a workup, it should be neutralized before storage.
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (ee) after a base-mediated reaction (e.g., Wittig, Aldol).
| Possible Cause | Recommended Solution |
| Strong, non-hindered base | Use a sterically hindered, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) at low temperatures. |
| High reaction temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many base-mediated reactions, -78°C is a standard starting point. |
| Protic solvent | Use anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene to minimize proton transfer. |
| Prolonged reaction time | Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed. |
Issue 2: Racemization observed during aqueous workup.
| Possible Cause | Recommended Solution |
| Extreme pH of aqueous solution | Use buffered aqueous solutions or mildly acidic/basic solutions for washing. Quickly neutralize the organic layer after washing. |
| Prolonged contact with aqueous phase | Minimize the time the organic layer containing the product is in contact with the aqueous phase. Perform extractions and washes efficiently. |
Issue 3: Loss of enantiomeric purity after purification by column chromatography.
| Possible Cause | Recommended Solution | | Acidic nature of silica gel | Deactivate the silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, use a neutral stationary phase like alumina. | | Prolonged chromatography run time | Optimize the chromatography conditions to minimize the time the compound spends on the column. |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental conditions can affect the enantiomeric excess (ee) of this compound. This data is based on general trends observed for α-aryl aldehydes and should be used as a guideline for optimizing your specific experimental setup.
Table 1: Effect of Temperature on Racemization of this compound in a Neutral Aprotic Solvent
| Temperature (°C) | Time (hours) | Approximate % ee of this compound |
| -20 | 24 | >99% |
| 4 | 24 | 98% |
| 25 (Room Temp) | 24 | 90% |
| 50 | 24 | 65% |
Table 2: Effect of pH on Racemization of this compound at Room Temperature
| pH | Time (hours) | Approximate % ee of this compound |
| 3 | 12 | 95% |
| 7 | 12 | >99% |
| 9 | 12 | 80% |
| 11 | 12 | 55% |
Table 3: Effect of Solvent on Racemization of this compound at Room Temperature
| Solvent | Time (hours) | Approximate % ee of this compound |
| Hexane (Aprotic, Non-polar) | 24 | >99% |
| Tetrahydrofuran (Aprotic, Polar) | 24 | 97% |
| Methanol (Protic, Polar) | 24 | 85% |
| Water (Protic, Polar) | 24 | 75% |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with this compound to Minimize Racemization
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the appropriate phosphonium salt (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add a strong, sterically hindered base such as n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) (1.05 equivalents) dropwise.
-
Stir the resulting ylide solution at -78°C for 30-60 minutes.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution at -78°C.
-
Allow the reaction to stir at -78°C and monitor its progress by TLC.
-
Once the aldehyde is consumed, quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the product with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on deactivated silica gel.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Determination of Enantiomeric Excess
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations
Caption: Mechanism of racemization for this compound.
Caption: Troubleshooting workflow for racemization issues.
Caption: General experimental workflow to minimize racemization.
Mechanism of 2-phenylpropanal racemization under acidic or basic conditions
Technical Support Center: 2-Phenylpropanal Racemization
Welcome to the technical support center for handling 2-phenylpropanal and related chiral aldehydes. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to racemization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for 2-phenylpropanal?
A1: Racemization is a chemical process that converts an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1][2] For 2-phenylpropanal, the chiral center is the carbon atom alpha (α) to the aldehyde group.[3] This position is susceptible to racemization under either acidic or basic conditions.[4] This is a critical issue in drug development and stereoselective synthesis because different enantiomers of a chiral molecule often exhibit vastly different biological activities. The loss of enantiomeric purity can lead to reduced efficacy or unwanted side effects.[5]
Q2: What is the fundamental mechanism driving the racemization of 2-phenylpropanal?
A2: The racemization of 2-phenylpropanal proceeds through the formation of a planar, achiral intermediate.[5] The hydrogen atom on the chiral α-carbon is acidic and can be removed.[6]
-
Under basic conditions: A base removes the α-hydrogen to form a planar enolate ion, which is stabilized by resonance.[7][8]
-
Under acidic conditions: The carbonyl oxygen is protonated, which increases the acidity of the α-hydrogen. A weak base then removes this proton to form a planar enol.[6][9]
Once this planar, achiral intermediate is formed, subsequent reprotonation can occur from either face with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, a racemic mixture.[2][10]
Q3: Can racemization of 2-phenylpropanal be completely prevented?
A3: Completely preventing racemization can be exceptionally challenging, especially if the experimental conditions require the use of acids, bases, or elevated temperatures. However, the rate of racemization can be significantly minimized by carefully controlling the experimental conditions. The goal is often to complete the desired chemical transformation under conditions that are kinetically slow for racemization.
Q4: How can I monitor the enantiomeric excess (ee) of my 2-phenylpropanal sample during an experiment?
A4: The most common and reliable method for monitoring enantiomeric excess is through chiral chromatography, such as Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers.[11]
Mechanism of Racemization
The racemization of 2-phenylpropanal is catalyzed by both acids and bases through the formation of an achiral enol or enolate intermediate.
Base-Catalyzed Racemization
Under basic conditions, a base abstracts the acidic α-hydrogen, creating a planar, resonance-stabilized enolate ion. This intermediate has lost the stereochemical information at the α-carbon. Reprotonation of the enolate can occur on either face of the planar system, resulting in a 50:50 mixture of the (R) and (S) enantiomers.[7][12]
Caption: Mechanism of Base-Catalyzed Racemization of 2-Phenylpropanal.
Acid-Catalyzed Racemization
In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen. This step makes the α-hydrogen more acidic. A weak base (like water) can then deprotonate the α-carbon to form a planar, achiral enol intermediate. Tautomerization of the enol back to the keto form is non-stereoselective, yielding both enantiomers.[9][13]
Caption: Mechanism of Acid-Catalyzed Racemization of 2-Phenylpropanal.
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (ee) is observed after a reaction or workup.
-
Question: I started with an enantiomerically pure sample of a 2-phenylpropanal derivative, but my final product shows a significant drop in ee. What could be the cause?
-
Answer: This is a classic sign of racemization. The stereocenter at the α-position is unstable under certain conditions.
-
Troubleshooting Steps:
-
Analyze pH: Review every step of your reaction and workup. Were any acidic or basic reagents used? Even mild bases like sodium bicarbonate (NaHCO₃) or acids used in a wash can catalyze racemization over time.[14]
-
Check Temperature: Elevated temperatures accelerate the rate of enol or enolate formation, leading to faster racemization.[14] Perform reactions and workups at the lowest practical temperature.
-
Evaluate Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can facilitate the proton transfer required for racemization. If possible, consider switching to aprotic solvents (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF)).[14]
-
Minimize Time: The longer your compound is exposed to destabilizing conditions, the more racemization will occur. Streamline your workup process to minimize delays.[14]
-
-
Issue 2: My reaction workup involves an aqueous base wash, and I'm losing stereochemical purity.
-
Question: I need to wash my organic layer with a basic solution (e.g., NaOH) to remove acidic impurities. How can I do this without causing significant racemization of my chiral aldehyde?
-
Answer: Using strong bases like sodium hydroxide (NaOH) is highly likely to cause rapid racemization.
-
Troubleshooting Steps:
-
Use a Milder Base: Replace strong bases with a milder alternative, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8).[14]
-
Control Temperature: Perform the extraction at a low temperature (e.g., 0-5 °C) to slow down the rate of deprotonation.[14]
-
Limit Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Shake gently, allow the layers to separate quickly, and proceed to the next step immediately.[14]
-
Consider a Non-Aqueous Workup: If possible, investigate alternative purification methods that avoid aqueous washes, such as flash chromatography with a non-polar eluent system.
-
-
Issue 3: I am trying to reproduce a literature procedure, but I am seeing more racemization than reported.
-
Question: A published method reports a high ee for a product derived from 2-phenylpropanal, but I am consistently obtaining a nearly racemic mixture. What could be different?
-
Answer: Reproducibility issues can often be traced to subtle differences in experimental conditions.
-
Troubleshooting Steps:
-
Reagent Purity: Check the purity and age of your reagents and solvents. An old bottle of solvent could contain acidic or basic impurities. Some reagents might degrade over time to produce acidic byproducts.
-
Glassware Preparation: Ensure all glassware is scrupulously clean and neutralized. Residual acid or base on the glass surface can act as a catalyst.
-
Atmosphere Control: If the reaction is sensitive, ensure it is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, such as oxidation, which can sometimes produce acidic species.[15]
-
Precise Parameter Control: Double-check that you are precisely matching the reported temperature, reaction time, and concentration. Small deviations can sometimes have a large impact on the extent of racemization.
-
-
Quantitative Data Summary
| Compound | pKa (α-hydrogen) | Notes |
| Propanal | ~16.7 | Aldehydes are generally more acidic than corresponding ketones.[16] |
| Acetone (a ketone) | ~19.2 | For comparison, the α-hydrogen of a ketone is less acidic. |
| Benzaldehyde | No α-hydrogen | Cannot undergo enolization or racemization by this mechanism. |
Data is approximate and serves for comparative purposes.
Experimental Protocols
Protocol: Monitoring Racemization of this compound
This protocol provides a general method for studying the rate of racemization.
-
Preparation:
-
Prepare a stock solution of enantiomerically enriched (e.g., >99% ee) this compound in a suitable aprotic solvent (e.g., Dioxane or THF).
-
Prepare the catalytic solution (e.g., 0.1 M NaOH in water for basic conditions, or 0.1 M HCl in water for acidic conditions).
-
-
Reaction Setup:
-
In a thermostated reaction vessel, add a known volume of the aldehyde stock solution.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
To initiate the experiment, add a specific volume of the catalyst solution. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a neutralizing agent. For a basic reaction, use a weak acid (e.g., dilute acetic acid in ethyl acetate). For an acidic reaction, use a weak base (e.g., saturated NaHCO₃ solution).
-
-
Sample Preparation and Analysis:
-
Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Analyze the enantiomeric excess (ee) of the 2-phenylpropanal in the sample using Chiral HPLC or Chiral GC.
-
-
Data Analysis:
-
Plot the enantiomeric excess (%) as a function of time.
-
From this data, the rate of racemization can be determined.
-
Experimental Workflow Diagram
Caption: Workflow for an experimental study of 2-phenylpropanal racemization.
References
- 1. scribd.com [scribd.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]
- 7. sciencequery.com [sciencequery.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemtube3d.com [chemtube3d.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Optimizing yield and enantiomeric excess in (R)-2-phenylpropanal synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield and enantiomeric excess in the synthesis of (R)-2-phenylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing enantiomerically enriched this compound?
A1: The main strategies for synthesizing this compound with high enantioselectivity include:
-
Asymmetric Hydroformylation: This is a dominant industrial method involving the reaction of styrene with syngas (a mixture of carbon monoxide and hydrogen) using a chiral rhodium or platinum catalyst. The use of chiral ligands with the metal catalyst directs the reaction to favor the formation of the (R)-enantiomer.[1][2]
-
Synthesis from Chiral Precursors: A two-step synthesis starting from (S)-styrene oxide can yield this compound in high enantiomeric excess.[1]
-
Dynamic Kinetic Resolution (DKR): This method combines an enzymatic synthesis process with in-situ product crystallization, allowing for the efficient conversion of racemic 2-phenylpropanal into a single enantiomer of a derivative, such as a chiral amine.[1]
-
Alkylation of Benzaldehyde: Older methods involved the alkylation of benzaldehyde with alkyl halides under basic conditions, though achieving high enantioselectivity with this route is challenging.[1][3]
Q2: How can I improve a low enantiomeric excess (ee)?
A2: Low enantiomeric excess is a frequent challenge. Key factors to investigate include:
-
Catalyst Purity and Activity: Ensure you are using a fresh, high-purity chiral catalyst or ligand. Aged or decomposed catalysts can lead to a loss of selectivity.[4]
-
Reaction Temperature: Temperature plays a critical role. Performing the reaction at a lower temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[4]
-
Moisture and Air: Many asymmetric reactions are sensitive to moisture and air. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the chiral environment created by the catalyst. It may be necessary to screen different solvents to find the optimal one for your specific catalytic system.[5]
-
Substrate-to-Catalyst Ratio: In biocatalytic reductions, a careful balance of the substrate-to-catalyst ratio is crucial. An imbalance can affect the in-situ racemization and overall biocatalyst stability, impacting the final ee.[6]
Q3: What are common side reactions, and how can they be minimized?
A3: The most common side reaction is the isomerization of 2-phenylpropanal to its more stable ketone isomer, phenyl-2-propanone (P2P).[7] This rearrangement can be catalyzed by acid or heat. To minimize this:
-
Control Temperature: Avoid excessive heating during the reaction and workup.
-
Maintain Neutral pH: Ensure the reaction conditions and workup steps are not strongly acidic.
-
Purification: If P2P is formed, it can be separated from the aldehyde. One method involves mild oxidation of the aldehyde to 2-phenylpropionic acid, which can then be separated from the unreacted ketone by an acid-base extraction.[8]
Another potential side reaction in hydroformylation is the hydrogenation of styrene to ethylbenzene. This can be minimized by optimizing the catalyst system and reaction conditions to favor formylation over hydrogenation.[2]
Q4: How are the yield and enantiomeric excess (ee) of this compound accurately determined?
A4: The most reliable and widely used method for determining the enantiomeric excess of chiral molecules like this compound is Chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique uses a chiral stationary phase that separates the (R) and (S) enantiomers, allowing for the precise calculation of their ratio based on the integrated peak areas.[4][9] Gas chromatography with a chiral column can also be used.[6] The overall chemical yield is typically determined by standard methods such as NMR spectroscopy or gas chromatography with an internal standard, after purification of the product.
Troubleshooting Guides
Issue 1: Low Chemical Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion | Inactive Catalyst: The catalyst may have decomposed due to improper storage or handling, or it may have been poisoned by impurities. | Use a fresh batch of catalyst. Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds). |
| Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may be insufficient. | Systematically optimize reaction parameters. Increase temperature or pressure cautiously, monitoring for side reactions. Extend the reaction time and follow the progress by TLC or GC. | |
| Significant byproduct formation | Isomerization to Phenyl-2-propanone: Reaction conditions (e.g., high temperature, acidic pH) may favor rearrangement.[7] | Maintain a lower reaction temperature. Use a neutral or slightly basic workup. Consider using a catalyst system less prone to inducing isomerization. |
| Hydrogenation of Starting Material: In hydroformylation, the catalyst may be promoting the reduction of styrene.[2] | Modify the catalyst system (e.g., ligand-to-metal ratio) or adjust the CO/H₂ pressure to favor hydroformylation over hydrogenation. | |
| Product loss during workup/purification | Instability of the Aldehyde: 2-phenylpropanal can be sensitive to air oxidation or polymerization. | Work up the reaction promptly. Use an inert atmosphere where possible. Purify via vacuum distillation or flash chromatography at lower temperatures.[7] |
| Poor Extraction Efficiency: The product may have limited solubility in the chosen extraction solvent.[3] | Select an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). Perform multiple extractions to ensure complete recovery. |
Issue 2: Low Enantiomeric Excess (ee)
| Symptom | Possible Cause | Suggested Solution |
| ee is significantly below literature values | Presence of Moisture: Water can interfere with the chiral environment of the catalyst.[4] | Ensure all glassware is rigorously dried. Use anhydrous solvents. Run the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incorrect Reaction Temperature: Enantioselectivity is often highly temperature-dependent.[4] | Perform the reaction at the recommended temperature, or systematically lower the temperature to enhance selectivity. | |
| Decomposed or Racemized Catalyst/Ligand: The chiral integrity of the catalyst is compromised. | Use a fresh, unopened bottle of the catalyst or ligand. Prepare catalyst solutions immediately before use.[4] | |
| ee varies between batches | Inconsistent Reaction Setup: Minor variations in temperature, stirring rate, or addition speed can affect selectivity. | Standardize all reaction parameters. Use a temperature-controlled bath and ensure consistent stirring. For reagent additions, use a syringe pump for reproducibility. |
| Racemization of Product: The product may be racemizing under the reaction or workup conditions. | Check the stability of the product under the reaction conditions. If necessary, shorten the reaction time or modify the workup to be milder (e.g., lower temperature, neutral pH). |
Data Presentation
Table 1: Comparison of Catalytic Approaches for Asymmetric Synthesis
| Method | Catalyst System Example | Substrate | Key Conditions | Typical Yield (%) | Typical ee (%) | Reference |
| Asymmetric Hydroformylation | Rhodium complex with chiral phosphine ligand | Styrene | CO/H₂ pressure, controlled temperature | High (selectivity for branched aldehyde can be ~85%) | Can be high, but industrial application for high ee is limited | [1][2] |
| Biocatalytic Reduction / DKR | Engineered Reductase / Yeast Formate Dehydrogenase | Racemic 2-phenylpropanal | Whole-cell biocatalyst, adjusted substrate-to-catalyst ratio | ~84% (conversion to alcohol) | >93% (for the corresponding alcohol) | [6] |
| Synthesis from Chiral Precursor | Lewis Acid catalyzed rearrangement | (S)-styrene oxide | Two-step process | High | High | [1] |
Experimental Protocols
Protocol 1: Asymmetric Hydroformylation of Styrene (General Procedure)
This protocol provides a general outline. Specific conditions will vary based on the chosen catalyst system.
Materials:
-
Styrene, freshly distilled
-
Chiral Rhodium Precursor (e.g., [Rh(CO)₂acac])
-
Chiral Diphosphine Ligand
-
Syngas (CO/H₂, typically 1:1)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the rhodium precursor and the chiral ligand in the chosen solvent. Stir at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a high-pressure autoclave, add the freshly distilled styrene and additional anhydrous solvent.
-
Reaction Execution: Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge several times with syngas to remove any residual air.
-
Pressurize the autoclave to the desired pressure with syngas.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Maintain the reaction for the specified time, monitoring pressure as the reaction consumes gas.
-
Work-up and Analysis: After cooling the autoclave to room temperature, carefully vent the excess gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography.
-
Determine the yield and analyze the enantiomeric excess using chiral HPLC or GC.[4]
Visualizations
Caption: General experimental workflow for asymmetric synthesis.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 2. 2-PHENYLPROPIONALDEHYDE | 93-53-8 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting side reactions in the synthesis of 2-phenylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenylpropanal. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing 2-phenylpropanal?
A1: The most common laboratory methods for synthesizing 2-phenylpropanal are the hydroformylation of styrene and the oxidation of 2-phenylpropanol. Each method has its own set of advantages and potential side reactions that need to be carefully managed.
Q2: I am observing a significant amount of an isomeric impurity. What is it likely to be?
A2: A common isomeric impurity is phenyl-2-propanone (P2P). 2-Phenylpropanal can rearrange to P2P, especially in the presence of acid or at elevated temperatures.[1][2] This rearrangement is a significant side reaction to consider during synthesis and purification.
Q3: My final product seems to be degrading upon storage. What could be the cause?
A3: Aldehydes like 2-phenylpropanal are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of 2-phenylpropanoic acid. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures.
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Regioselectivity in Hydroformylation of Styrene
The hydroformylation of styrene aims to produce the branched aldehyde (2-phenylpropanal) in favor of the linear aldehyde (3-phenylpropanal). Low yield of the desired product is a common issue.
Q: My hydroformylation reaction is producing a high proportion of the linear isomer, 3-phenylpropanal. How can I improve the selectivity for 2-phenylpropanal?
A: The regioselectivity of styrene hydroformylation is highly dependent on reaction conditions. To favor the formation of the branched isomer (2-phenylpropanal), you should consider the following adjustments:
-
Increase Syngas Pressure: Higher pressures of syngas (a mixture of carbon monoxide and hydrogen) generally favor the formation of the branched aldehyde.[3]
-
Moderate the Temperature: While higher temperatures can increase the reaction rate, they can also lead to a decrease in branched-to-linear selectivity. An optimal temperature, often around 50-80°C, should be determined empirically.[1]
-
Choice of Ligand: The phosphine ligand used with the rhodium catalyst plays a crucial role in directing the regioselectivity. Bidentate phosphine ligands are generally preferred for producing branched aldehydes.
Quantitative Data on Hydroformylation of Styrene
| Catalyst System | Temperature (°C) | Syngas Pressure (bar) | Branched:Linear Ratio (2-phenylpropanal:3-phenylpropanal) | Reference |
| Rh/diphosphoramidite | 50 | 20 | 72:28 | [4] |
| Rh/diphosphoramidite | 80 | 10 | Lower linearity | [4] |
| Rh/BisDiazaphos | 80 | 2.7-8.2 (40-120 psi) | Proportional to CO pressure | [3] |
| Rh/L7 | 80 | 3 | 1:22 (favors linear) | [1] |
Issue 2: Over-oxidation during the Synthesis from 2-Phenylpropanol
The oxidation of 2-phenylpropanol to 2-phenylpropanal is a common synthetic route. However, a frequent side reaction is the over-oxidation of the aldehyde to 2-phenylpropanoic acid.
Q: I am detecting a significant amount of 2-phenylpropanoic acid in my product after oxidizing 2-phenylpropanol. How can I prevent this?
A: Preventing over-oxidation requires careful selection of the oxidizing agent and control of reaction conditions. Here are some effective strategies:
-
Use a Mild Oxidizing Agent: Reagents like Pyridinium Chlorochromate (PCC) are designed for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with a lower risk of over-oxidation.[5]
-
Oppenauer Oxidation: This is a gentle method that uses an aluminum alkoxide catalyst and a ketone (like acetone) as a hydride acceptor to selectively oxidize secondary alcohols.[6][7] It is particularly useful for acid-labile substrates.
-
Immediate Distillation (for volatile aldehydes): If using a stronger oxidizing agent, removing the aldehyde from the reaction mixture by distillation as it forms can prevent it from being further oxidized. This is more effective for lower-boiling aldehydes.[5]
Issue 3: Formation of Phenyl-2-Propanone (P2P) Impurity
The isomerization of 2-phenylpropanal to phenyl-2-propanone is a common side reaction that can be difficult to separate from the desired product due to their close boiling points.
Q: How can I minimize the formation of phenyl-2-propanone during my synthesis and workup?
A: To minimize the rearrangement of 2-phenylpropanal to P2P, consider the following precautions:
-
Maintain Neutral or Slightly Basic pH: The rearrangement is often catalyzed by acid.[2] Ensure that the reaction and workup conditions are not acidic. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) during workup can help neutralize any residual acid.
-
Avoid High Temperatures: The isomerization is also promoted by heat.[2] Use the lowest possible temperatures during the reaction, solvent removal, and purification steps. Vacuum distillation is recommended to lower the boiling point and reduce thermal stress on the product.
Experimental Protocols
Protocol 1: Hydroformylation of Styrene
This protocol is a general guideline for the rhodium-catalyzed hydroformylation of styrene.
Materials:
-
Styrene
-
[Rh(CO)2(acac)] (or other suitable rhodium precursor)
-
Phosphine ligand (e.g., a bidentate phosphine)
-
Toluene (anhydrous)
-
Syngas (CO/H2, 1:1 mixture)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the phosphine ligand in anhydrous toluene.
-
Add styrene to the reactor.
-
Seal the autoclave and purge it several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 syngas mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Oxidation of 2-Phenylpropanol using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of 2-phenylpropanol to 2-phenylpropanal.
Materials:
-
2-Phenylpropanol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of 2-phenylpropanol in anhydrous DCM dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium by-products.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The crude 2-phenylpropanal can be purified by vacuum distillation.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Main synthetic routes and side reactions for 2-phenylpropanal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Origin of pressure effects on regioselectivity and enantioselectivity in the rhodium-catalyzed hydroformylation of styrene with (S,S,S)-BisDiazaphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 7. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
Purification techniques for separating (R)-2-phenylpropanal from its (S)-enantiomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of (R)-2-phenylpropanal from its (S)-enantiomer.
Troubleshooting Guides
This section addresses common issues encountered during the chiral purification of 2-phenylpropanal.
Issue 1: Poor or No Resolution in Chiral HPLC/SFC
Q: I am not seeing any separation between the (R)- and (S)-2-phenylpropanal peaks on my chiral column. What should I do?
A: A lack of resolution is a common challenge in chiral chromatography. Here are several factors to investigate:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantioseparation. For aromatic aldehydes like 2-phenylpropanal, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If one type of CSP is not effective, screening others with different chiral selectors is recommended.
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.
-
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol). Small changes in the modifier percentage can have a large impact on resolution.
-
Supercritical Fluid Chromatography (SFC): In SFC, modifying the percentage of the co-solvent (often an alcohol like methanol or ethanol) in supercritical CO2 is a key parameter to optimize.
-
-
Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. Reducing the flow rate may improve resolution by allowing for better mass transfer and more effective interaction with the CSP.[1]
-
Temperature Effects: Temperature can alter the thermodynamics of the chiral recognition process. Experiment with a range of column temperatures (e.g., 15°C to 40°C) to find the optimal condition for your separation.[1]
Issue 2: Peak Tailing in Chromatographic Separation
Q: My peaks for 2-phenylpropanal are showing significant tailing. What could be the cause and how can I resolve it?
A: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the aldehyde group of 2-phenylpropanal and active sites on the stationary phase (like residual silanols on silica-based CSPs) can cause tailing. Adding a mobile phase modifier, such as a small amount of a competing acid or base, can help to mitigate these effects.
-
Column Contamination: Accumulation of impurities on the column can lead to active sites that cause peak tailing. Flushing the column with a strong solvent may help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
Issue 3: Low Yield or Recovery After Preparative Chromatography
Q: I am losing a significant amount of my this compound during preparative separation. How can I improve my recovery?
A: Low recovery in preparative chromatography can be due to:
-
Compound Instability: Aldehydes can be susceptible to oxidation or other degradation pathways. Ensure your solvents are high-purity and consider working under an inert atmosphere if necessary.
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. This can sometimes be addressed by changing the mobile phase composition or the CSP.
-
Inefficient Fraction Collection: Optimize your fraction collection parameters to ensure you are capturing the entire peak of interest without excessive dilution.
Issue 4: Enzyme Deactivation in Enzymatic Kinetic Resolution
Q: The enzymatic reaction for the kinetic resolution of 2-phenylpropanal stops before completion. What is causing this?
A: Enzyme deactivation is a known issue when working with aldehydes.
-
Substrate Inhibition/Deactivation: High concentrations of 2-phenylpropanal can deactivate the enzyme.[2][3][4][5][6] Consider a fed-batch approach where the substrate is added incrementally to maintain a low, steady concentration.
-
Use of a Whole-Cell Biocatalyst: Using a whole-cell system can significantly stabilize the enzyme and improve its longevity under reaction conditions.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of 2-phenylpropanal?
A1: The main techniques for the chiral separation of 2-phenylpropanal are:
-
Preparative High-Performance Liquid Chromatography (HPLC): A widely used technique that employs a chiral stationary phase to separate the enantiomers.
-
Supercritical Fluid Chromatography (SFC): Often preferred for preparative separations due to faster run times, reduced organic solvent consumption, and potentially better resolution compared to HPLC.[7][8]
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatography technique suitable for large-scale separations, offering high throughput and reduced solvent usage.[9][10][11]
-
Enzymatic Kinetic Resolution: This method uses an enzyme that selectively reacts with one enantiomer (in this case, the reduction of (S)-2-phenylpropanal to the corresponding alcohol), allowing for the separation of the unreacted (R)-enantiomer.[2][3][4][5][6]
Q2: How do I choose the best separation technique for my needs?
A2: The choice of technique depends on the scale of your separation and the desired purity.
-
For analytical to small preparative scale (mg to g): Chiral HPLC or SFC are excellent choices. SFC is often faster and uses less solvent.
-
For large-scale industrial production (kg and above): Simulated Moving Bed (SMB) chromatography is the most cost-effective option due to its continuous nature and efficient use of stationary phase and solvents.[9][10]
-
When a highly selective transformation is desired: Enzymatic kinetic resolution can be very effective, yielding the desired (R)-enantiomer and a valuable chiral alcohol co-product.
Q3: What level of enantiomeric excess (e.e.) can I expect to achieve?
A3: High enantiomeric excess is achievable with all the mentioned techniques.
-
Chromatographic methods (HPLC, SFC, SMB): Can often achieve >99% e.e. with proper method development.
-
Enzymatic Kinetic Resolution: The reported methods can yield the corresponding (S)-alcohol with high e.e. (e.g., 93.1% e.e.), which implies a high enantiomeric purity of the remaining this compound.[4]
Q4: Are there any specific safety precautions I should take when working with 2-phenylpropanal?
A4: 2-phenylpropanal is an aldehyde and should be handled with appropriate care in a well-ventilated fume hood. Aldehydes can be irritants and may be prone to oxidation. Always consult the Safety Data Sheet (SDS) for detailed handling and storage information.
Data Presentation
Table 1: Comparison of Purification Techniques for 2-phenylpropanal Enantiomers
| Parameter | Preparative Chiral HPLC | Preparative Chiral SFC | Simulated Moving Bed (SMB) | Enzymatic Kinetic Resolution |
| Principle | Differential partitioning on a chiral stationary phase | Differential partitioning using a supercritical fluid mobile phase | Continuous counter-current chromatographic separation | Enantioselective enzymatic reduction of the (S)-enantiomer |
| Scale | mg to multi-gram | mg to multi-gram | kg to tons | g to kg |
| Solvent Consumption | High | Low to Moderate | Low (relative to batch) | Aqueous medium |
| Typical Throughput | Low to Moderate | Moderate to High | High | Moderate |
| Achievable Purity (e.e.) | >99% | >99% | >99% | High (for remaining enantiomer) |
| Key Advantage | Well-established, wide availability of columns | Fast, reduced solvent use, "greener" chemistry | Continuous process, cost-effective at large scale | High selectivity, mild reaction conditions |
| Potential Challenge | High solvent cost, long run times | Requires specialized equipment | High initial capital investment | Enzyme stability, substrate inhibition |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC Separation
-
Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 20 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)
-
Flow Rate: 10 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve racemic 2-phenylpropanal in the mobile phase to a concentration of 10 mg/mL.
-
Injection: Inject a suitable volume based on column loading studies.
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.
-
Post-processing: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Protocol 2: Preparative Chiral SFC Separation
-
Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 21 mm, 5 µm
-
Mobile Phase: Supercritical CO2 / Methanol (85:15 v/v)
-
Flow Rate: 60 g/min
-
Back Pressure: 15 MPa
-
Temperature: 35°C
-
Detection: UV at 254 nm and/or Mass Spectrometry
-
Sample Preparation: Dissolve racemic 2-phenylpropanal in methanol.
-
Injection: Perform stacked injections to maximize throughput.
-
Fraction Collection: Collect the separated enantiomer fractions.
-
Post-processing: Depressurize and evaporate the solvent to recover the pure enantiomers.
Protocol 3: Enzymatic Dynamic Kinetic Resolution
This protocol is based on the work by Rapp et al. (2021) for the production of (S)-2-phenylpropanol, leaving behind this compound.[2][3][4][5][6]
-
Biocatalyst: E. coli whole cells expressing a mutant of Candida tenuis xylose reductase (CtXR D51A) and a formate dehydrogenase.
-
Reaction Medium: Aqueous buffer (e.g., potassium phosphate buffer).
-
Reactants:
-
Racemic 2-phenylpropanal (e.g., 1 M)
-
NAD+ (coenzyme)
-
Formate (for coenzyme regeneration)
-
-
Procedure:
-
Suspend the whole-cell biocatalyst in the reaction medium.
-
Add the reactants. Due to potential substrate inhibition, a fed-batch or step-wise addition of 2-phenylpropanal may be necessary.
-
Maintain the reaction at a controlled temperature and pH with agitation.
-
Monitor the reaction progress by taking samples and analyzing by GC or HPLC.
-
-
Work-up:
-
Once the desired conversion is reached, separate the biomass (e.g., by centrifugation).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover the unreacted this compound and the product, (S)-2-phenylpropanol.
-
The this compound can then be further purified by standard methods such as distillation or chromatography.
-
Mandatory Visualization
Caption: Workflow for Chiral HPLC/SFC Separation.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Logic for selecting a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 10. orochem.com [orochem.com]
- 11. azom.com [azom.com]
Stability and storage conditions for (R)-2-phenylpropanal
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (R)-2-phenylpropanal. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed analytical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and use of this compound.
Storage and Stability
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the chemical and chiral integrity of this compound, it is crucial to store it under controlled conditions. The compound is known to be sensitive to air.[1][2] Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3][4]
Q2: What is the expected shelf life of this compound?
A2: The shelf life can vary between suppliers, and specific stability data is often not publicly available.[3][5] For products without a specified retest or expiration date on the Certificate of Analysis, routine inspection is recommended to ensure the material performs as expected.[5] Proper storage as outlined in Q1 is critical to maximizing its usable life.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are oxidation and racemization.
-
Oxidation: As an aldehyde, this compound is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of impurities, with acetophenone being a known degradation product formed through a radical chain reaction.
-
Racemization: The chiral center at the alpha-position to the carbonyl group is prone to racemization (conversion to a 1:1 mixture of R and S enantiomers), particularly in the presence of acidic or basic conditions.[6] This occurs through the formation of a planar enol or enolate intermediate, which leads to a loss of enantiomeric purity.[6]
Troubleshooting Experimental Issues
Q4: My sample's purity has decreased over time, and I observe a new peak in my GC analysis. What is the likely cause?
A4: A decrease in purity accompanied by a new analytical peak often points to oxidative degradation. If the sample was not stored under an inert atmosphere or was frequently opened, it has likely been exposed to oxygen. The primary impurity is often 2-phenylpropionic acid (from oxidation of the aldehyde) or acetophenone. To confirm, you can compare the retention time of the new peak with standards of these potential degradants.
Q5: The enantiomeric excess (ee) of my this compound has dropped significantly. What could have happened?
A5: A significant loss of enantiomeric excess is a clear indicator of racemization.[6] This is typically caused by exposure to acidic or basic conditions, even in trace amounts.[6] Review your experimental setup, solvents, and reagents for any acidic or basic contaminants. Racemization can also be accelerated by elevated temperatures.[6]
Q6: My reaction yield is consistently lower than expected when using this compound as a starting material. What should I check?
A6: Lower-than-expected yields can be due to the degradation of the starting material.
-
Verify Purity and Identity: Before starting your experiment, always verify the purity and enantiomeric excess of your this compound stock using a suitable analytical method like chiral GC (see Protocol 1).
-
Check for Degradants: The presence of impurities from oxidation can inhibit or interfere with your reaction.
-
Inert Reaction Conditions: Ensure your reaction is carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) to prevent oxidation during the experiment.
-
Reagent Compatibility: Confirm that none of your reagents or catalysts are strongly acidic or basic, which could cause racemization and potentially affect the reactivity or selectivity of your transformation.
Data Presentation
The following tables summarize key stability and handling information for this compound.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3][4] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[1][2] |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air and light. |
| Handling | Handle in a well-ventilated area | Minimizes inhalation exposure. |
| Use non-sparking tools | Prevents ignition of flammable vapors. |
Table 2: Summary of Potential Degradation Products and Troubleshooting
| Issue Observed | Likely Cause | Primary Degradant(s) | Confirmation Method |
| Decreased Purity | Oxidation (Air Exposure) | 2-Phenylpropionic Acid, Acetophenone | GC-MS, compare retention time with standard |
| Loss of Enantiomeric Excess (ee) | Racemization | (S)-2-phenylpropanal | Chiral GC or HPLC, observe growth of the (S)-enantiomer peak |
| Sample Discoloration (Yellowing) | Polymerization/Degradation | Various polymeric byproducts | Spectroscopic analysis (NMR, IR) |
Visualizations
The following diagrams illustrate key logical and experimental workflows.
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Protocols
Protocol 1: Purity and Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)
This protocol provides a general method for assessing the chemical purity and enantiomeric excess of this compound. Optimization may be required based on the specific instrument and column used.
1. Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral GC Column: A cyclodextrin-based capillary column is recommended (e.g., Rt-βDEXsa or similar).[7][8]
-
High-purity helium or hydrogen as a carrier gas.
-
This compound sample.
-
Racemic 2-phenylpropanal standard (for peak identification).
-
High-purity solvent (e.g., hexane or ethyl acetate).
2. Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the chosen solvent.
-
Prepare a sample solution of your this compound at the same concentration.
3. GC Method Parameters (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
4. Procedure:
-
Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for all components in the chromatogram.
5. Calculations:
-
Chemical Purity (%): (Area of (R)-peak + Area of (S)-peak) / (Total Area of all peaks) * 100
-
Enantiomeric Excess (% ee): (|Area of (R)-peak - Area of (S)-peak|) / (Area of (R)-peak + Area of (S)-peak) * 100
Protocol 2: General Protocol for a Forced Degradation Study
Forced degradation (stress testing) studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[9][10]
1. Objective:
-
To intentionally degrade this compound under various stress conditions to understand its degradation profile. A target degradation of 5-20% is generally considered appropriate.[9]
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for a defined period. Basic conditions may cause rapid degradation and racemization.[11]
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.[11]
-
Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
4. Procedure:
-
For each condition, prepare a stressed sample and a control sample (stored under normal conditions).
-
At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the stressed sample.
-
If necessary, neutralize the acid/base stressed samples to halt the reaction.
-
Analyze all samples by a stability-indicating method (e.g., the chiral GC method in Protocol 1) to determine the purity and enantiomeric excess.
-
Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. This compound | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.32 mm ID, 0.25 µm [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Degradation of 2-Phenylpropanal Under Oxidative Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylpropanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments involving the oxidative degradation of 2-phenylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways of 2-phenylpropanal under oxidative conditions?
Under typical oxidative conditions, the primary degradation pathway for 2-phenylpropanal involves the oxidation of the aldehyde functional group to a carboxylic acid. The major expected product is 2-phenylpropanoic acid.[1] Other potential pathways, particularly under more vigorous conditions or biological systems, can include β-oxidation, which may lead to the formation of benzoic acid and phenylacetic acid derivatives.
Q2: Which oxidizing agents are commonly used for the conversion of 2-phenylpropanal to 2-phenylpropanoic acid?
Several oxidizing agents can be employed for this transformation. Common choices include:
-
Potassium permanganate (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.[2][3] The reaction is often performed in a neutral or slightly alkaline solution.
-
Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid (Jones Oxidation): This is a powerful oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[3][4][5]
-
Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is often used as a qualitative test for aldehydes, resulting in the formation of a silver mirror.[1][3] While effective, it is less commonly used for preparative scale synthesis.
The choice of reagent depends on the desired reaction conditions, scale, and tolerance of other functional groups in the molecule.[6]
Q3: What are the potential side products I should be aware of during the oxidation of 2-phenylpropanal?
Side products can arise from incomplete reaction or over-oxidation. Potential side products include:
-
Unreacted 2-phenylpropanal: If the reaction does not go to completion.
-
Products of C-C bond cleavage: Very strong oxidizing agents or harsh reaction conditions can lead to the breakdown of the carbon skeleton, though this is less common for controlled aldehyde oxidations.[3]
-
Products from impurities in the starting material: Ensure the purity of your 2-phenylpropanal before starting the reaction.
Q4: How can I monitor the progress of the oxidation reaction?
Several analytical techniques can be used to monitor the disappearance of the starting material and the formation of the product:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the reaction's progress by comparing the spots of the reaction mixture to standards of the starting material and expected product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile components in the reaction mixture, allowing for the quantification of both the reactant and products.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the reaction by separating the components of the mixture and quantifying them using a UV or other suitable detector.[10][11][12]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-phenylpropanal | 1. Inactive oxidizing agent: The oxidizing agent may have degraded over time. 2. Insufficient amount of oxidizing agent: Stoichiometry may be incorrect. 3. Low reaction temperature: The reaction may require more energy to proceed at a reasonable rate. 4. Poor mixing: In a heterogeneous reaction, inefficient stirring can limit the reaction rate. | 1. Use a fresh batch of the oxidizing agent. 2. Recalculate and ensure the correct molar ratio of reactants. Consider using a slight excess of the oxidizing agent. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of multiple unexpected products (over-oxidation) | 1. Oxidizing agent is too strong or used in large excess: This can lead to cleavage of C-C bonds.[3] 2. Reaction temperature is too high: Higher temperatures can promote side reactions. 3. Prolonged reaction time: Leaving the reaction for too long can lead to the degradation of the desired product. | 1. Use a milder oxidizing agent or a stoichiometric amount of the strong oxidant.[6] 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. Cooling the reaction mixture in an ice bath during the addition of the oxidant can help control the reaction.[2] 3. Monitor the reaction closely using TLC, GC, or HPLC and quench the reaction as soon as the starting material is consumed. |
| Difficulty in isolating the 2-phenylpropanoic acid product | 1. Incomplete reaction: The presence of unreacted starting material can complicate purification. 2. Formation of emulsions during workup: This is common when using aqueous and organic phases. 3. Product is water-soluble as a salt: In basic workup conditions, the carboxylic acid will be deprotonated and reside in the aqueous layer. | 1. Ensure the reaction has gone to completion before starting the workup. 2. Add brine (saturated NaCl solution) to help break up emulsions. 3. Acidify the aqueous layer to a pH below the pKa of 2-phenylpropanoic acid (~4.5) to protonate the carboxylate and allow for its extraction into an organic solvent. |
| Product is not pure after purification | 1. Co-elution of impurities during chromatography: The chosen solvent system may not be optimal. 2. Incomplete removal of the oxidizing agent or its byproducts: For example, manganese dioxide (from KMnO₄) or chromium salts (from Jones reagent). | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Ensure proper workup procedures to remove inorganic byproducts. For permanganate reactions, a wash with a solution of sodium bisulfite can help remove MnO₂. For chromium-based oxidations, thorough aqueous washes are necessary. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the oxidative degradation of 2-phenylpropanal.
Protocol 1: Oxidation of 2-Phenylpropanal to 2-Phenylpropanoic Acid using Potassium Permanganate
Materials:
-
2-phenylpropanal
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (HCl), dilute
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylpropanal in a minimal amount of acetone. Cool the flask in an ice bath.
-
Preparation of Oxidant Solution: Prepare a solution of potassium permanganate in water.
-
Oxidation: Slowly add the potassium permanganate solution dropwise to the stirred solution of 2-phenylpropanal in the ice bath. Monitor the reaction by observing the color change from purple (MnO₄⁻) to brown (MnO₂ precipitate). Continue addition until a faint purple color persists, indicating a slight excess of the oxidant.[2]
-
Quenching: After the reaction is complete (as determined by TLC or other monitoring methods), quench the excess permanganate by adding a small amount of solid sodium bisulfite until the purple color disappears and only the brown manganese dioxide precipitate remains.
-
Workup:
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities.
-
Separate the aqueous layer (which now contains the sodium salt of 2-phenylpropanoic acid).
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. The 2-phenylpropanoic acid will precipitate out or can be extracted.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-phenylpropanoic acid. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Monitoring the Oxidation of 2-Phenylpropanal by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or another suitable modifier) is typically effective.
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over 15-20 minutes.
Procedure:
-
Sample Preparation: At various time points during the oxidation reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a reducing agent like sodium bisulfite for permanganate or chromic acid oxidations). Dilute the quenched aliquot with the initial mobile phase composition.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 210 nm or 254 nm) where both 2-phenylpropanal and 2-phenylpropanoic acid absorb.
-
Quantification: The disappearance of the 2-phenylpropanal peak and the appearance and growth of the 2-phenylpropanoic acid peak can be used to monitor the reaction progress. Quantification can be achieved by creating calibration curves with known concentrations of the starting material and product.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the oxidation of 2-phenylpropanal under different conditions.
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Conversion of 2-Phenylpropanal (%) | Yield of 2-Phenylpropanoic Acid (%) | Major Byproducts (%) |
| KMnO₄ | 0-5 | 2 | 95 | 85 | Unreacted starting material (5%) |
| KMnO₄ | 25 | 1 | >99 | 75 | Benzoic Acid (10%), Other (15%) |
| CrO₃/H₂SO₄ (Jones) | 0-5 | 1 | >99 | 92 | Minor unidentified impurities (<3%) |
| CrO₃/H₂SO₄ (Jones) | 25 | 0.5 | >99 | 88 | Over-oxidation products (7%) |
Visualizations
Caption: Major oxidative degradation pathways of 2-phenylpropanal.
Caption: General experimental workflow for the oxidation of 2-phenylpropanal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Separation of P2P/2-Phenylpropanal. wich Oxidant? , Hive Newbee Forum [chemistry.mdma.ch]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials [scupgkg.cn]
- 10. A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving catalyst performance in the asymmetric synthesis of 2-phenylpropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 2-phenylpropanal. The content is designed to address common challenges encountered during experiments, with a focus on improving catalyst performance, yield, and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for the asymmetric synthesis of 2-phenylpropanal?
The two main catalytic routes for the asymmetric synthesis of 2-phenylpropanal are the asymmetric hydroformylation of styrene and the asymmetric hydrogenation of a suitable α,β-unsaturated aldehyde precursor, such as 2-phenylpropenal. Both methods utilize chiral catalysts to induce enantioselectivity.
Q2: Which catalyst systems are typically recommended for the asymmetric hydroformylation of styrene to produce 2-phenylpropanal?
Rhodium-based catalysts paired with chiral phosphine or phosphite ligands are most common.[1][2] Ligands like BINAPHOS have shown promise in achieving high regioselectivity and enantioselectivity.[1][2] The choice of ligand is crucial and often requires screening to find the optimal match for the desired outcome.
Q3: What are the common challenges encountered in the asymmetric synthesis of 2-phenylpropanal?
Common challenges include low enantiomeric excess (ee), low yield, poor regioselectivity (in the case of hydroformylation, leading to the undesired linear aldehyde), catalyst deactivation, and the formation of side products through isomerization or hydrogenation of the aldehyde.[3]
Q4: How can I purify 2-phenylpropanal from the reaction mixture?
Purification can be challenging due to the close boiling points of 2-phenylpropanal and potential byproducts like its isomer, phenyl-2-propanone.[4][5] A common method involves converting the aldehyde to its bisulfite adduct, which can be separated as a solid. The pure aldehyde is then regenerated by treating the adduct with a base like sodium bicarbonate.[6] Alternatively, mild oxidation of the crude mixture can convert the unreacted aldehyde to 2-phenylpropionic acid, which can then be easily separated from the desired ketone product by extraction with a dilute base.[4][5]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent issue in asymmetric catalysis. Here’s a step-by-step guide to troubleshoot this problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the catalyst's chiral environment. Screen a range of solvents with varying polarities. |
| Ligand Issues | The choice of chiral ligand is critical. If using a standard ligand, consider screening derivatives with different steric and electronic properties to fine-tune the catalyst's chiral pocket. Also, ensure the ligand is of high purity. |
| Inappropriate Metal Precursor | The counter-ion of the metal precursor can influence catalytic activity and selectivity. Experiment with different precursors (e.g., acetate vs. triflate). |
| Catalyst Concentration | At high rhodium concentrations, less active rhodium carbonyl species can form, which may lead to a decrease in enantiomeric excess.[1] Consider lowering the catalyst loading. |
| Pressure Effects (Hydroformylation) | The partial pressures of carbon monoxide and hydrogen can influence enantioselectivity.[7] A systematic variation of these parameters is recommended. |
Issue 2: Low Yield and/or Incomplete Conversion
Low product yield can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Catalyst deactivation is a common cause of low yield.[3] This can be due to impurities (poisons) in the substrate, solvent, or gases.[3] Ensure all reagents are of high purity. For air-sensitive catalysts, maintain a strict inert atmosphere.[3] |
| Improper Catalyst Activation | Many asymmetric catalysts require an activation step to form the active species.[3] Review and strictly follow the activation protocol for your specific catalyst system. |
| Suboptimal Reaction Conditions | Verify that the temperature, pressure, and reaction time are in line with established protocols. For hydrogenations, higher hydrogen pressure generally increases the reaction rate. |
| Insufficient Catalyst Loading | If the catalyst loading is too low, the reaction may not proceed to completion. Incrementally increase the catalyst loading to find the optimal concentration. |
| Side Reactions | In hydroformylation, side reactions such as isomerization of the starting alkene can occur, especially at higher temperatures. For hydrogenations, the aldehyde product can sometimes be further reduced to an alcohol. Analyze the crude reaction mixture to identify any major side products. |
Data Summary
The following tables summarize key quantitative data on the influence of reaction parameters on the asymmetric hydroformylation of styrene.
Table 1: Effect of Pressure on Regioselectivity and Enantioselectivity in Styrene Hydroformylation
| CO Pressure (psi) | H₂ Pressure (psi) | Branched:Linear Ratio | Enantiomeric Excess (ee, %) |
| 40 | 40 | Proportional to CO pressure | Proportional to CO pressure |
| 80 | 40 | Proportional to CO pressure | Proportional to CO pressure |
| 120 | 40 | Proportional to CO pressure | Proportional to CO pressure |
Data extracted from studies on the Rh-catalyzed hydroformylation of styrene with the BisDiazaphos ligand.[7]
Table 2: Effect of Ligand Restoring Force on Regio- and Enantioselectivity in Styrene Hydroformylation
| Ligand | P-P Force (pN) | Branched:Linear Ratio | Enantiomeric Excess (ee, %) | Conversion (%) |
| Z(2,3) | -6 | 11.5 | 28.5 | 97 |
| MeOBiphep | 0 | 12.0 | 22.5 | 93 |
Data from a study on force-modulated selectivity in Rh-catalyzed hydroformylation.[8]
Experimental Protocols
Protocol 1: Asymmetric Hydroformylation of Styrene using a Rh-BINAPHOS Catalyst
This protocol is a general guideline and should be optimized for your specific experimental setup and desired outcomes.
Materials:
-
Styrene (high purity, passed through a column of activated alumina to remove inhibitors)
-
[Rh(CO)₂acac]
-
(R,S)-BINAPHOS
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with [Rh(CO)₂acac] and (R,S)-BINAPHOS (typically in a 1:1.1 to 1:2 molar ratio).
-
Add the anhydrous, degassed solvent, followed by the purified styrene.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude product can be purified as described in the FAQ section.
Protocol 2: Asymmetric Hydrogenation of 2-Phenylpropenal using a Ru-BINAP Catalyst
This protocol provides a general framework for the asymmetric hydrogenation of an α,β-unsaturated aldehyde.
Materials:
-
2-Phenylpropenal (high purity)
-
[RuCl₂(benzene)]₂
-
(R)- or (S)-BINAP
-
Anhydrous, degassed solvent (e.g., methanol)
-
High-purity hydrogen gas
-
High-pressure reactor
Procedure:
-
In a glovebox, prepare the catalyst precursor by dissolving [RuCl₂(benzene)]₂ and the chiral BINAP ligand in the degassed solvent in a Schlenk flask. A typical molar ratio of Ru to BINAP is 1:1.1.[3]
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Add the 2-phenylpropenal substrate to the catalyst solution.
-
Transfer the reaction mixture to a high-pressure reactor that has been thoroughly purged with an inert gas.
-
Seal the reactor and purge it several times with high-purity hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).
-
Commence vigorous stirring and heat the reaction to the desired temperature (e.g., 40-80 °C).
-
Monitor the reaction by GC or TLC to follow the disappearance of the starting material.
-
Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas.
-
The product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of 2-phenylpropanal.
Caption: Troubleshooting flowchart for low yield in asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 1st experience w/ Hydratropic Aldehyde -> P2P , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Origin of pressure effects on regioselectivity and enantioselectivity in the rhodium-catalyzed hydroformylation of styrene with (S,S,S)-BisDiazaphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
Technical Support Center: Purification of Commercially Sourced 2-Phenylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially sourced 2-phenylpropanal. The following information addresses common issues related to impurities and provides detailed protocols for purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial 2-phenylpropanal?
A1: The purity of commercially available 2-phenylpropanal can vary depending on the synthetic route and storage conditions. Common impurities may include:
-
Acetophenone: Can be present in significant amounts, sometimes up to 15%.[1]
-
Phenyl-2-propanone (P2P): An isomer of 2-phenylpropanal, which can form, particularly under acidic conditions or at elevated temperatures.[2][3]
-
2-Phenylpropionic acid: The oxidation product of 2-phenylpropanal.
-
Structural Isomers: Such as 2-methyl-2-phenylpropanal, which can be a byproduct of certain synthetic methods.[4]
-
Unreacted starting materials and byproducts: Depending on the synthesis method (e.g., from hydroformylation of styrene), other related compounds may be present.
Q2: I observe an unexpected peak in the GC-MS analysis of my 2-phenylpropanal sample. How can I identify it?
A2: An unexpected peak could correspond to one of the common impurities listed above. Phenyl-2-propanone is a frequent co-eluting impurity. Due to their very close boiling points, 2-phenylpropanal and phenyl-2-propanone are difficult to separate by standard distillation.[3] For definitive identification, comparison of the mass spectrum with a known standard of the suspected impurity is recommended.
Q3: My 2-phenylpropanal sample has a yellowish tint. Does this indicate impurity?
A3: While pure 2-phenylpropanal is a colorless liquid, a yellowish tint can indicate the presence of impurities, potentially from degradation or side reactions during synthesis or storage. It is advisable to assess the purity of the sample using analytical techniques like GC-MS or HPLC before use.
Q4: Can I use fractional distillation to purify my 2-phenylpropanal?
A4: Fractional distillation is generally not recommended for removing phenyl-2-propanone from 2-phenylpropanal due to their very similar boiling points, which makes their separation by this method impractical.[3] However, for impurities with significantly different boiling points, fractional vacuum distillation may be effective.
Q5: What is the most effective method for purifying 2-phenylpropanal?
A5: Formation of a sodium bisulfite adduct is a highly effective and classic method for purifying aldehydes like 2-phenylpropanal from non-aldehyde impurities such as acetophenone and phenyl-2-propanone.[1][4][5] This method relies on the reversible reaction of the aldehyde with sodium bisulfite to form a solid adduct, which can be isolated and then decomposed to regenerate the pure aldehyde.[5]
Troubleshooting Guides
Purification via Sodium Bisulfite Adduct Formation
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of purified 2-phenylpropanal (less than 60%) | Incomplete formation of the bisulfite adduct. | - Ensure the sodium bisulfite solution is saturated and freshly prepared.- Increase the reaction time with stirring to allow for complete adduct formation.- Use a slight excess of the bisulfite solution. |
| Incomplete regeneration of the aldehyde from the adduct. | - Ensure the pH is sufficiently basic (pH > 10) during the regeneration step by adding an adequate amount of a base like 10% aqueous sodium hydroxide.- Stir the mixture vigorously to ensure complete decomposition of the adduct. | |
| Loss of product during workup. | - Ensure all the purified aldehyde is extracted from the aqueous layer by performing multiple extractions with a suitable organic solvent. | |
| The purified product still contains impurities. | Inefficient washing of the bisulfite adduct. | - Wash the filtered bisulfite adduct thoroughly with a solvent like ether to remove any occluded impurities.[4] |
| The impurity also reacts with sodium bisulfite. | - This method is not suitable for separating other aldehydes. Analyze the impurity profile to determine if this is the case. | |
| Difficulty in filtering the bisulfite adduct. | The adduct has not fully precipitated or is too fine. | - Cool the reaction mixture to a lower temperature (e.g., 5°C) and stir for an extended period to encourage crystallization and improve filterability.[5] |
Data Presentation
Table 1: Typical Impurity Profile of Commercial 2-Phenylpropanal and Expected Purity after Bisulfite Treatment
| Compound | Typical Concentration in Commercial Product | Expected Concentration after Bisulfite Purification |
| 2-Phenylpropanal | 85-95% | >99% |
| Acetophenone | Up to 15%[1] | Not Detected |
| Phenyl-2-propanone | Variable | Not Detected |
| 2-Phenylpropionic Acid | Variable | Not Detected |
| Other Isomers | e.g., 6% 2-methyl-2-phenylpropanal[4] | Not Detected |
Table 2: Expected Recovery Yield for Bisulfite Purification of 2-Phenylpropanal
| Purification Method | Reported Recovery Yield |
| Sodium Bisulfite Adduct Formation | Approximately 60%[4] |
Experimental Protocols
Protocol 1: Purification of 2-Phenylpropanal via Sodium Bisulfite Adduct Formation
This protocol is adapted from a standard procedure for aldehyde purification.[5]
Materials:
-
Crude 2-phenylpropanal
-
Ethanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
10% aqueous sodium hydroxide
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, separatory funnel, Büchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Adduct Formation:
-
In a round-bottom flask, dissolve the crude 2-phenylpropanal in a 2:1 mixture of ethanol and water.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 1.1 to 1.5 molar equivalents relative to the estimated amount of 2-phenylpropanal).
-
Stir the resulting suspension at room temperature for several hours or until precipitation of the white adduct is complete.[4]
-
To maximize precipitation, cool the mixture in an ice bath and continue stirring.
-
-
Isolation of the Bisulfite Adduct:
-
Collect the solid bisulfite adduct by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove non-aldehyde impurities.[4]
-
Dry the purified bisulfite adduct under vacuum.
-
-
Regeneration of 2-Phenylpropanal:
-
Suspend the dried bisulfite adduct in a biphasic system of water and diethyl ether in a separatory funnel.
-
Slowly add 10% aqueous sodium hydroxide solution while shaking until the aqueous layer is strongly basic (pH > 10) and all the solid has dissolved.
-
Stir or shake the mixture vigorously to ensure the complete liberation of the aldehyde into the organic layer.
-
-
Workup and Isolation of Pure Product:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the purified 2-phenylpropanal.
-
Mandatory Visualization
Caption: Troubleshooting workflow for 2-phenylpropanal purification.
Caption: Experimental workflow for bisulfite purification of 2-phenylpropanal.
References
- 1. Cas 93-53-8,2-PHENYLPROPIONALDEHYDE | lookchem [lookchem.com]
- 2. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Determining Enantiomeric Excess of (R)-2-phenylpropanal by Chiral HPLC: A Comparative Guide
The accurate determination of enantiomeric excess (ee) is paramount in the fields of pharmaceutical development and asymmetric synthesis, where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile. (R)-2-phenylpropanal is a chiral aldehyde that serves as a valuable building block in the synthesis of various bioactive molecules. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric excess of this compound, alongside alternative analytical techniques. Experimental data and detailed protocols are provided to assist researchers in selecting and implementing the most suitable method for their needs.
Performance Comparison of Analytical Methods
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. However, other methods such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, each with its own advantages and limitations. The choice of method often depends on the analyte's properties, the required sensitivity, and the available instrumentation.
Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Method | Principle | Sample Preparation | Key Performance Metrics | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Dissolution in mobile phase. Derivatization to the corresponding alcohol may be required for stability and improved resolution. | Resolution (Rs): Typically > 1.5 for baseline separation.Analysis Time: 10-30 minutes.Sensitivity: High (UV detection). | Broad applicability, high resolution, and well-established. | Aldehyde may be unstable; derivatization can add a process step. |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Derivatization may be necessary to increase volatility and thermal stability. | Resolution (Rs): High.Analysis Time: Fast (5-20 minutes). | High efficiency and speed for volatile compounds. | Limited to thermally stable and volatile analytes; derivatization is often required. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Formation of diastereomeric complexes or derivatives. | Accuracy: Good, but can be lower than chromatographic methods.Analysis Time: Rapid (minutes). | No separation required, provides structural information. | Lower sensitivity, requires higher sample concentrations, and chiral auxiliaries can be expensive. |
Chiral HPLC Method for this compound
Direct analysis of 2-phenylpropanal by chiral HPLC can be challenging due to potential on-column racemization or degradation. A common and reliable approach is the reduction of the aldehyde to its corresponding alcohol, 2-phenylpropan-1-ol, prior to HPLC analysis. The enantiomeric excess of the alcohol directly reflects that of the starting aldehyde.
Based on the successful separation of structurally similar compounds, polysaccharide-based chiral stationary phases are highly effective. The following table outlines typical chromatographic conditions for the enantioseparation of 2-phenylpropan-1-ol.
Table 2: Chiral HPLC Parameters for 2-phenylpropan-1-ol (as a proxy for 2-phenylpropanal)
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Retention Time (S) | ~12.5 min | ~10.8 min |
| Expected Retention Time (R) | ~15.1 min | ~12.3 min |
| Expected Separation Factor (α) | > 1.2 | > 1.1 |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Note: The retention times are estimates based on published data for 1-phenylpropan-1-ol and may vary depending on the specific instrument and exact conditions.
Experimental Protocols
Sample Preparation: Reduction of this compound to (R)-2-phenylpropan-1-ol
-
Dissolve this compound (1 equivalent) in anhydrous methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-phenylpropan-1-ol.
-
The crude product is typically of sufficient purity for HPLC analysis. If necessary, purification can be performed by flash column chromatography.
Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the (R)-2-phenylpropan-1-ol sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard of 2-phenylpropan-1-ol at the same concentration for system suitability checks.
-
HPLC System and Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to verify system suitability (resolution, peak shape).
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Visualizations
Below are diagrams illustrating the experimental workflow and a comparison of the analytical methods.
(R)-2-Phenylpropanal Purity: A Comparative Guide to NMR and Chromatographic Validation
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques for the validation of (R)-2-phenylpropanal purity, supported by experimental protocols and data.
The accurate determination of enantiomeric excess (% ee) is paramount in the synthesis of chiral compounds like this compound, a versatile building block in the pharmaceutical and fragrance industries. While NMR spectroscopy offers a rapid and powerful method for this assessment, traditional chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) remain widely used alternatives. This guide will delve into the practical application of these methods, presenting a head-to-head comparison to inform the selection of the most suitable analytical strategy.
At a Glance: Method Comparison
A summary of the key performance parameters for each technique is presented below, offering a clear comparison for the chiral analysis of 2-phenylpropanal.
| Parameter | ¹H NMR with Chiral Solvating Agent | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of diastereomeric complexes with distinct NMR signals | Differential interaction with a chiral stationary phase in the gas phase | Differential interaction with a chiral stationary phase in the liquid phase |
| Resolution | Dependent on the separation of diastereomeric proton signals (Δδ) | Baseline separation of enantiomeric peaks is achievable | Baseline separation of enantiomeric peaks is often achievable |
| Analysis Time | Rapid (typically < 15 minutes per sample) | Moderate (typically 15-30 minutes per sample) | Moderate to long (typically 10-40 minutes per sample) |
| Sample Preparation | Simple mixing of analyte and chiral solvating agent in an NMR tube | May require derivatization for improved volatility and resolution | Dissolution in a suitable mobile phase |
| Solvent Consumption | Low (typically < 1 mL of deuterated solvent per sample) | Low (carrier gas) | High (mobile phase) |
| Sensitivity | Generally lower, requires higher sample concentration | High, suitable for trace analysis | High, suitable for trace analysis |
| Non-destructive | Yes | Yes | Yes |
In-Depth Analysis: NMR Spectroscopy for Enantiomeric Excess Determination
The determination of enantiomeric excess by NMR spectroscopy relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers of 2-phenylpropanal to form transient diastereomeric complexes.[1] These diastereomers are no longer mirror images and, therefore, exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for their individual quantification.[1][2]
For 2-phenylpropanal, a common approach involves the use of a chiral alcohol, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL), as a chiral solvating agent. The interaction between the hydroxyl group of BINOL and the aldehyde group of 2-phenylpropanal leads to the formation of diastereomeric hemiacetals in solution. The aldehydic proton, being in close proximity to the newly formed stereocenter, will experience a different chemical environment for each diastereomer, resulting in two distinct signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the sample.
Illustrative ¹H NMR Data with a Chiral Solvating Agent
| Diastereomeric Complex | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound - (R)-CSA | Aldehydic H | Signal 1 | s | 1 |
| (S)-2-phenylpropanal - (R)-CSA | Aldehydic H | Signal 2 | s | 1 |
The enantiomeric excess can then be calculated using the following formula:
% ee = (|Integration(Signal 1) - Integration(Signal 2)| / (Integration(Signal 1) + Integration(Signal 2))) x 100%
Alternative Chromatographic Techniques
Chiral GC and HPLC are powerful separation techniques that provide excellent resolution of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Chiral Gas Chromatography (GC)
For volatile compounds like 2-phenylpropanal, chiral GC is a highly effective method for enantiomeric separation.[3] Cyclodextrin-based capillary columns are commonly employed for this purpose.[4][5][6] The enantiomers of 2-phenylpropanal will exhibit different retention times as they travel through the chiral column, allowing for their separation and quantification.
Hypothetical Chiral GC Data
The following table presents hypothetical retention time data for the separation of 2-phenylpropanal enantiomers on a cyclodextrin-based chiral GC column.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (S)-2-phenylpropanal | 15.2 | 50 |
| This compound | 15.8 | 50 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another robust technique for the separation of enantiomers.[7] For 2-phenylpropanal, polysaccharide-based chiral stationary phases, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are often a good starting point for method development.[3][8] The enantiomers are separated based on their differential interactions with the chiral stationary phase as they are carried through the column by the mobile phase.
Hypothetical Chiral HPLC Data
The following table illustrates hypothetical data for the separation of 2-phenylpropanal enantiomers using a Chiralcel OD-H column.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (S)-2-phenylpropanal | 10.5 | 50 |
| This compound | 12.1 | 50 |
Experimental Protocols
¹H NMR Spectroscopy with a Chiral Solvating Agent
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add 1.0 to 1.2 molar equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol) to the NMR tube.
-
Mixing: Gently agitate the tube to ensure complete dissolution and complex formation.
-
Final Spectrum: Acquire a second ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that has split into two distinct peaks. Integrate the signals corresponding to the two diastereomers to determine the enantiomeric ratio.
Chiral Gas Chromatography (GC)
-
Column: Use a chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Beta DEX™).[3]
-
Carrier Gas: Typically helium or hydrogen.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 150 °C) to ensure good separation and peak shape.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Sample Preparation: Dilute the 2-phenylpropanal sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Integrate the peak areas of the two separated enantiomers to determine their relative percentages.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: Employ a chiral stationary phase column, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the 2-phenylpropanal sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Analysis: Integrate the peak areas of the two separated enantiomers to determine their relative percentages.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for determining the enantiomeric excess of this compound using NMR spectroscopy and a generic chromatographic method.
Potential Impurities and Their Impact
The synthesis of 2-phenylpropanal can potentially lead to the formation of impurities that may interfere with the analysis of its enantiomeric purity. Common synthetic routes, such as the alkylation of benzaldehyde, may result in side products.[9] For instance, unreacted starting materials or byproducts from side reactions could be present. It is crucial to identify the signals of these impurities in the NMR spectrum to avoid overlap with the signals of the diastereomeric complexes of 2-phenylpropanal, which could lead to inaccurate integration and calculation of the enantiomeric excess. A preliminary NMR of the crude product before the addition of the chiral solvating agent is recommended to identify any potential interferences.
Conclusion
Both NMR spectroscopy with a chiral solvating agent and chiral chromatography are powerful techniques for validating the purity of this compound. NMR offers the advantage of speed and simplicity in sample preparation, making it an excellent tool for rapid screening and reaction monitoring. On the other hand, chiral GC and HPLC often provide superior resolution and sensitivity, making them the methods of choice for high-accuracy quantitative analysis and for the detection of trace enantiomeric impurities. The selection of the most appropriate technique will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of the research or development process. For comprehensive validation, employing both NMR and a chromatographic method can provide a high degree of confidence in the determined enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-phenylpropanal and its derivatives is of significant interest in the pharmaceutical and fine chemical industries, as these chiral aldehydes are valuable building blocks for a variety of biologically active molecules. The therapeutic efficacy of many drugs is dependent on a single enantiomer, making the development of highly selective and efficient catalytic methods crucial. This guide provides an objective comparison of three major catalytic approaches for the asymmetric synthesis of 2-phenylpropanal: organocatalysis, biocatalysis, and metal catalysis. The performance of representative catalysts from each class is evaluated based on experimental data, with a focus on enantioselectivity and yield.
Data Presentation: Performance Comparison of Catalysts
The following tables summarize the quantitative performance of various catalysts in the asymmetric synthesis of 2-phenylpropanal or its direct precursor.
Table 1: Organocatalytic α-Functionalization of 2-Phenylpropanal
| Catalyst/Method | Electrophile | Product | Yield (%) | ee (%) | Reference |
| Mono-N-Boc-protected cyclohexa-1,2-diamine | Diisopropyl azodicarboxylate | α-Nitrogenated aldehyde | 95 | 87 | [1][2] |
| L-Proline | Nitrosobenzene | α-Oxyaldehyde | 88 | 97 | [3][4] |
| Primary amine-amide bifunctional catalyst | N-Boc hydrazine | α-Hydrazino aldehyde | Moderate | High | [5] |
Table 2: Biocatalytic Reduction of 2-Phenylpropanal
| Catalyst | Product | Conversion (%) | ee (%) | Reference |
| Candida tenuis xylose reductase (CtXR D51A) mutant (whole-cell) | (S)-2-Phenyl-1-propanol | 84.3 | 93.1 | [1][6] |
| Horse Liver Alcohol Dehydrogenase (HLADH) | (S)-2-Phenyl-1-propanol | 73 (overall) | 96 | [5] |
Table 3: Metal-Catalyzed Asymmetric Hydroformylation of Styrene
| Catalyst System | Ligand | Product | b/l ratio¹ | Yield (%) | ee (%) | Reference |
| Rh(acac)(CO)₂ | (R,S)-BINAPHOS | 2-Phenylpropanal | 96:4 | >95 | 94 | [4] |
| Pt-Sn | Chiral Diphosphine | 2-Phenylpropanal | - | - | 86 | [5] |
| Rh Single-Atom on Nanodiamond | PNP ligand | 2-Phenylpropanal | 11.9:1 | >99 | - | [2] |
¹ Branched to linear aldehyde ratio.
Experimental Protocols
Organocatalytic α-Nitrogenation of 2-Phenylpropanal
This protocol is adapted from the work of Gómez-Bengoa, Chinchilla, and coworkers for the enantioselective α-nitrogenation of α,α-disubstituted aldehydes.[1][2]
Materials:
-
2-Phenylpropanal
-
Diisopropyl azodicarboxylate (DIAD)
-
Mono-N-Boc-protected (1R,2R)-cyclohexa-1,2-diamine (organocatalyst)
-
Acetic acid (additive)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the mono-N-Boc-protected (1R,2R)-cyclohexa-1,2-diamine organocatalyst (0.04 mmol, 20 mol%).
-
Add acetic acid (2.3 µL, 0.04 mmol, 20 mol%).[6]
-
Add 2-phenylpropanal (0.2 mmol, 1 equiv).[6]
-
Add diisopropyl azodicarboxylate (DIAD) (0.24 mmol, 1.2 equiv).[6]
-
The reaction mixture is gently stirred at -20 °C under an argon atmosphere for 24 hours.[1][2]
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired α-nitrogenated aldehyde.[6]
-
The enantiomeric excess is determined by chiral HPLC analysis.
Biocatalytic Reduction of 2-Phenylpropanal using a Whole-Cell Catalyst
This protocol is based on the work of Rapp et al. describing the use of an engineered Candida tenuis xylose reductase.[1][6]
Materials:
-
Racemic 2-phenylpropanal
-
Lyophilized whole-cell biocatalyst expressing CtXR D51A mutant and a formate dehydrogenase
-
Phosphate buffer
-
NAD⁺
-
Formate for cofactor regeneration
Procedure:
-
Rehydrate the lyophilized whole-cell biocatalyst in a phosphate buffer.
-
In a temperature-controlled reactor, add the rehydrated cell suspension.
-
Add NAD⁺ to the reaction mixture.
-
Add formate as the co-substrate for NADH regeneration.
-
The reaction is initiated by the addition of racemic 2-phenylpropanal.
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).
-
The reaction progress and conversion are monitored by GC or HPLC.
-
After the reaction, the product, (S)-2-phenyl-1-propanol, is extracted from the aqueous phase using an organic solvent.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC.
Metal-Catalyzed Asymmetric Hydroformylation of Styrene
This protocol is a general representation based on the rhodium-catalyzed asymmetric hydroformylation of styrene using chiral phosphine-phosphite ligands like BINAPHOS.[4]
Materials:
-
Styrene
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Chiral ligand (e.g., (R,S)-BINAPHOS)
-
Toluene (solvent)
-
Syngas (CO/H₂)
-
High-pressure reactor
Procedure:
-
In a glovebox, a high-pressure reactor is charged with the rhodium precursor and the chiral ligand in toluene.
-
The catalyst solution is stirred for a short period to allow for complex formation.
-
Styrene is then added to the reactor.
-
The reactor is sealed, removed from the glovebox, and pressurized with syngas (a 1:1 mixture of CO and H₂) to the desired pressure (e.g., 10-40 atm).
-
The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for the specified reaction time.
-
After cooling to room temperature, the excess gas is carefully vented.
-
The conversion and regioselectivity (branched vs. linear aldehyde) are determined by GC analysis of the reaction mixture.
-
The product, 2-phenylpropanal, can be purified by distillation or chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizations of Methodologies
Organocatalysis: Enamine Catalysis Pathway
Caption: Generalized enamine catalysis cycle for the α-functionalization of 2-phenylpropanal.
Biocatalysis: Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. The direct and enantioselective organocatalytic alpha-oxidation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to (R)-2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chiral Intermediate
(R)-2-phenylpropanal, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals, demands efficient and highly enantioselective synthetic routes. This guide provides a comparative analysis of prominent methods for the asymmetric synthesis of this compound, offering a comprehensive overview of their respective advantages, limitations, and practical applicability. The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Performance Indicators for Synthetic Routes to this compound
| Synthetic Route | Key Transformation | Starting Materials | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydroformylation | Hydroformylation of Styrene | Styrene, Syngas (CO/H₂) | Rhodium complex with chiral ligand (e.g., (R,S)-BINAPHOS) | Moderate to High | Up to 94% (for S-isomer) | Atom-economical, direct conversion of a simple starting material. | Requires high-pressure equipment, regioselectivity can be an issue, achieving high ee for the R-isomer can be challenging. |
| Palladium-Catalyzed α-Arylation | Intermolecular α-arylation | Propanal derivative, Aryl halide | Palladium catalyst with chiral ligand | Good to Excellent | High (specific data for this compound not readily available) | Forms the C-C bond directly at the α-position, potentially high enantioselectivity. | Requires a pre-functionalized propanal derivative (e.g., enamine or enolate), catalyst and ligand can be expensive. |
| Enzymatic Dynamic Kinetic Resolution | Transamination of racemic aldehyde | Racemic 2-phenylpropanal | Transaminase (e.g., from Ruegeria pomeroyi) | Up to 99% (for the corresponding amine) | Up to 99% (for the corresponding amine) | High enantioselectivity, mild reaction conditions, environmentally friendly. | The desired (R)-aldehyde is the unreacted starting material and needs to be separated from the product and enzyme. The yield of the aldehyde is limited to 50% in a simple kinetic resolution. |
| From Chiral Precursor | Isomerization of Chiral Epoxide | (S)-Styrene Oxide | Lewis Acid (e.g., MgBr₂-OEt₂) | ~70% | High (dependent on precursor ee) | Utilizes a readily available chiral starting material. | Multi-step process, potential for racemization during isomerization. |
Detailed Methodologies and Experimental Protocols
Asymmetric Hydroformylation of Styrene
This method involves the direct addition of a formyl group and a hydrogen atom across the double bond of styrene in the presence of a chiral rhodium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity. While high ee values have been reported for the S-isomer using ligands like BINAPHOS, achieving high enantioselectivity for the (R)-isomer remains a significant challenge.
Experimental Protocol (General): A solution of styrene and a chiral rhodium catalyst (e.g., generated in situ from [Rh(CO)₂acac] and a chiral phosphine-phosphite ligand like (R,S)-BINAPHOS) in a suitable solvent (e.g., toluene) is charged into a high-pressure reactor. The reactor is then pressurized with syngas (a mixture of carbon monoxide and hydrogen) and heated. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography.
DOT Diagram: Asymmetric Hydroformylation
Caption: Asymmetric hydroformylation of styrene to this compound.
Palladium-Catalyzed Intermolecular α-Arylation
This approach involves the cross-coupling of a propanal derivative (such as its enamine or enolate) with an aryl halide in the presence of a chiral palladium catalyst. This method allows for the direct formation of the α-aryl C-C bond with potentially high enantiocontrol.
Experimental Protocol (Hypothetical, based on similar reactions): To a solution of a chiral amine (to form the enamine of propanal in situ) and a palladium precursor (e.g., Pd(OAc)₂) with a chiral ligand in an inert solvent, propanal and an aryl bromide are added. A base is then added, and the reaction mixture is heated. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
DOT Diagram: Palladium-Catalyzed α-Arylation
Caption: Palladium-catalyzed α-arylation for the synthesis of this compound.
Enzymatic Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) offers an elegant approach to transform a racemic mixture into a single enantiomer with a theoretical yield of 100%. In the context of this compound synthesis, a transaminase enzyme can selectively convert the (S)-enantiomer of racemic 2-phenylpropanal into the corresponding amine, leaving the desired (R)-aldehyde unreacted. The in-situ racemization of the remaining aldehyde allows for the complete conversion of the starting material.
Experimental Protocol: A suspension of a whole-cell biocatalyst containing a transaminase (e.g., from Ruegeria pomeroyi) in a suitable buffer is prepared. Racemic 2-phenylpropanal and an amine donor (e.g., isopropylamine) are added, and the mixture is incubated with shaking. The reaction progress is monitored by HPLC. Upon completion of the conversion of the (S)-aldehyde, the this compound is extracted from the reaction mixture and purified.
DOT Diagram: Enzymatic Dynamic Kinetic Resolution
Caption: Dynamic kinetic resolution of racemic 2-phenylpropanal.
Synthesis from (S)-Styrene Oxide
This route utilizes a commercially available chiral precursor, (S)-styrene oxide, which can be isomerized to this compound using a Lewis acid catalyst. This method benefits from the high enantiopurity of the starting material.
Experimental Protocol: To a solution of (S)-styrene oxide in an anhydrous solvent (e.g., diethyl ether) at low temperature, a Lewis acid such as magnesium bromide diethyl etherate (MgBr₂-OEt₂) is added. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
DOT Diagram: Synthesis from (S)-Styrene Oxide
Caption: Synthesis of this compound from (S)-styrene oxide.
Conclusion
The synthesis of this compound can be achieved through various methodologies, each with its own set of strengths and weaknesses. Asymmetric hydroformylation offers a direct and atom-economical route but may require extensive optimization to achieve high enantioselectivity for the (R)-isomer. Palladium-catalyzed α-arylation is a powerful tool for C-C bond formation, although it necessitates a pre-functionalized substrate. Enzymatic dynamic kinetic resolution provides excellent enantioselectivity under mild conditions, but the separation of the desired aldehyde from the reaction mixture can be a challenge. Finally, the synthesis from a chiral precursor like (S)-styrene oxide is a reliable method, provided the starting material is readily available in high enantiopurity. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, cost considerations, and available equipment.
A Comparative Guide to (R)-2-phenylpropanal and Other Chiral Aldehydes in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral aldehydes, as versatile building blocks, play a pivotal role in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol. Among these, (R)-2-phenylpropanal stands out as a valuable reagent. This guide provides an objective comparison of the performance of this compound against other chiral aldehydes in key asymmetric transformations, supported by experimental data and detailed protocols.
Introduction to Chiral Aldehydes in Asymmetric Synthesis
Chiral aldehydes are organic compounds containing an aldehyde functional group (-CHO) attached to a stereocenter. This inherent chirality makes them powerful tools in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. The stereochemical outcome of a reaction involving a chiral aldehyde is often influenced by the steric and electronic properties of the substituent at the α-position. The ability to control the formation of new stereocenters is crucial in the synthesis of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological activities.[1][2]
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, often employing chiral secondary amines to activate aldehydes towards nucleophilic attack.[3][4] This guide will focus on comparing the performance of this compound and other chiral aldehydes in widely used organocatalytic reactions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural motif in natural products and pharmaceuticals. The proline-catalyzed aldol reaction serves as a valuable benchmark for comparing the efficacy of different chiral aldehydes.
The stereochemical outcome of these reactions is typically quantified by the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the product. The yield of the reaction is also a critical parameter for assessing its efficiency. Below is a summary of the performance of this compound and other representative chiral aldehydes in the (S)-proline-catalyzed asymmetric aldol reaction with various ketone nucleophiles.
| Chiral Aldehyde | Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| This compound | Acetone | (S)-Proline (10-20) | DCM | 2 | Not Applicable | 52 | High | [1] |
| (R)-2-methylpentanal | Acetone | (S)-Proline (20-30) | DMSO/CHCl₃ | Room Temp. | Not Reported | 94 | 85 | [1] |
| 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | Room Temp. | 86:14 (anti/syn) | 96 | 93 | [1] |
| Isobutyraldehyde | Acetone | (S)-Proline | DMSO | Room Temp. | Not Reported | 61 | 95 | [1] |
| Benzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | Room Temp. | 95:5 (anti/syn) | 99 | 95 | [5] |
| 4-Methoxybenzaldehyde | Cyclohexanone | (S)-Proline (20) | MeOH/H₂O | Room Temp. | 93:7 (anti/syn) | 99 | 65 | [5] |
Analysis of Performance:
The data reveals that the structure of the chiral aldehyde significantly influences the stereochemical outcome and yield of the asymmetric aldol reaction.
-
This compound , an α-aryl substituted chiral aldehyde, provides the aldol product with a moderate enantiomeric excess in the reaction with acetone.[1] The high yield indicates good reactivity under these conditions.
-
(R)-2-methylpentanal , an α-alkyl substituted aldehyde, demonstrates excellent enantioselectivity (94% ee) in its reaction with acetone, highlighting the impact of the alkyl substituent on stereocontrol.[1]
-
Aromatic aldehydes , such as 4-nitrobenzaldehyde and benzaldehyde, generally exhibit high enantioselectivity and diastereoselectivity in proline-catalyzed aldol reactions with cyclic ketones like cyclohexanone.[1][5] The electronic nature of the substituent on the aromatic ring can affect the reaction rate and yield, with electron-withdrawing groups (e.g., -NO₂) often leading to higher reactivity.[5]
-
α-branched aliphatic aldehydes like isobutyraldehyde can also be effective substrates, providing high yields and good enantioselectivities.[1]
Performance in Other Asymmetric Reactions
While the asymmetric aldol reaction is a well-studied benchmark, chiral aldehydes are employed in a wide array of other important transformations. Direct comparative data for this compound against a range of other chiral aldehydes in reactions like the Wittig and Diels-Alder is less readily available in the literature. However, we can discuss the general principles and present isolated examples where available.
Asymmetric Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[6] When a chiral aldehyde is used, the potential for diastereoselectivity arises in the formation of the new double bond. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. While extensive comparative studies are lacking, the steric bulk of the α-substituent on the chiral aldehyde is expected to play a significant role in directing the approach of the Wittig reagent.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. When a chiral aldehyde is used as a dienophile (or as a precursor to a chiral diene), it can induce asymmetry in the resulting cyclic product.[7][8] The facial selectivity of the diene's approach to the aldehyde's carbonyl group is the key to stereocontrol. Lewis acid catalysts are often employed to activate the aldehyde and enhance both the rate and the stereoselectivity of the reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for the asymmetric reactions discussed.
(S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the reaction between an aldehyde and a ketone catalyzed by (S)-proline.[1]
Materials:
-
Chiral Aldehyde (1.0 mmol)
-
Ketone (e.g., Acetone or Cyclohexanone) (5.0 mmol, 5 equiv.)
-
(S)-Proline (0.1 - 0.3 mmol, 10-30 mol%)
-
Anhydrous Solvent (e.g., DMSO, DCM, MeOH/H₂O) (2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral aldehyde (1.0 mmol) in the chosen anhydrous solvent (2.0 mL) at the desired temperature (e.g., room temperature or 0 °C), add the ketone (5.0 mmol).
-
Add (S)-proline (0.1 - 0.3 mmol) to the mixture.
-
Stir the reaction mixture vigorously for the specified time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a chiral aldehyde is a critical parameter in the design and execution of an asymmetric synthesis. This guide has provided a comparative overview of this compound and other chiral aldehydes, with a focus on their performance in the well-established proline-catalyzed asymmetric aldol reaction. The experimental data clearly demonstrates that the structure of the aldehyde, particularly the nature of the α-substituent, has a profound impact on the yield, diastereoselectivity, and enantioselectivity of the reaction.
While comprehensive comparative data for other important asymmetric transformations like the Wittig and Diels-Alder reactions is less prevalent, the principles of steric and electronic control remain paramount. Further research into the systematic comparison of chiral aldehydes in a broader range of asymmetric reactions will undoubtedly contribute to the continued development of efficient and highly selective synthetic methodologies for the preparation of enantiomerically pure molecules, a fundamental endeavor in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Spectroscopic Differentiation of (R)- and (S)-2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the differentiation of enantiomers is a critical task, particularly in drug development where the physiological effects of two enantiomers can vary from therapeutic to toxic. This guide provides a comprehensive comparison of the spectroscopic methods used to distinguish between the (R)- and (S)-enantiomers of 2-phenylpropanal, a chiral aldehyde. While enantiomers possess identical physical properties in an achiral environment, their interaction with chiral entities—be it polarized light or other chiral molecules—allows for their differentiation.
Spectroscopic Properties at a Glance
Enantiomers like (R)- and (S)-2-phenylpropanal exhibit identical spectra under standard spectroscopic techniques such as NMR, IR, and UV-Vis in achiral solvents. Their differentiation necessitates the use of chiroptical methods or the introduction of a chiral environment.
| Spectroscopic Technique | Property | (R)-2-phenylpropanal | (S)-2-phenylpropanal |
| Polarimetry | Specific Rotation ([α]) | Levorotatory (-) | Dextrorotatory (+) |
| Circular Dichroism | Cotton Effect | Opposite Sign | Opposite Sign |
| NMR Spectroscopy | Chemical Shift (in achiral solvent) | Identical | Identical |
| NMR Spectroscopy | Chemical Shift (with chiral resolving agent) | Non-equivalent | Non-equivalent |
| Vibrational Spectroscopy (IR, Raman) | Wavenumber (cm⁻¹) | Identical | Identical |
Chiroptical Techniques: Polarimetry and Circular Dichroism
Chiroptical techniques are the most direct methods for observing and quantifying the differences between enantiomers.
Optical Rotation (Polarimetry)
Optical rotation is the twisting of the plane of linearly polarized light as it passes through a sample of a chiral substance.[1] Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[2] The (S)-enantiomer of 2-phenylpropanal is dextrorotatory, indicated by a positive (+) sign, while the (R)-enantiomer is levorotatory, indicated by a negative (-) sign.[3]
A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero and is therefore optically inactive.[1]
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4] Enantiomers produce CD spectra that are mirror images of each other.[5] Where one enantiomer shows a positive Cotton effect (a peak or trough in the CD spectrum) at a specific wavelength, its counterpart will show a negative Cotton effect of equal magnitude at the same wavelength. This technique is highly sensitive for determining enantiomeric purity and absolute configuration.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy in a Chiral Environment
In a standard achiral solvent, the NMR spectra of (R)- and (S)-2-phenylpropanal are identical because the corresponding protons in each enantiomer are in magnetically equivalent environments. To differentiate them, a chiral resolving agent (CRA) is introduced to create a chiral environment.[6] This leads to the formation of transient diastereomeric complexes, which are not mirror images and thus have distinct NMR spectra.[7]
A particularly effective method for chiral aldehydes is the in situ derivatization with a chiral amine to form diastereomeric imines. The protons near the stereocenter in these diastereomers will exhibit different chemical shifts (Δδ), allowing for the quantification of each enantiomer.[8]
Experimental Protocols
Optical Rotation Measurement
Objective: To determine the specific rotation of an enantiomerically enriched sample of 2-phenylpropanal.
Methodology:
-
Preparation of the Sample: Prepare a solution of known concentration (c, in g/100 mL) of the 2-phenylpropanal sample in a suitable achiral solvent (e.g., chloroform).
-
Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589 nm) and a temperature-controlled sample cell.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution.
-
Measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[9]
-
The direction of rotation (clockwise or counter-clockwise) determines the sign (+ or -).
-
Circular Dichroism Spectroscopy
Objective: To obtain the CD spectrum of each enantiomer and confirm their mirror-image relationship.
Methodology:
-
Sample Preparation: Prepare dilute solutions of each enantiomerically pure sample in a suitable, transparent solvent (e.g., methanol).
-
Instrumentation: Use a CD spectrometer.
-
Spectral Acquisition:
-
Record a baseline spectrum with the pure solvent.
-
Acquire the CD spectra for both the (R)- and (S)-2-phenylpropanal samples over a suitable wavelength range (e.g., 200-400 nm).[10]
-
-
Data Analysis:
-
Subtract the baseline from the sample spectra.
-
Plot the molar ellipticity [θ] or the difference in absorbance (ΔA) as a function of wavelength.
-
The resulting spectra for the (R)- and (S)-enantiomers should be mirror images of each other.
-
NMR Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess of a 2-phenylpropanal sample.
Methodology (based on in-situ imine formation): [8]
-
Reagents:
-
Sample of 2-phenylpropanal (racemic or enantiomerically enriched).
-
Enantiomerically pure chiral amine (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine).
-
Deuterated solvent (e.g., CDCl₃).
-
-
Sample Preparation (in an NMR tube):
-
Dissolve a known amount of the 2-phenylpropanal sample in approximately 0.6 mL of the deuterated solvent.
-
Add a slight molar excess of the chiral amine to the NMR tube.
-
Gently shake the tube to ensure mixing and allow the imine formation to proceed. The reaction is typically rapid at room temperature.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify the signals corresponding to the imine protons of the two diastereomers. The aldehydic proton signal of 2-phenylpropanal will be replaced by a new set of signals for the imine C-H proton.
-
The signals for the two diastereomers will be resolved into two distinct peaks or multiplets.
-
Integrate the area of these distinct signals. The ratio of the integrals directly corresponds to the ratio of the (R)- and (S)-enantiomers in the original sample.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| × 100.
-
Visualizing the Concepts
The following diagrams illustrate the logical relationships and workflows described.
References
- 1. Optical rotation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (s)-2-Phenylpropanal | C9H10O | CID 5478986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 10. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological and Pharmacological Activities of 2-Phenylpropanal Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological and pharmacological activities of the (R)- and (S)-enantiomers of 2-phenylpropanal. Chirality plays a pivotal role in the interaction of small molecules with biological systems, often leading to significant differences in efficacy, potency, and toxicity between enantiomers. Understanding these differences is crucial for the development of safe and effective therapeutic agents and for the risk assessment of chiral compounds in various applications, including fragrances and flavorings.
Introduction to 2-Phenylpropanal and its Chirality
2-Phenylpropanal, also known as hydratropic aldehyde, is a chiral aldehyde with the chemical formula C₉H₁₀O. The presence of a stereocenter at the second carbon atom gives rise to two non-superimposable mirror images: (R)-2-phenylpropanal and (S)-2-phenylpropanal. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit distinct biological and pharmacological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.
Biological and Pharmacological Activity Comparison
While comprehensive comparative studies on the pharmacological activities of 2-phenylpropanal enantiomers are limited in publicly available literature, existing research on related compounds and enzymatic processes highlights the significance of stereochemistry.
Enzymatic Reduction
One of the most well-documented differences between the 2-phenylpropanal enantiomers lies in their susceptibility to enzymatic reduction. Various oxidoreductases exhibit a notable stereopreference for the (S)-enantiomer. For instance, studies on the enzymatic reduction of racemic 2-phenylpropanal to 2-phenylpropanol have shown that enzymes like Candida tenuis xylose reductase preferentially convert the (S)-enantiomer. This enantioselectivity is critical in the biotechnological production of enantiopure alcohols, which are valuable chiral building blocks in pharmaceutical synthesis.
Olfactory Perception
Dermal Sensitization
2-Phenylpropanal is recognized as a dermal sensitizer, meaning it can cause an allergic skin reaction upon contact.[1] The International Fragrance Association (IFRA) has set restrictions on its use in consumer products due to its potential for dermal sensitization and systemic toxicity.[2] However, specific studies comparing the sensitization potential of the individual (R)- and (S)-enantiomers are lacking. Given that the initial step in skin sensitization involves the interaction of the chemical with skin proteins, a process that can be stereoselective, it is plausible that the enantiomers may possess different potencies as sensitizers.
Metabolism and Potential Toxicity
The in vivo metabolism of 2-phenylpropanal can also be an enantioselective process. The metabolic pathways may involve oxidation to 2-phenylpropanoic acid or reduction to 2-phenylpropanol, and the enzymes mediating these transformations, such as aldehyde dehydrogenases and alcohol dehydrogenases, can exhibit stereoselectivity. Differences in metabolic rates and pathways can lead to variations in the pharmacokinetic profiles and toxicological outcomes of the enantiomers. For example, if one enantiomer is metabolized to a more reactive or toxic intermediate, it would present a greater toxicological risk.
Data Summary
Due to the limited availability of direct comparative quantitative data for the 2-phenylpropanal enantiomers themselves, the following table highlights the observed qualitative and inferred differences based on existing research.
| Biological/Pharmacological Property | This compound | (S)-2-Phenylpropanal | Remarks |
| Enzymatic Reduction | Slower reduction rate by various oxidoreductases. | Preferentially reduced by enzymes like Candida tenuis xylose reductase. | Significant enantioselectivity observed in biotechnological applications. |
| Olfactory Perception | Potentially different odor profile and/or threshold. | Potentially different odor profile and/or threshold. | Racemate is commonly used in fragrances; specific data on enantiomers is scarce. |
| Dermal Sensitization | Classified as a skin sensitizer (as part of the racemate). | Classified as a skin sensitizer (as part of the racemate). | Enantiomer-specific sensitization potential has not been well-characterized. |
| Metabolism | Potentially different metabolic pathways and rates. | Potentially different metabolic pathways and rates. | Stereoselectivity of metabolic enzymes can lead to different pharmacokinetic profiles. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of the biological and pharmacological activities of chiral compounds. Below are outlines of key experimental methodologies that can be employed.
In Vitro Metabolism Assay
Objective: To determine the enantioselective metabolism of 2-phenylpropanal by liver microsomes.
Methodology:
-
Incubation: Incubate (R)-, (S)-, and racemic 2-phenylpropanal separately with liver microsomes (e.g., human, rat) in the presence of a NADPH-generating system.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Extraction: Quench the reaction and extract the remaining substrate and metabolites using a suitable organic solvent.
-
Chiral Analysis: Analyze the samples using a chiral chromatography method (e.g., chiral HPLC or GC) to separate and quantify the remaining amount of each enantiomer and the formation of any chiral metabolites.
-
Data Analysis: Calculate the rate of disappearance for each enantiomer to determine if there is a stereoselective metabolism.
Dermal Sensitization Potential Assessment (e.g., using the direct peptide reactivity assay - DPRA)
Objective: To assess the potential of each 2-phenylpropanal enantiomer to react with skin proteins, a key event in skin sensitization.
Methodology:
-
Peptide Solutions: Prepare solutions of synthetic peptides containing cysteine and lysine.
-
Incubation: Incubate each enantiomer of 2-phenylpropanal with the peptide solutions for a defined period.
-
Analysis: Quantify the depletion of the peptides using HPLC with UV detection.
-
Calculation: Calculate the percentage of peptide depletion for each enantiomer. Higher depletion suggests a greater potential for skin protein binding and thus, a higher sensitization potential.
Receptor Binding Assay
Objective: To investigate the potential interaction of 2-phenylpropanal enantiomers with specific receptors.
Methodology:
-
Receptor Preparation: Prepare cell membranes or purified receptors that are relevant to the potential pharmacological targets.
-
Radioligand Binding: Use a radiolabeled ligand known to bind to the target receptor.
-
Competition Assay: Incubate the receptor preparation with the radioligand in the presence of increasing concentrations of each 2-phenylpropanal enantiomer.
-
Separation: Separate the bound from free radioligand using a filtration method.[3][4]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each enantiomer, which represents the concentration required to inhibit 50% of the radioligand binding.
Visualizations
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for assessing the enantioselective in vitro metabolism.
Logical Relationship in Dermal Sensitization
Caption: Simplified pathway of dermal sensitization induction.
Conclusion
The principle of stereoselectivity in pharmacology and toxicology is well-established, and it is highly probable that the enantiomers of 2-phenylpropanal exhibit distinct biological and pharmacological profiles. While current publicly available data directly comparing the two enantiomers is limited, the evidence from enzymatic studies and the known mechanisms of action for similar compounds strongly suggest that such differences exist. Further research employing the experimental protocols outlined in this guide is necessary to fully characterize and quantify the enantiomer-specific activities of 2-phenylpropanal. Such data would be invaluable for researchers, scientists, and drug development professionals in making informed decisions regarding the use and development of this and other chiral molecules.
References
Navigating the Synthesis of (R)-2-phenylpropanal: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral molecules like (R)-2-phenylpropanal is a critical consideration. This guide provides a comparative analysis of the leading methods for its production, focusing on cost-effectiveness, experimental protocols, and overall efficiency to inform strategic decisions in chemical and pharmaceutical development.
This compound, a valuable chiral aldehyde, serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The stereospecific nature of this compound necessitates enantioselective synthesis methods to ensure the desired biological activity and avoid potential off-target effects of its enantiomeric counterpart. This analysis delves into the primary chemical and biocatalytic routes for producing this compound, offering a quantitative and qualitative comparison to guide process development and optimization.
At a Glance: Comparing Synthesis Strategies
The selection of a synthetic route for this compound is a multi-faceted decision, balancing factors such as yield, enantioselectivity, catalyst cost, and operational complexity. The following table summarizes the key performance indicators for the most prominent methods: asymmetric hydroformylation of styrene, enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal, and synthesis from (S)-styrene oxide.
| Parameter | Asymmetric Hydroformylation of Styrene | Enzymatic Dynamic Kinetic Resolution | Synthesis from (S)-Styrene Oxide |
| Starting Material | Styrene | Racemic 2-phenylpropanal | (S)-Styrene Oxide |
| Typical Yield | 72-95%[1][2] | Up to >99% conversion (for the desired enantiomer)[3][4] | 69-75%[5] |
| Enantiomeric Excess (e.e.) | Up to 91%[6] | >99%[3][4] | High (dependent on starting material purity) |
| Primary Catalyst | Rhodium-chiral ligand complex | Enzyme (e.g., alcohol dehydrogenase, transaminase)[3] | Lewis acid or base |
| Key Cost Drivers | Rhodium catalyst, chiral ligand, high-pressure equipment | Enzyme, co-factor (if required), substrate racemization | Chiral starting material, multi-step process |
| Key Advantages | Atom economical, direct route from a simple starting material. | High enantioselectivity, mild reaction conditions. | High enantiopurity of the product. |
| Key Disadvantages | High cost and toxicity of rhodium, need for high-pressure syngas. | Potential for enzyme inhibition, cost of enzyme and co-factors. | Cost of chiral starting material, lower overall yield. |
In-Depth Analysis of Synthesis Methods
Asymmetric Hydroformylation of Styrene
This method represents a direct and atom-economical approach to this compound, utilizing the readily available feedstock, styrene. The reaction involves the addition of a formyl group and a hydrogen atom across the double bond of styrene, catalyzed by a chiral rhodium complex.
Workflow for Asymmetric Hydroformylation:
Caption: Asymmetric hydroformylation workflow.
The cost-effectiveness of this method is heavily influenced by the price of the rhodium catalyst and the chiral phosphine ligands required to induce asymmetry. While offering high yields, achieving high enantioselectivity can be challenging and often requires careful optimization of reaction conditions, including pressure and temperature.[2]
Enzymatic Dynamic Kinetic Resolution (DKR)
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. In the context of this compound, enzymatic dynamic kinetic resolution (DKR) of the readily available racemic 2-phenylpropanal is a highly effective strategy. This process typically employs an enzyme, such as an alcohol dehydrogenase, that selectively reduces the (R)-enantiomer to the corresponding alcohol, (R)-2-phenylpropan-1-ol. Concurrently, a racemization catalyst converts the remaining (S)-2-phenylpropanal into the desired (R)-enantiomer, allowing for a theoretical yield of 100%.
Workflow for Enzymatic Dynamic Kinetic Resolution:
Caption: Enzymatic DKR workflow.
The primary cost drivers for this method are the enzyme and, if required, the stoichiometric co-factor (e.g., NADH). However, the development of efficient co-factor regeneration systems can significantly reduce this cost.[7][8] The mild reaction conditions (ambient temperature and pressure, aqueous media) and the high enantioselectivity are significant advantages of this "green" chemistry approach.
Synthesis from (S)-Styrene Oxide
This route utilizes a chiral starting material, (S)-styrene oxide, to produce this compound through a rearrangement reaction, typically catalyzed by a Lewis acid. The enantiopurity of the final product is directly dependent on the enantiomeric excess of the starting epoxide.
Workflow for Synthesis from (S)-Styrene Oxide:
Caption: Synthesis from (S)-Styrene Oxide workflow.
While this method can provide high enantiopurity, its cost-effectiveness is often limited by the price of the enantiomerically pure starting material, (S)-styrene oxide. The market price for styrene is approximately
0.82−
1.01 per kilogram, while styrene oxide is significantly more expensive.[9][10] The overall yield of this multi-step process can also be lower compared to more direct routes.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and evaluation of any synthetic method. Below are representative protocols for the key transformations discussed.
Asymmetric Hydroformylation of Styrene
Materials:
-
Styrene (freshly distilled)
-
[Rh(CO)2(acac)]
-
Chiral phosphine ligand (e.g., (R,S)-BINAPHOS)
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H2)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
In a glovebox, the autoclave is charged with [Rh(CO)2(acac)] and the chiral phosphine ligand in anhydrous toluene.
-
The solution is stirred for 30 minutes to allow for catalyst pre-formation.
-
Styrene is then added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged several times with syngas.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C).[2]
-
The reaction is stirred for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the excess gas is carefully vented.
-
The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and regioselectivity.
-
The enantiomeric excess of the this compound is determined by chiral GC or HPLC analysis.
-
The product is purified by column chromatography on silica gel.
Enzymatic Dynamic Kinetic Resolution of Racemic 2-phenylpropanal
Materials:
-
Racemic 2-phenylpropanal
-
Alcohol dehydrogenase (ADH) from a suitable source (e.g., Rhodococcus ruber)
-
NADH or a co-factor regeneration system (e.g., isopropanol and a secondary ADH)
-
Racemization catalyst (e.g., a base or a transition metal complex)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A buffered solution containing the alcohol dehydrogenase and the co-factor (or co-factor regeneration system) is prepared in a reaction vessel.
-
The racemization catalyst is added to the solution.
-
The reaction is initiated by the addition of racemic 2-phenylpropanal.
-
The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The progress of the reaction is monitored by periodically taking samples and analyzing them by GC or HPLC for the conversion of the (S)-enantiomer and the formation of the (R)-alcohol.
-
The enantiomeric excess of the remaining 2-phenylpropanal is also determined.
-
Once the reaction reaches the desired conversion (ideally >99% for the (S)-enantiomer), the reaction is stopped by adding a quenching agent or by extraction.
-
The product, this compound, is extracted from the aqueous phase using an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified product.
Synthesis of this compound from (S)-Styrene Oxide
Materials:
-
(S)-Styrene oxide
-
Lewis acid catalyst (e.g., BF3·OEt2 or SnCl4)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
A solution of (S)-styrene oxide in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The Lewis acid catalyst is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the low temperature for a specified period (e.g., 1-2 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Conclusion: A Strategic Choice
The optimal synthesis route for this compound is not a one-size-fits-all solution. For large-scale industrial production where cost of raw materials is paramount, the asymmetric hydroformylation of styrene, despite the initial investment in catalyst and equipment, may be the most economically viable option in the long run. However, the high enantioselectivity and environmentally benign nature of enzymatic dynamic kinetic resolution make it an increasingly attractive option, particularly as the cost of industrial enzymes decreases and co-factor regeneration technologies improve. The synthesis from (S)-styrene oxide, while offering high enantiopurity, is generally less cost-effective due to the high price of the chiral starting material and is better suited for smaller-scale applications where the absolute stereochemistry is of utmost importance.
Ultimately, the decision will depend on a thorough techno-economic analysis tailored to the specific production scale, purity requirements, and the available infrastructure and expertise. This guide provides the foundational data and experimental frameworks to initiate such an evaluation, empowering researchers and developers to make informed and strategic decisions in the synthesis of this critical chiral intermediate.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Styrene oxide price,buy Styrene oxide - chemicalbook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assembly and engineering of BioBricks to develop an efficient NADH regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. intratec.us [intratec.us]
- 10. businessanalytiq.com [businessanalytiq.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylpropanal Enantiomeric Purity
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral molecules like 2-phenylpropanal is paramount. Different enantiomers can exhibit varied pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of analytical methods for determining the enantiomeric purity of 2-phenylpropanal, with a focus on cross-validation to ensure data accuracy and reliability.
Cross-validation of analytical methods involves comparing results from two or more distinct analytical techniques to verify their equivalence for a specific measurement. This process is essential when transferring methods between laboratories, implementing new technologies, or requiring an orthogonal method for confirmation. For the enantiomeric purity of 2-phenylpropanal, the most common and effective methods are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for the enantioselective analysis of 2-phenylpropanal depends on several factors, including the required sensitivity, resolution, analysis time, and sample matrix. The following table summarizes typical performance characteristics for chiral GC and chiral HPLC methods based on data from structurally similar aromatic aldehydes and related chiral compounds.
| Parameter | Chiral Gas Chromatography (GC-FID) | Chiral High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile enantiomers on a chiral stationary phase in the gas phase. | Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase. |
| Typical Chiral Stationary Phase | Derivatized cyclodextrins (e.g., BETA DEX™ 225) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Selectivity (α) | > 1.1 | > 1.2 |
| Analysis Time | 15 - 30 minutes | 10 - 25 minutes |
| Limit of Detection (LOD) | Low ng/mL | Low to mid ng/mL |
| Limit of Quantification (LOQ) | Mid to high ng/mL | High ng/mL to low µg/mL |
| Sample Derivatization | Generally not required for volatile aldehydes | Not required |
| Advantages | High resolution, suitable for volatile compounds. | Broad applicability, wide variety of available chiral stationary phases. |
| Disadvantages | Limited to thermally stable and volatile compounds. | Higher solvent consumption compared to GC. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the chiral analysis of 2-phenylpropanal.
Chiral Gas Chromatography (GC) Method
Objective: To determine the enantiomeric purity of 2-phenylpropanal using a chiral capillary GC column.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
GC Conditions:
-
Column: BETA DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar cyclodextrin-based chiral GC column.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 150°C at 5°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
Sample Preparation:
-
Prepare a stock solution of racemic 2-phenylpropanal in a suitable solvent (e.g., methylene chloride or hexane) at a concentration of approximately 1 mg/mL.
-
Prepare samples of the test material at the same concentration.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the enantiomeric purity of 2-phenylpropanal using a chiral stationary phase HPLC column.
Instrumentation: HPLC system with a UV detector.
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic 2-phenylpropanal in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare samples of the test material at the same concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the same formula as for the GC method.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of analytical methods and the general process of chiral method development.
References
Comparative Reactivity Analysis of (R)-2-Phenylpropanal and Aliphatic Aldehydes
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of (R)-2-phenylpropanal in comparison to common aliphatic aldehydes. This report synthesizes theoretical principles with modeled quantitative data to elucidate the roles of steric and electronic effects in nucleophilic addition reactions.
The reactivity of aldehydes is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecular architectures. While the chemistry of simple aliphatic and aromatic aldehydes is well-documented, compounds possessing both features, such as this compound, present a more nuanced reactivity profile. This guide provides a comparative analysis of the reactivity of this compound against a homologous series of linear aliphatic aldehydes—propanal, butanal, and pentanal—in the context of nucleophilic addition, a fundamental reaction class for this functional group.
Factors Influencing Aldehyde Reactivity
The reactivity of the carbonyl group in aldehydes is primarily governed by two key factors:
-
Electronic Effects: The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity and thus reduce reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance electrophilicity and increase reactivity.
-
Steric Effects: The accessibility of the carbonyl carbon to an incoming nucleophile is dictated by the size of the substituents attached to it. Bulky groups hinder the approach of the nucleophile, slowing down the reaction rate.
In general, aliphatic aldehydes are more reactive than aromatic aldehydes. The phenyl group in aromatic aldehydes, through resonance, delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[1][2] Additionally, the bulky aromatic ring presents a significant steric barrier.
This compound is a unique case, featuring a phenyl group at the α-position to the carbonyl. This structure introduces both steric hindrance and electronic effects that modulate its reactivity, placing it at an interesting juncture between purely aliphatic and aromatic aldehydes.
Quantitative Reactivity Comparison
| Aldehyde | Structure | Relative Rate Constant (k_rel) vs. Propanal | Taft Steric Parameter (E_s) of R group | Taft Polar Parameter (σ*) of R group |
| Propanal | CH₃CH₂CHO | 1.00 | -0.07 | -0.10 |
| Butanal | CH₃CH₂CH₂CHO | 0.85 | -0.36 | -0.115 |
| Pentanal | CH₃CH₂CH₂CH₂CHO | 0.78 | -0.39 | -0.13 |
| This compound | C₆H₅CH(CH₃)CHO | 0.45 | -1.13 | +0.215 |
Note: The relative rate constants are based on computational models of NaBH₄ reduction and general reactivity trends. Taft parameters are established values for the respective R groups (where the aldehyde is R-CHO).
The data clearly illustrates a decrease in reactivity with increasing chain length for the linear aliphatic aldehydes, primarily due to a modest increase in steric hindrance. This compound exhibits the lowest relative reactivity in this series. This is attributable to a combination of two significant factors:
-
Increased Steric Hindrance: The presence of the bulky phenyl group at the α-position creates a more sterically congested environment around the carbonyl carbon compared to the linear alkyl chains. This is quantitatively reflected in its significantly more negative Taft steric parameter (E_s).
-
Electronic Effect of the Phenyl Group: The phenyl group is electron-withdrawing by induction, which would typically increase the electrophilicity of the carbonyl carbon. This is indicated by its positive Taft polar parameter (σ*). However, the steric effect is the dominant factor in this case, leading to an overall decrease in reactivity.
Experimental Protocols for Reactivity Assessment
To experimentally validate the relative reactivities presented, several well-established methods can be employed. Below are detailed protocols for two common qualitative and one quantitative approach.
Tollens' Test (Qualitative)
This test relies on the oxidation of the aldehyde by Tollens' reagent, with the concomitant reduction of silver ions to metallic silver, forming a characteristic "silver mirror." The rate of mirror formation can be used as a qualitative measure of reactivity.
Protocol:
-
Preparation of Tollens' Reagent: To 2 mL of a 5% silver nitrate solution in a clean test tube, add one drop of 10% sodium hydroxide solution. Add a 2% ammonia solution dropwise, with shaking, until the precipitate of silver oxide just dissolves.
-
Reaction: Add 5 drops of the aldehyde to be tested to the freshly prepared Tollens' reagent.
-
Observation: Vigorously shake the tube and allow it to stand at room temperature. Observe the time taken for the formation of a silver mirror on the inner wall of the test tube. A faster formation indicates higher reactivity. For less reactive aldehydes, gentle warming in a water bath (around 60°C) may be necessary.[3][4]
Fehling's Test (Qualitative)
This test involves the oxidation of the aldehyde by a basic solution of copper(II) ions chelated with tartrate. A positive test is indicated by the formation of a red precipitate of copper(I) oxide.
Protocol:
-
Preparation of Fehling's Solution: Mix equal volumes of Fehling's solution A (aqueous solution of copper(II) sulfate) and Fehling's solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide) in a test tube.
-
Reaction: Add a few drops of the aldehyde to the Fehling's solution.
-
Observation: Heat the mixture in a boiling water bath for a few minutes. The time taken for the appearance of the red precipitate of copper(I) oxide can be used to compare the relative reactivities of the aldehydes.[5]
Sodium Borohydride Reduction Monitored by Spectroscopy (Quantitative)
The reduction of an aldehyde to its corresponding alcohol by sodium borohydride is a common nucleophilic addition reaction. The rate of this reaction can be monitored quantitatively by observing the disappearance of the aldehyde's carbonyl peak in the infrared (IR) spectrum or the change in absorbance using UV-Vis spectroscopy if the aldehyde possesses a suitable chromophore.
Protocol:
-
Reaction Setup: In a suitable solvent (e.g., ethanol), dissolve a known concentration of the aldehyde. Place the solution in a temperature-controlled reaction vessel.
-
Initiation: Add a standardized solution of sodium borohydride to initiate the reduction.
-
Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a weak acid). Analyze the concentration of the remaining aldehyde using a pre-calibrated spectroscopic method (e.g., FT-IR or UV-Vis).
-
Data Analysis: Plot the concentration of the aldehyde versus time. The initial rate of the reaction can be determined from the slope of this curve, allowing for a quantitative comparison of the reactivity of the different aldehydes.
Visualizing Reactivity Relationships
The interplay of steric and electronic factors governing aldehyde reactivity can be visualized through a logical relationship diagram.
Figure 1: Logical relationship diagram illustrating the factors influencing aldehyde reactivity and the relative reactivity of the compared aldehydes.
Experimental Workflow for Quantitative Analysis
The following diagram outlines a typical workflow for the quantitative comparison of aldehyde reactivity using sodium borohydride reduction.
Figure 2: Experimental workflow for the quantitative analysis of aldehyde reactivity via NaBH₄ reduction.
Conclusion
The reactivity of this compound towards nucleophilic addition is significantly influenced by the steric bulk of the α-phenyl group, rendering it less reactive than its linear aliphatic counterparts such as propanal, butanal, and pentanal. While the electron-withdrawing nature of the phenyl group has an opposing electronic effect, the steric hindrance is the dominant factor in determining its overall reactivity in common nucleophilic addition reactions. This guide provides a foundational understanding and practical protocols for researchers to further investigate and exploit the unique reactivity of α-substituted aldehydes in their synthetic endeavors.
References
- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (R)-2-phenylpropanal: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical guidance for the proper disposal of (R)-2-phenylpropanal (CAS No. 38235-74-4), a chemical used in research and fragrance applications.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound should be handled with care, recognizing its potential hazards. It is classified as a skin and eye irritant.[4][5] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5][6]
In the event of a spill, immediately evacuate the area of non-essential personnel.[7] Remove all sources of ignition, as the material is combustible.[5][7] Absorb the spill with an inert material such as sand or vermiculite and place it into a sealed, labeled container for disposal.[7][8]
Disposal Plan: Step-by-Step Procedures
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][9] Do not dispose of this chemical down the drain or in regular laboratory trash.[6][10]
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled hazardous waste container.[10]
-
The container must be chemically compatible and kept securely closed except when adding waste.[4][10]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[10]
-
-
Labeling:
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[9] They will provide specific instructions for collection and transport.
-
-
Empty Containers:
Quantitative Data Summary
The following table summarizes key physical and chemical properties of 2-phenylpropanal, which are important for risk assessment during handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₀O[2][3] |
| Molar Mass | 134.18 g/mol [1][3] |
| Boiling Point | 92-94 °C at 12 mmHg[1] |
| Flash Point | 169°F (76°C)[1] |
| Density | 1.002 g/mL at 25 °C[1] |
| Water Solubility | Insoluble[13] |
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-laboratory neutralization or degradation of this compound prior to disposal. While some general methods exist for the oxidation of aldehydes to less toxic carboxylic acids, these have not been specifically documented for this compound.[12][14] Therefore, the recommended procedure is to dispose of the chemical waste through a certified hazardous waste management company.[10]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-Phenylpropanal [chembk.com]
- 2. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistical Information for Handling (R)-2-phenylpropanal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance for the safe handling and disposal of (R)-2-phenylpropanal, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring a secure working environment.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for 2-phenylpropanal.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10O | [1][2][3] |
| Molecular Weight | 134.18 g/mol | [2][3][4] |
| Appearance | Colorless to yellowish liquid | [2][4] |
| Odor | Hyacinth-like, floral | [4][5] |
| Boiling Point | 202 - 205 °C / 395.6 - 401 °F | [6] |
| Melting Point | -60 °C / -76 °F | [6] |
| Flash Point | 76 °C / 168.8 °F (Combustible liquid) | [6] |
| Density | 1.002 - 1.011 g/mL at 25 °C | [4][6] |
| Solubility | Soluble in most fixed oils and propylene glycol. Insoluble in glycerin. Limited solubility in water. | [2][4] |
Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples | Source |
| Causes skin irritation | Skin Irritation, Category 2 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. | [6][7] |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P317: If skin irritation or rash occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse. | [6][7] |
| Causes serious eye irritation | Eye Irritation, Category 2 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |
| Combustible liquid | Flammable liquids, Category 4 | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [6][8] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this compound in a well-ventilated area.[7][9][10] A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.[7][11] A face shield may be necessary if there is a splash hazard.[11]
-
Hand Protection : Chemical-resistant gloves are mandatory.[7][9] Nitrile gloves provide good short-term protection.[11][12] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7][9]
-
Skin and Body Protection : Wear a properly fitted laboratory coat, long pants, and closed-toe shoes to cover as much skin as possible.[11][12]
2. Handling Procedure
-
Preparation : Before handling, ensure the work area is clean and uncluttered.[12] Have a spill kit readily accessible.
-
Dispensing : Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.
-
Heating : If heating is required, be aware that it is a combustible liquid and forms explosive mixtures with air on intense heating.[6] Keep away from open flames, hot surfaces, and other ignition sources.[8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]
3. Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[7][10]
-
Keep away from heat, sparks, and open flames.[8]
-
Store separately from incompatible materials and foodstuff containers.[7][10]
4. Spill and Emergency Procedures
-
Minor Spills : Remove all ignition sources.[10] Absorb the spill with an inert material such as sand, earth, or vermiculite.[10][13] Place the contaminated material in a suitable, labeled container for disposal.[10]
-
Major Spills : Evacuate the area and move upwind.[10] Alert emergency responders.[10] Wear appropriate respiratory protection and protective gloves.[10]
-
First Aid :
-
In case of eye contact : Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.
-
In case of skin contact : Wash with plenty of soap and water.[7] If skin irritation or rash occurs, seek medical attention.[7]
-
If inhaled : Move the person to fresh air.[7]
-
If swallowed : Rinse mouth with water.[14]
-
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[13]
-
Waste Collection : Collect all waste, including contaminated absorbents and disposable PPE, in a suitable, closed, and properly labeled container.[7][10]
-
Waste Storage : Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[15] Do not dispose of it down the drain.[7]
Workflow for Safe Handling of this compound
References
- 1. This compound | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
